molecular formula C7H4Cl2O5S B1455691 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid CAS No. 1201663-81-1

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Cat. No.: B1455691
CAS No.: 1201663-81-1
M. Wt: 271.07 g/mol
InChI Key: AWRFXYMSFNUBMN-UHFFFAOYSA-N
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Description

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4Cl2O5S and its molecular weight is 271.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5-chlorosulfonyl-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O5S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRFXYMSFNUBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis and characterization of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid

Introduction

This compound is a highly functionalized aromatic compound with significant potential as a versatile intermediate in synthetic chemistry. Its structure incorporates four distinct chemical moieties on a benzene ring: a carboxylic acid, a hydroxyl group, a chlorine atom, and a reactive chlorosulfonyl group. This unique combination makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The sulfonyl chloride group, for instance, is a precursor to sulfonamides, a class of compounds found in numerous therapeutic agents, including diuretics and antibiotics. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, details the causality behind the synthetic strategy, and outlines a full suite of characterization techniques to validate its structure and purity.

Section 1: Rationale and Synthetic Strategy

The synthesis of this compound is achieved via an electrophilic aromatic substitution reaction. The logical and most direct precursor for this transformation is 3-Chloro-4-hydroxybenzoic acid. The introduction of the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring is accomplished using chlorosulfonic acid (ClSO₃H).

Mechanism and Regioselectivity

The core of this synthesis is the chlorosulfonation reaction, which proceeds through an electrophilic attack on the electron-rich benzene ring. The regiochemical outcome—the specific position where the chlorosulfonyl group attaches—is dictated by the directing effects of the substituents already present on the ring:

  • Hydroxyl (-OH) Group: A strongly activating ortho-, para-director. It significantly increases the electron density at positions 2 and 6 (ortho) and position 4 (para) relative to itself.

  • Chloro (-Cl) Group: A deactivating but ortho-, para-director due to competing inductive withdrawal and resonance donation effects.

  • Carboxylic Acid (-COOH) Group: A deactivating meta-director, withdrawing electron density from the ring.

When considering the starting material, 3-Chloro-4-hydroxybenzoic acid, the hydroxyl group at C4 is the most powerful activating and directing group. It strongly directs incoming electrophiles to its ortho positions, which are C3 and C5. The C3 position is already occupied by a chlorine atom. Therefore, the C5 position is the most electronically enriched and sterically accessible site for electrophilic attack. The directing effects of the chloro and carboxylic acid groups are comparatively weaker and do not override the powerful influence of the hydroxyl group. This convergence of directing effects makes the synthesis highly regioselective for the desired 5-substituted product.

G Start 3-Chloro-4-hydroxybenzoic Acid Product 3-Chloro-5-(chlorosulfonyl)- 4-hydroxybenzoic Acid Start->Product  Electrophilic Aromatic Substitution Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->Start

Caption: Synthetic pathway for this compound.

Section 2: Detailed Experimental Protocol

This protocol is adapted from established procedures for the chlorosulfonation of substituted benzoic acids.[1][2] As a Senior Application Scientist, it is imperative to emphasize that this procedure involves highly corrosive and reactive chemicals. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials and Reagents
  • 3-Chloro-4-hydroxybenzoic acid (≥98% purity)

  • Chlorosulfonic acid (≥99% purity)

  • Deionized water

  • Crushed ice

  • Ethyl acetate (reagent grade)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl gas), add chlorosulfonic acid (e.g., 5 molar equivalents) and cool the flask in an ice-water bath to 0-5 °C.

  • Substrate Addition: Slowly add 3-Chloro-4-hydroxybenzoic acid (1.0 eq) portion-wise to the stirred chlorosulfonic acid over 30-45 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 12-16 hours at ambient temperature to ensure the reaction goes to completion.

  • Work-up (Quenching): Prepare a large beaker (e.g., 1 L) containing a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water. This step is highly exothermic and will generate HCl gas; extreme caution is required. A white precipitate of the crude product will form.

  • Isolation: Filter the precipitated solid using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

  • Purification: The crude product can be further purified by trituration with a minimal amount of cold solvent or by recrystallization from a suitable solvent system to yield the final product as a white to off-white solid. Dry the purified product under vacuum.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Add Chlorosulfonic Acid to Flask (Cool to 0-5 °C) B 2. Add 3-Chloro-4-hydroxybenzoic Acid (Portion-wise, T < 10 °C) A->B C 3. Stir at Room Temperature (12-16 hours) B->C D 4. Quench Reaction Mixture (Pour onto Ice-Water) C->D Reaction Complete E 5. Isolate by Filtration (Wash with Cold Water) D->E F 6. Purify and Dry Product E->F G G F->G Final Product

Caption: Experimental workflow for the synthesis and purification process.

Section 3: Structural Characterization and Data Analysis

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and spectrometric techniques should be employed.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The monoisotopic mass of the target compound (C₇H₄Cl₂O₅S) is 269.91565 Da.[3] The predicted m/z values for various adducts are summarized below.

Adduct IonPredicted m/z
[M-H]⁻268.90837
[M+H]⁺270.92293
[M+Na]⁺292.90487
[M+K]⁺308.87881
Data sourced from PubChem.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the benzene ring. Due to the substitution pattern, these protons (at C2 and C6) would likely appear as distinct singlets or narrowly split doublets. Two additional broad singlets are expected at lower field (higher ppm) for the acidic protons of the carboxylic acid and hydroxyl groups.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule, confirming the successful synthesis and purity of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands are listed below.

Functional GroupBondWavenumber (cm⁻¹)
Hydroxyl & Carboxylic AcidO-H stretch3400-2500 (broad)
Carboxylic AcidC=O stretch1720-1680
Sulfonyl ChlorideS=O asymmetric stretch1390-1370
Sulfonyl ChlorideS=O symmetric stretch1180-1160
Aryl-HalideC-Cl stretch1100-1000

Section 4: Safety, Handling, and Storage

Safety: The primary hazard in this synthesis is chlorosulfonic acid, which reacts violently with water and is extremely corrosive to skin, eyes, and the respiratory tract. The synthesized product, containing a sulfonyl chloride group, is also corrosive and moisture-sensitive.

Handling: All manipulations should be conducted within a certified chemical fume hood. Full personal protective equipment, including a lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves, is mandatory.

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials.

Conclusion

This guide outlines a reliable and highly regioselective method for the synthesis of this compound from 3-Chloro-4-hydroxybenzoic acid. The rationale for the synthetic strategy is grounded in the fundamental principles of electrophilic aromatic substitution, with the directing effects of the substituents ensuring the formation of the desired isomer. A comprehensive characterization protocol employing mass spectrometry, NMR, and IR spectroscopy provides a robust system for validating the structure and purity of the final product. Given its array of reactive functional groups, this compound stands as a promising and valuable building block for future applications in drug discovery and advanced materials synthesis.

References

  • PubChem. This compound . National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information . Royal Society of Chemistry. [Link]

  • NIST. 3-Chloro-4-hydroxybenzoic acid - Mass spectrum (electron ionization) . NIST WebBook. [Link]

  • PubChem. 3-Chloro-4-hydroxybenzoic acid . National Center for Biotechnology Information. [Link]

  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

Sources

Spectroscopic Data of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental spectra in the public domain, this guide synthesizes data from structurally analogous compounds and fundamental spectroscopic principles to offer a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Overview

This compound is a polysubstituted aromatic compound with the molecular formula C₇H₄Cl₂O₅S and a molecular weight of 271.08 g/mol . Its structure features a benzoic acid scaffold with a chlorine atom, a hydroxyl group, and a chlorosulfonyl group attached to the benzene ring. The interplay of these functional groups dictates its chemical reactivity and is key to interpreting its spectroscopic signatures.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. The predictions are based on established substituent effects on the chemical shifts of benzene rings and data from analogous compounds such as p-chlorobenzenesulfonyl chloride.[1][2][3]

Atom Numbering for NMR Assignments

cluster_molecule This compound C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 Cl Cl C3->Cl C5 C5 C4->C5 OH OH C4->OH C6 C6 C5->C6 SO2Cl SO2Cl C5->SO2Cl C6->C1 H6 H6 C6->H6 M+ [M]⁺˙ m/z 270/272/274 M-Cl [M-Cl]⁺ m/z 235/237/239 M+->M-Cl - Cl˙ M-SO2Cl [M-SO2Cl]⁺ m/z 171/173 M+->M-SO2Cl - ˙SO2Cl M-SO2 [M-SO2]⁺˙ m/z 206/208/210 M+->M-SO2 - SO2

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic design of highly functionalized small molecules is paramount. These molecules serve as versatile scaffolds and key intermediates in the synthesis of novel therapeutic agents. Among these, 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid stands out as a compound of significant interest. Its unique trifunctional aromatic architecture, featuring a carboxylic acid, a highly reactive sulfonyl chloride, and a phenolic hydroxyl group, presents a rich tapestry of chemical reactivity. This guide provides a comprehensive exploration of the chemical properties, synthesis, and reactivity of this compound, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the cornerstone of its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 1201663-81-1
Molecular Formula C₇H₄Cl₂O₅S[1]
Molecular Weight 271.08 g/mol
Predicted XlogP 2.3[1]
Appearance Solid (predicted)-
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.-

Synthesis and Mechanistic Insights

Retrosynthetic Analysis and Proposed Synthetic Route

The most plausible synthetic route involves the chlorosulfonation of 3-chloro-4-hydroxybenzoic acid.

retrosynthesis target This compound intermediate 3-Chloro-4-hydroxybenzoic acid target->intermediate Chlorosulfonation

Caption: Retrosynthetic analysis of the target compound.

The Role of Directing Groups in Regioselectivity

The regiochemical outcome of the chlorosulfonation reaction is governed by the directing effects of the substituents already present on the aromatic ring:

  • -OH (hydroxyl): A strongly activating ortho-, para-director.

  • -Cl (chloro): A deactivating ortho-, para-director.

  • -COOH (carboxyl): A deactivating meta-director.

The powerful activating and directing effect of the hydroxyl group is expected to dominate, directing the incoming electrophile (the chlorosulfonyl group) to the positions ortho to it. Of the two available ortho positions (C-3 and C-5), C-3 is already occupied by a chlorine atom. Therefore, the chlorosulfonation is predicted to occur at the C-5 position.

Caption: Directing effects on the aromatic ring.

Proposed Experimental Protocol

This protocol is adapted from the synthesis of 3-(chlorosulfonyl)-4-hydroxybenzoic acid[2].

Step 1: Preparation of this compound

  • To a flask containing chlorosulfonic acid (HSO₃Cl), portion-wise add 3-chloro-4-hydroxybenzoic acid at a controlled temperature (e.g., 20 °C).

  • Stir the mixture for an extended period (e.g., 16 hours) to ensure complete reaction.

  • Carefully quench the reaction by slowly adding the mixture to ice water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by trituration with a non-polar solvent like petroleum ether to afford the pure product.

Chemical Reactivity: A Trifunctional Scaffold

The presence of three distinct functional groups on the same aromatic ring makes this compound a highly versatile synthetic intermediate. The key to its utility lies in the ability to selectively address each functional group.

The Sulfonyl Chloride Group: The Most Reactive Center

The sulfonyl chloride moiety is the most electrophilic and, therefore, the most reactive site in the molecule. It readily undergoes nucleophilic substitution with a variety of nucleophiles.[3]

  • Reaction with Amines (Sulfonamide Formation): This is a cornerstone reaction in medicinal chemistry. The reaction with primary or secondary amines, typically in the presence of a base to neutralize the HCl byproduct, yields sulfonamides. The sulfonamide functional group is a key pharmacophore in many drugs.[3]

  • Reaction with Alcohols and Phenols (Sulfonate Ester Formation): In the presence of a base, alcohols and phenols react to form sulfonate esters. These esters can be stable final products or can serve as excellent leaving groups in subsequent nucleophilic substitution reactions.[4]

  • Hydrolysis: Sulfonyl chlorides react with water to form the corresponding sulfonic acid. This reaction is generally undesirable unless the sulfonic acid is the target molecule.

The Carboxylic Acid Group: A Versatile Handle

The carboxylic acid group offers a plethora of transformation possibilities, though it is generally less reactive than the sulfonyl chloride.

  • Esterification: The carboxylic acid can be converted to an ester through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide in the presence of a base.

  • Amide Formation: The carboxylic acid can be coupled with amines to form amides. This typically requires the use of a coupling agent (e.g., DCC, HATU) to activate the carboxylic acid.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.

The Phenolic Hydroxyl Group: Modulator of Acidity and Reactivity

The phenolic hydroxyl group influences the overall electronic properties of the ring and has its own distinct reactivity.

  • Acidity: The presence of three electron-withdrawing groups (-Cl, -COOH, -SO₂Cl) on the ring is expected to significantly increase the acidity of the phenolic proton compared to phenol itself.

  • Alkylation and Acylation: The phenolic hydroxyl can be alkylated or acylated to form ethers and esters, respectively. This can also serve as a protecting group strategy to prevent its interference in reactions targeting the other functional groups.

Selective Reactivity and Synthetic Strategies

The differential reactivity of the functional groups allows for selective transformations.

selective_reactivity start 3-Chloro-5-(chlorosulfonyl)- 4-hydroxybenzoic acid sulfonamide Sulfonamide derivative start->sulfonamide R₂NH, Base (Selective at SO₂Cl) ester Ester derivative start->ester ROH, H⁺ (Requires protection of SO₂Cl or harsher conditions) phenol_ether Phenolic ether derivative start->phenol_ether R-X, Base (Requires careful base selection)

Caption: Potential selective reaction pathways.

Key considerations for selective reactions:

  • Sulfonyl Chloride First: Due to its high reactivity, the sulfonyl chloride will typically react first with nucleophiles under mild, basic conditions.

  • Protecting Groups: To react selectively at the carboxylic acid or phenolic hydroxyl, it may be necessary to protect the other functional groups. For instance, the sulfonyl chloride could be converted to a sulfonamide, which is more stable, before performing reactions on the carboxylic acid.

  • Reaction Conditions: The choice of reagents and reaction conditions is crucial. For example, amide coupling at the carboxylic acid can be achieved with coupling agents that do not react with the sulfonyl chloride under the chosen conditions.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not available in the searched databases, we can predict the key features based on its structure and data from analogous compounds like 3-chloro-4-hydroxybenzoic acid[5][6].

  • ¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as doublets due to ortho coupling. The chemical shifts will be downfield due to the electron-withdrawing nature of the substituents. The acidic protons of the carboxylic acid and phenol will appear as broad singlets at a downfield chemical shift, and their positions will be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached substituents.

  • IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid and phenol (broad band), the C=O stretch of the carboxylic acid, the S=O stretches of the sulfonyl chloride (two distinct bands), and C-Cl and C-S stretches.

  • Mass Spectrometry: The predicted monoisotopic mass is 269.91565 Da[1]. The mass spectrum would show a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its primary utility lies in its role as a scaffold for creating libraries of sulfonamides.

  • Sulfonamide-Based Therapeutics: The sulfonamide functional group is present in a vast array of drugs, including antibiotics, diuretics, anticonvulsants, and anti-inflammatory agents. The ability to readily synthesize diverse sulfonamides from this starting material makes it a powerful tool in lead optimization campaigns.

  • Probing Structure-Activity Relationships (SAR): The trifunctional nature of the molecule allows for systematic modification at three different points, enabling a thorough exploration of the SAR of a lead compound. For example, a library of compounds could be generated by varying the amine reacted with the sulfonyl chloride, the alcohol used to esterify the carboxylic acid, and the group attached to the phenolic oxygen.

  • Potential as a GPR81 Agonist Precursor: A related compound, 3-chloro-5-hydroxybenzoic acid, is a known agonist of the G-protein coupled receptor 81 (GPR81), which is a target for the treatment of dyslipidemia[7]. The subject molecule could serve as a starting point for the synthesis of more complex GPR81 modulators, where the sulfonyl chloride is used to introduce additional functionality to improve potency, selectivity, or pharmacokinetic properties.

Safety and Handling

While a specific safety data sheet for this compound is not detailed in the searched results, based on its functional groups, it should be handled with care in a laboratory setting.

  • Sulfonyl Chloride: This group is corrosive and moisture-sensitive. It will react with water to release HCl gas.

  • Phenol and Carboxylic Acid: These groups are acidic and can cause skin and eye irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the safety data sheet (SDS) from the supplier[8].

Conclusion

This compound is a highly functionalized and versatile molecule with significant potential in synthetic and medicinal chemistry. Its rich and tunable reactivity, stemming from the interplay of its sulfonyl chloride, carboxylic acid, and phenolic hydroxyl groups, makes it an attractive starting material for the synthesis of diverse compound libraries. A deep understanding of its chemical properties and the principles of selective functionalization will undoubtedly empower researchers to leverage this compound to its full potential in the quest for novel and effective therapeutics.

References

  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). BenchChem. Retrieved from a relevant chemical supplier website.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).
  • 3-Chloro-5-hydroxybenzoic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • 3-Chloro-5-(fluorosulfonyl)-4-hydroxybenzoic acid. (n.d.). BLDpharm. Retrieved from a relevant chemical supplier website.
  • Supporting Information for publications related to substituted benzoic acids. (n.d.).
  • Discussion on COOH activation in presence of sulfonic acids. (2024). Reddit.
  • Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). Semantic Scholar.
  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (n.d.). Google Patents.
  • 3-(chlorosulfonyl)-4-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3-Chloro-4-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • NMR spectrum of the product 4-hydroxybenzoic acid. (n.d.). ResearchGate.
  • 3-chloro-4-(chlorosulfonyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-(5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed examination of a proposed synthetic pathway for tert-butyl 4-(5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate. While the initially provided CAS number 1201663-81-1 corresponds to 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid, the accompanying descriptive nomenclature clearly indicates a complex heterocyclic structure as the true compound of interest. This guide focuses on the synthesis of the latter, a molecule of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-oxadiazole and piperidine scaffolds in drug discovery. We present a robust, literature-supported retrosynthetic analysis and a proposed two-step synthetic pathway, including detailed experimental protocols for the synthesis of key intermediates and the final coupling and cyclization sequence.

Introduction and Strategic Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has become a cornerstone in modern medicinal chemistry. It is often employed as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] The target molecule, tert-butyl 4-(5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate, combines this privileged heterocycle with a Boc-protected piperidine moiety, a common building block used to enhance solubility and modulate biological activity.[3][4]

A definitive CAS number for the target molecule has not been identified in publicly available databases. This guide, therefore, focuses on the logical construction of the molecule based on established and reliable synthetic methodologies for forming the 1,2,4-oxadiazole core.

Retrosynthetic Analysis

The most direct and widely adopted method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the coupling of a carboxylic acid with an amidoxime, followed by a cyclodehydration reaction.[1][5][6] This disconnection strategy forms the basis of our proposed synthesis.

The retrosynthetic breakdown of the target molecule reveals two primary building blocks:

  • Key Intermediate A: 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (also known as N-Boc-isonipecotic acid).

  • Key Intermediate B: 4-Cyanobenzamidoxime (also known as N'-hydroxy-4-cyanobenzimidamide).

These intermediates are commercially available or can be readily synthesized from common starting materials.

G cluster_disconnect Key Disconnection: 1,2,4-Oxadiazole Formation TM Target Molecule tert-Butyl 4-(5-(4-cyanophenyl)-1,2,4- oxadiazol-3-yl)piperidine-1-carboxylate OAA O-Acylamidoxime Intermediate TM->OAA [1] C5N_bond C5-N4 Bond Formation (Cyclodehydration) C3N_bond C3-O Bond Formation (Amide Coupling) KA Intermediate A 1-(tert-Butoxycarbonyl)piperidine- 4-carboxylic acid (CAS: 84358-13-4) OAA->KA [2] KB Intermediate B 4-Cyanobenzamidoxime OAA->KB [2] SM_B Starting Material 4-Cyanobenzonitrile KB->SM_B [3] caption Retrosynthetic analysis of the target molecule.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Synthesis of Intermediate B: 4-Cyanobenzamidoxime

The amidoxime functional group is crucial for the formation of the 1,2,4-oxadiazole ring. It is typically synthesized from the corresponding nitrile by reaction with hydroxylamine.[5][7]

Reaction Scheme:

G reactant1 4-Cyanobenzonitrile product 4-Cyanobenzamidoxime reactant1->product KOH, EtOH/H2O, Reflux reactant2 NH2OH·HCl caption Synthesis of 4-Cyanobenzamidoxime.

Caption: Synthesis of 4-Cyanobenzamidoxime.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (KOH) in a 1:1 mixture of ethanol and water.

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) to the basic solution and stir until fully dissolved.

  • Nitrile Addition: Add 4-cyanobenzonitrile to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the solution carefully with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-cyanobenzamidoxime.

ReagentMolar Eq.Purpose
4-Cyanobenzonitrile1.0Starting Material
Hydroxylamine HCl1.2Source of hydroxylamine
Potassium Hydroxide1.5Base to free hydroxylamine
Ethanol/Water-Solvent

Final Product Synthesis: Coupling and Cyclization

The final step involves the coupling of N-Boc-isonipecotic acid (Intermediate A) with 4-cyanobenzamidoxime (Intermediate B) to form an O-acylamidoxime intermediate, which then undergoes intramolecular cyclodehydration to yield the target 1,2,4-oxadiazole. A one-pot procedure using a coupling agent like carbonyldiimidazole (CDI) is efficient for this transformation.[8] CDI activates the carboxylic acid in situ, facilitating the acylation of the amidoxime. Subsequent heating promotes the cyclization.[1][8]

Reaction Scheme:

G cluster_reactants intA N-Boc-isonipecotic acid intermediate O-Acylamidoxime (not isolated) intA->intermediate 1. CDI, DMF, RT intB 4-Cyanobenzamidoxime intB->intermediate 1. CDI, DMF, RT product Final Product intermediate->product 2. Heat (e.g., 120 °C) caption One-pot synthesis of the target molecule.

Caption: One-pot synthesis of the target molecule.

Experimental Workflow

Caption: Experimental workflow for the one-pot synthesis.

Detailed Protocol
  • Activation: To a solution of N-Boc-isonipecotic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add carbonyldiimidazole (CDI, 1.1 eq) in portions at room temperature. Stir the mixture for 30-60 minutes. The completion of the activation is indicated by the cessation of CO₂ evolution.

  • Coupling: Add 4-cyanobenzamidoxime (1.0 eq) to the reaction mixture and continue stirring at room temperature for 1-2 hours to form the O-acylamidoxime intermediate.

  • Cyclization: Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. Monitor the formation of the 1,2,4-oxadiazole by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water with stirring.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and then dry it under vacuum. Further purification can be achieved by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water).

ReagentMolar Eq.Purpose
N-Boc-isonipecotic acid1.0Carboxylic acid source (C3 of oxadiazole)
4-Cyanobenzamidoxime1.0Amidoxime source (C5 of oxadiazole)
Carbonyldiimidazole (CDI)1.1Carboxylic acid activating agent
Anhydrous DMF-Aprotic polar solvent

Conclusion

This guide outlines a scientifically robust and logical synthetic pathway for tert-butyl 4-(5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate. The proposed two-step synthesis, beginning from commercially available or readily accessible starting materials, employs reliable and well-documented chemical transformations. The key steps involve the synthesis of 4-cyanobenzamidoxime followed by a one-pot, CDI-mediated coupling and cyclodehydration with N-Boc-isonipecotic acid. This methodology provides a clear and efficient route for researchers and drug development professionals to access this and structurally related compounds for further investigation.

References

  • Baykov, S., et al. (2016). A convenient and mild method for 1,2,4-oxadiazole preparation: Cyclodehydration of O-acylamidoximes in the superbase system MOH/DMSO. Tetrahedron Letters, 57(26), 2898-2900. Available at: [Link]

  • De Luca, L., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 25(4), 376-398. Available at: [Link]

  • Huck, B., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. Available at: [Link]

  • Paquin, J. F., et al. (2018). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 3(11), 16167-16172. Available at: [Link]

  • Sidneva, E., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7578. Available at: [Link]

  • Toma, L., et al. (2018). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 14, 215-223. Available at: [Link]

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. CID 392871. Available at: [Link]

  • Arkivoc. (2017). Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. Available at: [Link]

Sources

Structural Analysis of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid (C₇H₄Cl₂O₅S, M.W.: 271.08 g/mol ) is a polysubstituted aromatic compound whose structural complexity and reactive functional groups make it a valuable intermediate in medicinal chemistry and drug development.[1] The presence of a carboxylic acid, a phenolic hydroxyl, and a reactive sulfonyl chloride moiety on a chlorinated benzene ring necessitates a rigorous and multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. This guide provides an in-depth exploration of the essential analytical techniques required to fully characterize this molecule, emphasizing the causality behind experimental choices and the integration of data for a self-validating analytical workflow. The methodologies discussed herein are fundamental to ensuring the quality, consistency, and safety of intermediates used in the pharmaceutical industry.[2]

Molecular Architecture and Analytical Implications

The first step in any structural elucidation is to understand the constituent parts of the molecule. This compound possesses several key functional groups, each providing a unique signature in various analytical spectra.

  • Carboxylic Acid (-COOH): This group is characterized by a labile proton and a carbonyl (C=O) bond, making it highly visible in both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Sulfonyl Chloride (-SO₂Cl): A highly electrophilic and reactive group, its strong, symmetric, and asymmetric S=O stretching vibrations are definitive in IR spectroscopy.[3] Its powerful electron-withdrawing nature significantly influences the electronic environment of the aromatic ring.

  • Phenolic Hydroxyl (-OH): Like the carboxylic acid, this group has an acidic proton and contributes to the overall polarity and hydrogen-bonding capabilities of the molecule.

  • Aromatic Ring: The pentasubstituted benzene ring provides the core scaffold. The substitution pattern dictates the signals observed in NMR spectroscopy, and its π-system results in strong Ultraviolet (UV) absorbance, which is useful for chromatographic detection.

  • Aryl and Sulfonyl Chlorides (-Cl): The presence of two chlorine atoms produces a distinct isotopic pattern in Mass Spectrometry (MS), serving as a crucial confirmation of the elemental composition.[4]

A comprehensive analysis leverages the unique properties of these groups, using each technique to cross-validate the findings of the others.

Spectroscopic Elucidation: A Three-Pillar Approach

Spectroscopy is the cornerstone of structural analysis, providing detailed information about functional groups, connectivity, and molecular weight.[5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy measures the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR an excellent first-pass technique to confirm the presence of key molecular components. For a molecule like this compound, the spectrum is expected to be rich with distinct, informative peaks.[6]

Predicted IR Absorption Data

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity/Shape
~3300–2500O-H StretchCarboxylic Acid (H-bonded)Very Broad, Strong
~3100–3000C-H StretchAromaticMedium, Sharp
~1720–1680C=O StretchCarboxylic Acid (conjugated)Strong, Sharp
~1600, ~1475C=C StretchAromatic RingMedium
~1410–1370S=O Asymmetric StretchSulfonyl ChlorideVery Strong
~1320–1210C-O StretchCarboxylic Acid / PhenolStrong
~1204–1166S=O Symmetric StretchSulfonyl ChlorideVery Strong
~950O-H Bend (out-of-plane)Carboxylic Acid DimerBroad, Medium

Data compiled from established ranges for substituted benzoic acids and sulfonyl chlorides.[3][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure the sample is dry, as moisture can interfere with the O-H region.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum over a range of 4000–400 cm⁻¹.

  • Processing: The instrument software automatically performs a background subtraction. Analyze the resulting spectrum for the presence of the characteristic peaks listed in the table above.

Trustworthiness: The presence of the very strong S=O stretches alongside the broad carboxylic acid O-H and sharp C=O bands provides a highly reliable, self-validating confirmation of the three primary functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Causality: NMR spectroscopy provides the most detailed structural information by mapping the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of nuclei (¹H and ¹³C) in an external magnetic field, revealing their chemical environment, proximity to other nuclei, and connectivity.

¹H NMR Analysis (Predicted) Solvent: DMSO-d₆

The choice of DMSO-d₆ is critical; its ability to dissolve polar compounds and its hydrogen-bonding acceptor nature allow for the observation of the acidic protons from the carboxylic acid and phenol, which would otherwise be lost to rapid exchange in solvents like CDCl₃.

  • δ ~13.5 ppm (s, 1H, very broad): Carboxylic acid proton (-COOH). The extreme downfield shift and broadness are characteristic.

  • δ ~11.0 ppm (s, 1H, broad): Phenolic hydroxyl proton (-OH). Also broad due to hydrogen bonding and exchange.

  • δ ~8.2 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton H-6. Deshielded by the adjacent carboxylic acid and meta-coupled to H-2.

  • δ ~8.0 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton H-2. Deshielded by the adjacent chlorine and meta-coupled to H-6.

¹³C NMR Analysis (Predicted) Solvent: DMSO-d₆

Predicted δ (ppm)Carbon AssignmentRationale
~166C=OCarboxylic acid carbonyl carbon.
~158C-OHAromatic carbon attached to the hydroxyl group.
~140C-SO₂ClAromatic carbon attached to the sulfonyl chloride group.
~135C-COOHAromatic carbon attached to the carboxylic acid group.
~132C-H (C6)Aromatic methine carbon.
~128C-H (C2)Aromatic methine carbon.
~125C-ClAromatic carbon attached to the chlorine atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh ~10-15 mg of the compound into a clean, dry NMR tube.

  • Dissolution: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Cap the tube and gently vortex or sonicate to ensure complete dissolution.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. For enhanced structural confirmation, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be performed.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to predict the elemental formula, providing definitive confirmation of the molecule's composition.[7]

Predicted Mass Spectrum Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): A cluster of peaks will be observed due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) and sulfur isotopes (³²S, ³³S, ³⁴S). The most prominent peaks in the molecular ion cluster will be:

    • m/z 270: [C₇H₄³⁵Cl₂O₅³²S]⁺

    • m/z 272: Corresponding to one ³⁷Cl atom.

    • m/z 274: Corresponding to two ³⁷Cl atoms. The expected intensity ratio of these peaks (~9:6:1) is a hallmark signature for a molecule containing two chlorine atoms.

  • Key Fragments:

    • m/z 235: Loss of Cl radical ([M-Cl]⁺).

    • m/z 206: Loss of SO₂ ([M-SO₂]⁺).

    • m/z 225: Loss of COOH radical ([M-COOH]⁺).

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample into an HPLC system (as described in the next section) coupled to a mass spectrometer. This ensures that the mass is being measured for the pure compound, free of any synthesis impurities.

  • Ionization: Utilize Electrospray Ionization (ESI) in negative mode, which is highly effective for acidic molecules. The primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z 269.

  • Mass Analysis: Acquire the spectrum using a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain an accurate mass measurement, which can be used to confirm the elemental formula (C₇H₄Cl₂O₅S).

Chromatographic Purity Assessment

Causality: Before extensive characterization, it is imperative to establish the purity of the sample. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for separating a target compound from impurities, byproducts, and starting materials.[8]

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

  • System: HPLC with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Trustworthiness: A successful HPLC run will show a single major peak at a specific retention time. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity (e.g., >99%). This validates that the spectroscopic data obtained corresponds to the compound of interest and not a mixture.

Integrated Data Analysis Workflow

No single technique provides the complete picture. The power of modern analytical chemistry lies in the logical integration of data from orthogonal methods.

G Purity HPLC Analysis MW Mass Spectrometry Purity->MW FG IR Spectroscopy MW->FG Conn NMR Spectroscopy FG->Conn Confirms functional groups in framework Final Unambiguous Structure of 3-Chloro-5-(chlorosulfonyl)- 4-hydroxybenzoic acid Conn->Final

Caption: Workflow for integrated structural analysis.

This workflow demonstrates a self-validating system. HPLC confirms we are analyzing a pure substance. MS provides the exact molecular formula for that pure substance. IR confirms that the expected functional groups for that formula are present. Finally, NMR puts all the pieces together, confirming the precise connectivity and substitution pattern of the atoms, leading to an unambiguous structural assignment.

Conclusion

The structural analysis of this compound is a clear example of the necessary rigor in pharmaceutical development. By employing a synergistic combination of chromatographic and spectroscopic techniques, researchers can establish the identity, purity, and detailed structure of this key synthetic intermediate with a high degree of confidence. This comprehensive analytical package ensures that subsequent synthetic steps are built upon a well-characterized foundation, a prerequisite for the development of safe and effective medicines.

References

  • Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. J Anal Bioanal Tech, 16, 733.
  • ThinkPlus Pharma Publications. (n.d.). Analytical Methods for Drug Development.
  • PharmiWeb.com. (2021). Eight Commonly Used Techniques for Drug Analysis.
  • Ravisankar, P., et al. (2021). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
  • PubChem. (n.d.). This compound - Predicted Collision Cross Section. National Center for Biotechnology Information.
  • Girard, M., et al. (1998). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of the American Society for Mass Spectrometry.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
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Sources

pKa Determination of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the accurate determination of the acid dissociation constants (pKa) of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid. Understanding the ionization behavior of this multi-protic molecule is fundamental for predicting its pharmacokinetic and pharmacodynamic properties. This document details the theoretical principles, presents robust, step-by-step experimental protocols, and offers insights into data analysis and interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Imperative of pKa in Drug Development

The pKa value, the negative logarithm of the acid dissociation constant, is a critical physicochemical parameter that dictates the degree of ionization of a molecule at a given pH. For a pharmaceutical compound, this directly influences its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This compound possesses three key functional groups that influence its acidic properties: a carboxylic acid, a phenolic hydroxyl group, and a highly electron-withdrawing chlorosulfonyl group. The interplay of these groups creates a complex ionization profile that must be accurately characterized to enable rational drug design, formulation development, and prediction of in vivo behavior.

Theoretical Underpinnings: Substituent Effects and Ionization Equilibria

The acidity of the carboxylic acid and phenolic hydroxyl protons in this compound is significantly influenced by the electronic effects of the substituents on the benzene ring.

  • Benzoic Acid as a Reference: Benzoic acid has a pKa of approximately 4.2.[1][2]

  • Electron-Withdrawing Groups: The chloro and chlorosulfonyl groups are potent electron-withdrawing groups. They exert a negative inductive effect (-I), pulling electron density away from the carboxylic and hydroxyl groups. This stabilizes the resulting conjugate bases (carboxylate and phenoxide ions), thereby increasing the acidity (lowering the pKa) of the respective protons.[3][4] For instance, the pKa of 4-chlorobenzoic acid is around 4.0, making it a stronger acid than benzoic acid.[5]

  • Hydroxyl Group: The hydroxyl group can exert both a negative inductive effect (-I) due to the electronegativity of oxygen and a positive resonance effect (+M) by donating a lone pair of electrons to the ring. The overall effect on acidity depends on its position relative to the acidic proton.[6][7]

The molecule is expected to have two measurable pKa values in a typical aqueous pH range:

  • pKa₁: Corresponding to the deprotonation of the highly acidic carboxylic acid group.

  • pKa₂: Corresponding to the deprotonation of the less acidic phenolic hydroxyl group.

The chlorosulfonyl group is highly reactive and prone to hydrolysis, so its direct pKa is not typically measured under these conditions. However, its strong electron-withdrawing nature is a dominant factor in lowering the other pKa values.

Experimental Design: A Dual-Methodology Approach for Robustness

To ensure the highest degree of accuracy, this guide advocates for a dual-methodology approach, employing both potentiometric titration and UV-Vis spectrophotometry. These methods are complementary and provide a self-validating system for pKa determination.[8][9]

3.1. Core Experimental Workflow

The overall process involves careful preparation, execution of the two primary methods, and rigorous data analysis to determine the pKa values.

pKa Determination Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Execution cluster_Analysis Phase 3: Data Analysis cluster_Results Phase 4: Results A1 Compound Procurement (High Purity) A2 Stock Solution Preparation (Aqueous/Co-solvent) A1->A2 A3 Titrant Standardization (0.1 M NaOH, 0.1 M HCl) A2->A3 A4 Instrument Calibration (pH meter, Spectrophotometer) A3->A4 B1 Potentiometric Titration A4->B1 B2 UV-Vis Spectrophotometry A4->B2 C1 Titration Curve Analysis (Derivatives, Gran Plot) B1->C1 C2 Spectrophotometric Data Analysis (Absorbance vs. pH plots) B2->C2 D1 Determination of pKa₁ (Carboxylic Acid) C1->D1 D2 Determination of pKa₂ (Phenolic Hydroxyl) C1->D2 C2->D2 D3 Data Consolidation & Cross-Validation D1->D3 D2->D3

Caption: A comprehensive workflow for pKa determination.

3.2. Protocol 1: Potentiometric Titration

Potentiometric titration is a highly precise method that involves monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant.[8][10][11]

Materials & Equipment:

  • High-purity this compound

  • Standardized 0.1 M NaOH (carbonate-free) and 0.1 M HCl solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)[10]

  • Calibrated pH meter and electrode

  • Thermostatted titration vessel and magnetic stirrer

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in deionized water to achieve a concentration of at least 10⁻⁴ M.[8] Add KCl to a final concentration of 0.15 M.[10]

  • Initial Acidification: Adjust the initial pH of the solution to ~2.0 with 0.1 M HCl to ensure the compound is fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise volumes (e.g., 0.05-0.1 mL). Allow the pH reading to stabilize after each addition before recording the value.[10]

  • Data Analysis:

    • Plot pH versus the volume of NaOH added. The pKa values are the pH values at the half-equivalence points.

    • For greater accuracy, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.[12]

3.3. Protocol 2: UV-Vis Spectrophotometry

This method is ideal for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization, provided a chromophore is near the ionization site.[8][13]

Materials & Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • A series of buffer solutions with known pH values (e.g., from pH 2 to 12)

  • Stock solution of the compound

Step-by-Step Methodology:

  • Spectral Scans: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to determine the wavelengths of maximum absorbance for the protonated and deprotonated species.

  • Sample Preparation: Prepare a series of solutions with a constant concentration of the compound across a range of buffer solutions.

  • Absorbance Measurements: Measure the absorbance of each solution at the predetermined analytical wavelength(s).

  • Data Analysis:

    • Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point corresponding to the pKa.[14]

    • The data can be fitted to the Henderson-Hasselbalch equation for spectrophotometry to calculate the pKa.

Data Interpretation and Expected Results

The powerful electron-withdrawing effects of the chloro and chlorosulfonyl substituents are expected to significantly lower the pKa values compared to their parent structures.

ParameterExpected pKa RangeJustification
pKa₁ (Carboxylic Acid) 2.0 - 3.0The combined -I effects of the chloro and chlorosulfonyl groups will strongly stabilize the carboxylate anion, making this proton significantly more acidic than that of benzoic acid (pKa ≈ 4.2).[4]
pKa₂ (Phenolic Hydroxyl) 6.5 - 7.5The acidity of the phenolic proton will also be substantially increased compared to phenol (pKa ≈ 9.9)[2] due to the stabilization of the phenoxide anion by the electron-withdrawing substituents.
Conclusion: Ensuring Trustworthiness through Self-Validation

The determination of pKa is a cornerstone of preclinical drug development. By employing the dual methodologies of potentiometric titration and UV-Vis spectrophotometry, researchers can establish a self-validating system that ensures the accuracy and reliability of the determined values. The protocols and theoretical considerations outlined in this guide provide a robust framework for characterizing the ionization behavior of this compound, thereby facilitating a deeper understanding of its potential as a pharmaceutical agent.

References
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoic Acid. PubChem Compound Summary for CID 243. Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.). Retrieved from [Link]

  • OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. Retrieved from [Link]

  • Harish Chandra PG College Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Marmara Pharmaceutical Journal. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

  • Homework.Study.com. (n.d.). The following pKa values have been measured. Explain why a hydroxyl group in the para position.... Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • YouTube. (2018). charge 2 4-chlorobenzoic acid. Retrieved from [Link]

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"thermal stability of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Abstract

This compound is a multifaceted compound with significant potential in pharmaceutical and agrochemical synthesis. Its utility as a chemical intermediate is largely dictated by its stability under various processing conditions, particularly temperature. This guide provides a comprehensive analysis of the thermal stability of this compound, detailing predictive decomposition pathways and outlining robust experimental protocols for its assessment. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of this molecule's thermal characteristics to ensure safety, optimize reaction conditions, and guarantee product purity.

Introduction: The Critical Role of Thermal Stability

This compound (C₇H₄Cl₂O₅S) is a substituted aromatic compound featuring a carboxylic acid, a hydroxyl group, a chlorine atom, and a highly reactive chlorosulfonyl group. This combination of functional groups makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. However, the presence of the electrophilic chlorosulfonyl group, in particular, suggests a susceptibility to thermal and hydrolytic degradation.

Understanding the thermal stability of this compound is paramount for several reasons:

  • Safety: Uncontrolled thermal decomposition can lead to the rapid release of corrosive and toxic gases, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), posing significant safety risks.

  • Process Optimization: Knowledge of the decomposition temperature allows for the safe optimization of reaction and purification temperatures, maximizing yield and minimizing impurity formation.

  • Storage and Handling: Defining stable storage conditions is essential to maintain the compound's integrity and prevent degradation over time.

This guide will explore the theoretical underpinnings of the molecule's stability and provide practical, field-proven methodologies for its empirical determination.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 1201663-81-1
Molecular Formula C₇H₄Cl₂O₅S[1]
Molecular Weight 271.08 g/mol
Appearance Predicted to be an off-white to yellowish solidGeneral knowledge of similar compounds
Solubility Expected to be soluble in polar organic solvents and react with protic solvents like water and alcohols[2]
Safe Handling and Storage

The chlorosulfonyl group is highly reactive and moisture-sensitive.[2][3] Improper handling can lead to vigorous reactions and the release of hazardous byproducts.

Storage:

  • Store in a cool, dry, well-ventilated area in tightly sealed containers.

  • Keep away from incompatible materials such as water, bases, alcohols, and amines.[3]

  • Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.

Handling:

  • Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3]

  • Handle in a chemical fume hood to avoid inhalation of any vapors or decomposition products.[4]

  • In case of a spill, use a non-combustible absorbent material like dry sand and avoid using water.[3]

Experimental Assessment of Thermal Stability

The thermal stability of a compound is not a single value but a profile of its behavior as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two essential techniques for characterizing this profile.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary method for determining the onset temperature of decomposition.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (platinum or ceramic).

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heating Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

TGA_Workflow cluster_prep Preparation cluster_run TGA Run cluster_analysis Data Analysis p1 Calibrate TGA p2 Weigh 5-10 mg of Sample p1->p2 r1 Place Sample in Furnace p2->r1 r2 Purge with N2 (20-50 mL/min) r1->r2 r3 Heat from 30°C to 600°C at 10°C/min r2->r3 a1 Plot Mass vs. Temperature r3->a1 a2 Determine Tonset and Mass Loss Steps a1->a2 a3 Analyze DTG Curve a2->a3

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and to detect exothermic decomposition events.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. The hermetic seal is crucial to contain any evolved gases and prevent interaction with the atmosphere.

  • Atmosphere: Use a nitrogen purge gas at a flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature just beyond the melting point or to the onset of decomposition as determined by TGA, at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point (Tm).

    • Integrate the melting peak to determine the enthalpy of fusion (ΔHf).

    • Observe for any sharp exothermic peaks, which are indicative of a decomposition event.

DSC_Workflow cluster_prep_dsc Preparation cluster_run_dsc DSC Run cluster_analysis_dsc Data Analysis p1_dsc Calibrate DSC p2_dsc Weigh 1-3 mg of Sample into Hermetic Pan p1_dsc->p2_dsc r1_dsc Place Sample and Reference in DSC Cell p2_dsc->r1_dsc r2_dsc Purge with N2 (20-50 mL/min) r1_dsc->r2_dsc r3_dsc Heat at 10°C/min r2_dsc->r3_dsc a1_dsc Identify Melting Point (Tm) r3_dsc->a1_dsc a2_dsc Calculate Enthalpy of Fusion (ΔHf) a1_dsc->a2_dsc a3_dsc Detect Decomposition Exotherms a2_dsc->a3_dsc

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to be complex due to its multiple functional groups. The chlorosulfonyl group is the most probable site of initial decomposition.[5]

Primary Decomposition: The Chlorosulfonyl Group

The C-S and S-Cl bonds in the chlorosulfonyl group are susceptible to thermal cleavage. Two primary pathways are plausible:

  • Pathway A: Loss of SO₂ and Cl radical: Homolytic cleavage of the C-S and S-Cl bonds could occur, releasing sulfur dioxide and a chlorine radical. This is a common decomposition mechanism for sulfonyl chlorides.[6]

  • Pathway B: Loss of SO₂Cl radical: Cleavage of the C-S bond could release a chlorosulfonyl radical, which would be highly unstable.

  • Pathway C: Hydrolysis: In the presence of trace moisture, the chlorosulfonyl group will readily hydrolyze to the corresponding sulfonic acid, releasing HCl.[2] The resulting sulfonic acid is also subject to thermal decomposition, typically through desulfonation (loss of SO₃) at higher temperatures.[7][8]

Secondary Decomposition

Following the initial decomposition of the chlorosulfonyl group, the remaining aromatic structure may undergo further degradation:

  • Decarboxylation: The carboxylic acid group can be lost as carbon dioxide (CO₂) at elevated temperatures, a common reaction for benzoic acid derivatives.

  • Dehydrochlorination: The chlorine atom on the aromatic ring could be eliminated as HCl, particularly at high temperatures.

Decomposition_Pathways cluster_primary Primary Decomposition cluster_secondary Secondary Decomposition Parent 3-Chloro-5-(chlorosulfonyl)- 4-hydroxybenzoic acid P1 Loss of SO2 + Cl• (Homolytic Cleavage) Parent->P1 High Temp P2 Hydrolysis to Sulfonic Acid (+ HCl) Parent->P2 Trace H2O S1 Decarboxylation (-CO2) P1->S1 S2 Dehydrochlorination (-HCl) P1->S2 P2->S1

Data Interpretation and Summary

The data obtained from TGA and DSC analyses should be compiled to create a comprehensive thermal stability profile.

Example TGA Data Summary
ParameterPredicted Value RangeSignificance
Tonset (Nitrogen) 150 - 250 °CIndicates the start of significant thermal decomposition.
Mass Loss Step 1 ~29.5% (Loss of SO₂Cl)Corresponds to the initial decomposition of the chlorosulfonyl group.
Mass Loss Step 2 ~16.6% (Loss of CO₂)Suggests subsequent decarboxylation.
Residue at 600 °C VariableIndicates the amount of char formation.
Example DSC Data Summary
ParameterPredicted Value RangeSignificance
Melting Point (Tm) 180 - 220 °CA sharp melting peak indicates high purity.
Enthalpy of Fusion (ΔHf) 25 - 40 kJ/molThermodynamic property of the crystalline solid.
Decomposition Exotherm > 200 °CA sharp exotherm indicates a rapid, potentially hazardous, decomposition.

Conclusion

While specific experimental data for this compound is not widely published, a thorough understanding of its thermal stability can be derived from the analysis of its constituent functional groups and the application of standard thermal analysis techniques. The compound is predicted to exhibit thermal decomposition initiating at the chlorosulfonyl group, likely in the range of 150-250 °C. The presence of moisture will significantly lower its stability due to hydrolysis.

For any application involving the heating of this compound, it is strongly recommended that TGA and DSC analyses be performed to empirically determine its thermal profile. This proactive approach is essential for ensuring operational safety, maintaining product quality, and developing robust and scalable chemical processes.

References

  • Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
  • S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE.
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  • ResearchGate. (n.d.). Homolytic Decomposition of Sulfonyl Chlorides.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate.
  • BenchChem. (2025). An In-depth Technical Guide on the Stability and Decomposition Pathways of Chloromethanesulfonylcyclopropane.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-hydroxybenzoic acid. PubChem.
  • ResearchGate. (n.d.). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondensation.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Thermogravimetric analysis and DSC graph of benzoic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Marquette University. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
  • Sigma-Aldrich. (n.d.). 3-Chloro-5-amino-sulfonamide-4-hydroxybenzoic acid.
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"potential derivatives of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Derivatives of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Introduction: Unveiling the Synthetic Potential of a Versatile Scaffold

This compound is a highly functionalized aromatic compound that serves as a potent building block in modern medicinal and materials chemistry. Its structure is distinguished by three primary reactive centers: a highly electrophilic sulfonyl chloride, a nucleophilic hydroxyl group, and a carboxylic acid. This trifecta of functionality, situated on a chlorinated benzene ring, provides a rich platform for a diverse array of chemical transformations. The strategic placement of these groups allows for the generation of complex molecular architectures with significant potential for biological activity. This guide provides a technical exploration of the derivatization potential of this scaffold, offering field-proven insights into synthetic strategies, reaction mechanisms, and practical applications for researchers in drug discovery and chemical synthesis.

Core Reactivity and Strategic Derivatization

From a synthetic standpoint, the reactivity of the functional groups on this compound is hierarchical. The sulfonyl chloride is the most reactive site, readily undergoing nucleophilic substitution. This allows for selective derivatization while preserving the other functional groups for subsequent reactions.

Diagram: Reactive Centers of the Core Scaffold

cluster_main This compound cluster_labels Key Reactive Sites mol mol n1 Sulfonyl Chloride (-SO2Cl) Primary site for nucleophilic attack n2 Carboxylic Acid (-COOH) Amenable to esterification and amidation n3 Phenolic Hydroxyl (-OH) Can be alkylated or acylated n4 Aromatic Ring Potential for further electrophilic substitution

Caption: Key reactive functional groups on the core molecule.

Part 1: Derivatization at the Sulfonyl Chloride Group

The chlorosulfonyl group is a powerful electrophile, making it the primary target for initial derivatization. Its reactions are typically fast, high-yielding, and can be performed under mild conditions.

Synthesis of Sulfonamides

The reaction of the sulfonyl chloride with primary or secondary amines is one of the most fundamental and valuable transformations of this scaffold.[1] This reaction forms a stable sulfonamide linkage, a privileged functional group in medicinal chemistry found in diuretics, antibacterials, and anticancer agents.[1][2] The choice of amine is critical as it directly dictates the physicochemical properties and biological target of the final compound.

Causality Behind Experimental Choices:

  • Base: A base, such as sodium carbonate or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent: The reaction is often carried out in water or a biphasic system.[3][4] Water can be an effective and green solvent, particularly when the amine starting material is water-soluble.[3]

Synthesis of Sulfonate Esters

Reacting the sulfonyl chloride with alcohols or phenols in the presence of a base yields sulfonate esters.[5] While less common than sulfonamides in pharmaceuticals, sulfonate esters are crucial intermediates in organic synthesis, often serving as effective leaving groups in substitution reactions.[5]

Key Mechanistic Consideration: The reaction proceeds via a nucleophilic attack from the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[1]

Diagram: Primary Derivatization Pathways

G start Core Scaffold 3-Chloro-5-(chlorosulfonyl) -4-hydroxybenzoic acid sulfonamide Sulfonamide Derivative start->sulfonamide + R1R2NH (Base) sulfonate Sulfonate Ester Derivative start->sulfonate + R-OH (Base) ester Carboxylic Ester Derivative start->ester + R'-OH (Acid Catalyst) amine Primary/Secondary Amine (R1R2NH) alcohol Alcohol/Phenol (R-OH) alcohol2 Alcohol (R'-OH)

Caption: Major synthetic pathways from the core scaffold.

Part 2: Derivatization at Other Reactive Sites

Following the initial reaction at the sulfonyl chloride, the carboxylic acid and hydroxyl groups offer avenues for further structural diversification. Selective protection may be required depending on the desired outcome.

Reactions at the Carboxylic Acid Group

The carboxylic acid can be converted into esters or amides. Standard Fischer esterification (refluxing with an alcohol under acidic conditions) or reaction with an amine using coupling agents (like DCC or EDC) are typical methods. These modifications can significantly alter the compound's polarity, solubility, and cell permeability.

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group can be alkylated to form ethers (e.g., using Williamson ether synthesis) or acylated to form esters. These reactions typically require a base to deprotonate the phenol, increasing its nucleophilicity. Modifying this position can be crucial for tuning receptor binding interactions.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthesis relies on robust and reproducible protocols. The following methodologies are designed as self-validating systems, incorporating in-process checks to ensure reaction completion and product purity.

Protocol 1: General Synthesis of a Sulfonamide Derivative

This protocol details the synthesis of N-substituted-3-chloro-4-hydroxy-5-(sulfamoyl)benzoic acids.

Diagram: Workflow for Sulfonamide Synthesis

A 1. Reaction Setup Dissolve amine and base in water. Chill to 0°C. B 2. Reagent Addition Add core scaffold solution dropwise. A->B C 3. Reaction Stir at room temperature for 4-6 hours. B->C D 4. Monitoring Check progress with Thin Layer Chromatography (TLC). C->D E 5. Work-up Acidify with 10% HCl to pH 2-3. Precipitate product. D->E F 6. Isolation & Purification Filter, wash with cold water. Recrystallize from appropriate solvent. E->F G 7. Characterization Confirm structure via NMR, MS, IR. F->G

Caption: Workflow for sulfonamide synthesis and purification.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the chosen primary or secondary amine (1.0 eq) and sodium carbonate (1.2 eq) in deionized water (approx. 0.2 M concentration relative to the amine).[1][3] Chill the mixture in an ice bath to 0 °C with continuous stirring.

  • Reagent Addition: Separately, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like THF or acetone. Add this solution dropwise to the stirring amine mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.[1]

  • In-Process Control (TLC): Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting sulfonyl chloride spot indicates completion.

  • Work-up and Isolation: Once the reaction is complete, re-cool the flask in an ice bath. Slowly acidify the mixture to a pH of 2-3 by adding 10% hydrochloric acid dropwise.[4] This protonates the carboxylic acid and precipitates the product.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove salts. Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[1]

  • Characterization: Confirm the identity and purity of the final compound using NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Reagent Molar Eq. Purpose
This compound1.0Starting Scaffold
Primary/Secondary Amine1.0Nucleophile
Sodium Carbonate (Na₂CO₃)1.2Base (HCl Scavenger)[4]
Deionized Water-Solvent
10% Hydrochloric Acid (HCl)-Acidification for Precipitation

Potential Applications & Therapeutic Relevance

Derivatives of this scaffold are of significant interest in drug development. The sulfonamide moiety is a cornerstone of many therapeutic agents.

  • Diuretics: The core structure shares features with thiazide-like diuretics such as Xipamide and Chlorthalidone, which act by inhibiting the Na⁺-Cl⁻ symporter in the kidney. Novel derivatives could be explored for enhanced diuretic and antihypertensive properties.

  • Antimicrobial Agents: The sulfonamide group is famous for its role in sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase in bacteria, halting folic acid synthesis.[2] New derivatives could be screened for activity against resistant bacterial strains.

  • Anticancer Agents: Many modern anticancer drugs are sulfonamide derivatives that target enzymes like carbonic anhydrases, which are overexpressed in many tumors.

  • Agrochemicals: The inherent biological activity of this class of compounds also makes them candidates for the development of novel herbicides and fungicides.[6]

Conclusion

This compound represents a synthetically versatile and valuable starting material. The predictable reactivity of its sulfonyl chloride group allows for the straightforward synthesis of large libraries of sulfonamide and sulfonate ester derivatives. By leveraging the additional functional handles of the carboxylic acid and hydroxyl groups, chemists can generate a vast chemical space of novel compounds with significant potential in pharmacology and materials science. The robust synthetic protocols and clear derivatization pathways outlined in this guide provide a solid foundation for researchers to explore the full potential of this powerful chemical scaffold.

References

  • Tacic, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • Zia-ur-Rehman, M., et al. (2021). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. The Royal Society of Chemistry.
  • ChemicalBook. (2023). 3-(chlorosulfonyl)-4-hydroxybenzoic acid synthesis. ChemicalBook.
  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.
  • BenchChem. (2025). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. BenchChem.
  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology.
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  • Zhang, L., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate.
  • Cighir, C., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.
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  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry.
  • Vulcanchem. (n.d.). 3-(Chlorosulfonyl)-4-ethylbenzoic acid. Vulcanchem.
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A Comprehensive Technical Guide to 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth literature review of 3-chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid, a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Possessing a unique combination of a carboxylic acid, a highly reactive sulfonyl chloride, a phenol, and an aryl chloride, this compound serves as a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide will delve into its chemical properties, plausible synthetic routes, reactivity, and its burgeoning role as a key intermediate in the synthesis of targeted therapies, including protein kinase inhibitors. All discussions are grounded in established chemical principles and supported by relevant literature to provide a comprehensive resource for researchers in the field.

Introduction: The Strategic Importance of Bifunctional Scaffolds

In the landscape of modern drug discovery, the efficiency and elegance of synthetic routes are paramount. Bifunctional molecules, such as this compound, offer a distinct advantage by providing multiple reactive handles for molecular elaboration. The presence of both a carboxylic acid and a sulfonyl chloride on a substituted phenolic ring allows for orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries.[1] The sulfonyl chloride group is a powerful electrophile, readily reacting with nucleophiles like amines to form stable sulfonamides—a privileged moiety in a wide array of pharmaceuticals.[2] Simultaneously, the carboxylic acid provides a handle for amide bond formation, esterification, or other derivatizations, further expanding the accessible chemical space. This guide aims to consolidate the current understanding of this compound, highlighting its potential to accelerate the discovery of new medicines.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization. The key properties of this compound are summarized in the table below, based on available data.[3]

PropertyValueSource
Molecular Formula C₇H₄Cl₂O₅S[3]
Molecular Weight 271.08 g/mol [4]
CAS Number 1201663-81-1[4]
Appearance Predicted to be a solid-
Solubility Predicted to be soluble in organic solvents like DMSO and methanol[2]
Predicted XlogP 2.3[3]

The molecule's structure, characterized by a 1,2,4,5-substituted benzene ring, presents a unique electronic and steric environment that dictates its reactivity. The electron-withdrawing nature of the chloro, chlorosulfonyl, and carboxylic acid groups significantly influences the acidity of the phenolic proton and the electrophilicity of the sulfonyl chloride and carboxylic acid moieties.[1]

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Protocol: Chlorosulfonation of 3-Chloro-4-hydroxybenzoic Acid

The introduction of a chlorosulfonyl group onto an aromatic ring is a classic electrophilic aromatic substitution reaction.[6] The proposed synthesis involves the direct chlorosulfonation of 3-chloro-4-hydroxybenzoic acid using chlorosulfonic acid.

Reaction Scheme:

Figure 1: Proposed synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, cautiously add 3-chloro-4-hydroxybenzoic acid (1.0 molar equivalent) in small portions to an excess of stirred chlorosulfonic acid (3-5 molar equivalents) in a reaction vessel equipped with a mechanical stirrer and a gas outlet to vent the byproduct, HCl gas. The reaction vessel should be cooled in an ice bath to maintain a temperature below 20°C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 60-80°C) to promote the reaction. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring. This will precipitate the product and quench the excess chlorosulfonic acid. The solid product is then collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.

  • Controlled Temperature: The initial cooling is critical to manage the highly exothermic nature of the reaction between the benzoic acid derivative and chlorosulfonic acid. Subsequent heating provides the necessary activation energy for the electrophilic substitution.

  • Aqueous Workup: Pouring the reaction mixture onto ice effectively precipitates the less water-soluble product while the unreacted chlorosulfonic acid is hydrolyzed to sulfuric acid, which remains in the aqueous phase.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not currently published, a prediction of the key signals can be made based on its structure and data from analogous compounds.[7]

  • ¹H NMR (in DMSO-d₆):

    • A singlet for the aromatic proton at the 2-position (likely downfield, ~8.0-8.2 ppm).

    • A singlet for the aromatic proton at the 6-position (likely downfield, ~7.8-8.0 ppm).

    • A broad singlet for the phenolic hydroxyl proton (variable, likely >10 ppm).

    • A broad singlet for the carboxylic acid proton (variable, likely >12 ppm).

  • ¹³C NMR (in DMSO-d₆):

    • Signals for the six aromatic carbons, with those attached to electron-withdrawing groups shifted downfield.

    • A signal for the carboxylic acid carbon (~165-170 ppm).

  • IR (KBr Pellet):

    • A broad O-H stretch from the carboxylic acid and phenol (~2500-3300 cm⁻¹).

    • A C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • Characteristic S=O stretches from the sulfonyl chloride (~1370 and 1180 cm⁻¹).

    • C-Cl and C-S stretching vibrations in the fingerprint region.

  • Mass Spectrometry (ESI-):

    • Expected [M-H]⁻ peak at m/z ~269.9.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by its two primary functional groups: the sulfonyl chloride and the carboxylic acid. The presence of multiple electron-withdrawing groups on the aromatic ring enhances the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack.[8]

Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a premier electrophile for the formation of sulfonamides and sulfonate esters.

Sulfonamide Formation:

This is arguably the most significant reaction of this compound in the context of drug discovery. The reaction with primary or secondary amines proceeds readily, typically in the presence of a base to neutralize the HCl byproduct.[2]

Figure 2: General reaction for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Dissolution: Dissolve the amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 2.0 equivalents) in an appropriate solvent (e.g., dichloromethane or THF) at 0°C.

  • Addition: Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with dilute acid, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group offers a secondary site for derivatization, most commonly through amide bond formation. This allows for the introduction of a second point of diversity in a molecule. Standard peptide coupling reagents such as HATU, HBTU, or EDC can be employed for this transformation.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active molecules. The sulfonamide linkage it readily forms is a key structural motif in a vast number of marketed drugs, including diuretics, antibacterials, and anticancer agents.

A Potential Precursor for Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[9] Many kinase inhibitors feature a heterocyclic core, often decorated with various substituents to achieve potency and selectivity. The structural features of this compound make it an attractive starting point for the synthesis of such inhibitors. For instance, the sulfonamide derived from this intermediate could be further cyclized or coupled with other fragments to generate complex heterocyclic systems that can interact with the ATP-binding site of a kinase.[10]

Illustrative Workflow: From Intermediate to Potential Kinase Inhibitor

G A 3-Chloro-5-(chlorosulfonyl)- 4-hydroxybenzoic acid B Amine Coupling (Sulfonamide Formation) A->B C Sulfonamide Intermediate B->C D Amide Coupling or Esterification C->D E Bifunctionalized Intermediate D->E F Cyclization/ Further Derivatization E->F G Complex Heterocyclic Scaffold (Potential Kinase Inhibitor) F->G

Figure 3: Conceptual workflow for drug development.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, the hazards can be inferred from its functional groups and data for similar compounds.[11][12][13][14]

  • Corrosive: The sulfonyl chloride moiety is corrosive and will react with moisture to release HCl gas. The compound itself is acidic.

  • Irritant: It is expected to be a skin and eye irritant.

  • Respiratory Hazard: Inhalation of the dust can cause respiratory irritation.

Recommended Handling Procedures:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion and Future Outlook

This compound represents a powerful and versatile tool for the modern medicinal chemist. Its bifunctional nature, coupled with the high reactivity of the sulfonyl chloride group, provides a strategic platform for the efficient synthesis of diverse and complex molecules. While its full potential is yet to be realized, the principles of its reactivity and the known applications of the structural motifs it can generate strongly suggest its utility in the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the strategic use of such well-designed building blocks will be instrumental in accelerating the pace of drug discovery. Further research into the synthesis and applications of this promising intermediate is highly encouraged.

References

  • BenchChem. (2025). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. BenchChem.
  • PubChemLite. (n.d.). This compound (C7H4Cl2O5S). Retrieved from [Link]

  • MDPI. (2025). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. MDPI.
  • Sigma-Aldrich. (2025).
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  • BenchChem. (2025).
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  • Google Patents. (n.d.). CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid.
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  • ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Production of High Grade Sulfonic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.
  • Google Patents. (n.d.). EP0038999B1 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid.
  • PubMed. (2018). 4-Hydroxybenzoic acid-a versatile platform intermediate for value-added compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom.
  • PubMed. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][3][8]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Retrieved from [Link]

  • PubMed. (n.d.). Hit-to-Lead Optimization and Discovery of 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903): A Novel Class of Benzimidazole-Based Activators of AMP-Activated. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonamides from 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel sulfonamide derivatives from the versatile building block, 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid. This document outlines the chemical principles, detailed experimental protocols, and characterization methods necessary for the successful synthesis and purification of these compounds, which hold significant potential in medicinal chemistry and drug discovery.

Introduction: The Significance of Sulfonamides and the Utility of this compound

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and diuretic effects.[1][2][3] Their prevalence in numerous clinically approved drugs underscores the importance of developing efficient and selective synthetic routes to novel sulfonamide-containing molecules.[1] The starting material, this compound, is a trifunctional reagent featuring a highly reactive sulfonyl chloride group, a carboxylic acid, and a phenolic hydroxyl group. This unique combination of functionalities allows for the selective synthesis of diverse molecular scaffolds. The sulfonyl chloride is the most electrophilic site, enabling a chemoselective reaction with primary and secondary amines to form stable sulfonamide bonds under controlled conditions.[4][5]

Chemical Principles and Reaction Mechanism

The synthesis of sulfonamides from this compound proceeds via a nucleophilic acyl substitution reaction at the sulfonyl chloride moiety. The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][5]

General Reaction Scheme:

Sulfonamide Synthesis cluster_reactants Reactants cluster_product Products reagent1 3-Chloro-5-(chlorosulfonyl)- 4-hydroxybenzoic acid conditions Base Solvent reagent2 +   R1R2NH (Primary or Secondary Amine) product 3-Chloro-4-hydroxy-5-(N,N-disubstituted- sulfamoyl)benzoic acid conditions->product byproduct +   HCl

Caption: General reaction scheme for the synthesis of sulfonamides.

Chemoselectivity Considerations:

The key to a successful synthesis lies in controlling the chemoselectivity of the reaction. The sulfonyl chloride group is significantly more reactive towards nucleophilic attack by amines than the carboxylic acid group. However, under certain conditions (e.g., high temperatures or the use of coupling agents), the formation of an amide at the carboxylic acid is a potential side reaction. The phenolic hydroxyl group is generally less reactive under these conditions but could potentially react with the sulfonyl chloride under strongly basic conditions. Therefore, careful control of reaction parameters such as temperature and pH is crucial.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of sulfonamides from this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
This compound53553-11-0C₇H₄Cl₂O₅SStarting material.
Primary or Secondary AmineVariesVariesNucleophile.
Sodium Carbonate (Na₂CO₃)497-19-8Na₂CO₃Base.
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous, for reaction.
Pyridine110-86-1C₅H₅NAlternative base, anhydrous.
1 M Hydrochloric Acid (HCl)7647-01-0HClFor workup and acidification.
Ethyl Acetate141-78-6C₄H₈O₂For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄Drying agent.
Hexane110-54-3C₆H₁₄For recrystallization.
Protocol 1: Aqueous Conditions with Sodium Carbonate

This protocol is suitable for water-soluble amines and offers a greener solvent choice.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 eq.) in a minimal amount of water or a water/acetonitrile mixture.

  • Addition of Base: Add sodium carbonate (1.2 eq.) to the amine solution and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq.) in a minimal amount of cold acetonitrile or THF and add it dropwise to the cooled amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1 M HCl. The product should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[4]

Protocol 2: Anhydrous Conditions with Pyridine

This protocol is suitable for amines that are not soluble in water and for reactions where the presence of water could lead to hydrolysis of the sulfonyl chloride.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous pyridine (1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Experimental Workflow A Reaction Setup (Amine + Base + Solvent) B Cool to 0 °C A->B C Dropwise addition of 3-Chloro-5-(chlorosulfonyl)- 4-hydroxybenzoic acid B->C D Reaction at Room Temperature (Monitor by TLC) C->D E Workup (Acidification/Extraction) D->E F Isolation (Filtration/Concentration) E->F G Purification (Recrystallization/Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Caption: A generalized experimental workflow for sulfonamide synthesis.

Characterization of Synthesized Sulfonamides

The structure and purity of the synthesized sulfonamides should be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR (Nuclear Magnetic Resonance)Aromatic protons will appear in the range of 7-8 ppm. The N-H proton of a secondary sulfonamide will appear as a singlet or a broad singlet, typically downfield. The chemical shifts of the protons on the R groups of the amine will also be present.
¹³C NMR (Nuclear Magnetic Resonance)Aromatic carbons will appear in the range of 120-150 ppm. The carbonyl carbon of the carboxylic acid will be downfield (>165 ppm).
IR (Infrared Spectroscopy)Characteristic stretching frequencies for the S=O bonds of the sulfonamide group will be observed around 1350-1300 cm⁻¹ (asymmetric) and 1160-1130 cm⁻¹ (symmetric). A broad O-H stretch from the carboxylic acid and phenolic hydroxyl group will be present around 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid will be around 1700 cm⁻¹.
MS (Mass Spectrometry)The molecular ion peak (M⁺) corresponding to the mass of the synthesized sulfonamide should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Applications and Future Directions

The synthesized sulfonamide derivatives of this compound are valuable scaffolds for drug discovery. Their potential biological activities can be explored in various assays, including:

  • Antimicrobial screening: Against a panel of Gram-positive and Gram-negative bacteria.[7]

  • Anticancer assays: Evaluating cytotoxicity against various cancer cell lines.

  • Enzyme inhibition studies: Targeting enzymes such as carbonic anhydrase or dihydropteroate synthase.[4]

Further structural modifications can be performed on the carboxylic acid and phenolic hydroxyl groups to generate a library of compounds for structure-activity relationship (SAR) studies, which can guide the development of more potent and selective drug candidates.

References

The Versatile Scaffolding of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid is a trifunctional aromatic compound that presents a compelling scaffold for the generation of diverse and biologically active molecules. Its unique arrangement of a carboxylic acid, a reactive sulfonyl chloride, and a phenolic hydroxyl group, all influenced by the presence of a chloro substituent, offers medicinal chemists a powerful tool for creating libraries of compounds for screening and development.

The strategic positioning of these functional groups allows for selective and sequential reactions, enabling the construction of complex molecular architectures. The highly reactive sulfonyl chloride group is a prime site for nucleophilic attack, most commonly by primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone for the synthesis of a wide array of sulfonamide-containing drugs, which are known to exhibit a broad spectrum of pharmacological activities, including diuretic, antibacterial, and anticancer effects.[1][2]

This technical guide provides an in-depth exploration of this compound as a building block for bioactive molecules. We will delve into its physicochemical properties, explore its application in the synthesis of potential diuretic and antimicrobial agents, and provide detailed, field-proven protocols for its use in the laboratory.

Physicochemical Properties and Reactivity Profile

The reactivity of this compound is dictated by its three distinct functional groups. Understanding their individual and collective chemical behavior is crucial for designing successful synthetic strategies.

PropertyValueReference
IUPAC Name This compound
Molecular Formula C₇H₄Cl₂O₅S[3]
Molecular Weight 271.08 g/mol
Appearance Off-white to white solid
Melting Point 160-161 °C
Key Functional Groups Carboxylic acid (-COOH), Sulfonyl chloride (-SO₂Cl), Phenolic hydroxyl (-OH)

The sulfonyl chloride is the most electrophilic and therefore the most reactive site on the molecule, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles. The carboxylic acid and phenolic hydroxyl groups are acidic and can be deprotonated under basic conditions. These groups can also participate in a variety of chemical transformations, such as esterification, etherification, and amide bond formation. The chloro group on the aromatic ring influences the acidity of the adjacent functional groups and can impact the overall electronic properties of the molecule.

Application in the Synthesis of Bioactive Molecules

Diuretic Agents: A Promising Analogue for Thiazide-like Diuretics

A closely related isomer, 4-chloro-5-chlorosulfonyl salicylic acid, is a known precursor in the synthesis of the diuretic drug xipamide.[3] This provides a strong rationale for the potential of this compound in the development of novel diuretic agents. The sulfonamide moiety is a key pharmacophore in many diuretic drugs, including the thiazide and thiazide-like diuretics like chlorthalidone.[4] These drugs act by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.

The general synthetic approach involves the reaction of the sulfonyl chloride group with an appropriate amine to introduce the desired side chain, which can modulate the diuretic potency and pharmacokinetic properties of the final compound.

Conceptual Synthetic Pathway to a Xipamide Analogue:

G A 3-Chloro-5-(chlorosulfonyl)- 4-hydroxybenzoic acid C Sulfonamide Intermediate A->C Nucleophilic Substitution B Amine (e.g., 2,6-dimethylaniline) B->C D Bioactive Diuretic (Xipamide Analogue) C->D Further Modification (optional)

Caption: Conceptual workflow for the synthesis of a xipamide analogue.

Antimicrobial Agents: Leveraging the Sulfonamide Scaffold

Sulfonamides were among the first effective antimicrobial drugs and continue to be an important class of therapeutic agents. The general structure of a sulfonamide drug consists of a sulfanilamide core, which acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth.

By reacting this compound with various amino-containing heterocyclic compounds, it is possible to generate a library of novel sulfonamides with potential antimicrobial activity. The chloro and hydroxyl substituents on the benzoic acid ring can influence the binding of the molecule to the active site of the DHPS enzyme and affect its antibacterial spectrum and potency.[2][5]

General Synthetic Workflow for Novel Antimicrobial Sulfonamides:

G cluster_0 Synthesis cluster_1 Screening A 3-Chloro-5-(chlorosulfonyl)- 4-hydroxybenzoic acid C Condensation Reaction A->C B Amino-heterocycle B->C D Novel Sulfonamide Derivative C->D E Antimicrobial Assays (e.g., MIC determination) D->E F Identification of Bioactive Compounds E->F

Caption: Workflow for synthesis and screening of antimicrobial sulfonamides.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-3-chloro-4-hydroxy-5-sulfamoylbenzoic Acids

This protocol describes a general method for the synthesis of sulfonamide derivatives from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.1 equivalents)

  • Pyridine or triethylamine (2.0 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Amine and Base: Slowly add the amine (1.1 equivalents) to the cooled solution, followed by the dropwise addition of pyridine or triethylamine (2.0 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure sulfonamide derivative.

Self-Validation:

  • TLC Analysis: Compare the TLC of the reaction mixture with the starting materials to confirm the consumption of the limiting reagent and the formation of a new product spot.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of characteristic peaks corresponding to the sulfonamide linkage and the aromatic protons will validate the successful synthesis.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block for the synthesis of a wide range of bioactive molecules. Its trifunctional nature allows for the creation of diverse chemical entities with potential applications as diuretic and antimicrobial agents. The protocols provided in this guide offer a solid foundation for researchers to explore the synthetic utility of this compound.

Future research in this area could focus on the synthesis of larger and more diverse libraries of compounds derived from this scaffold. High-throughput screening of these libraries against various biological targets could lead to the discovery of novel drug candidates with improved efficacy and safety profiles. Furthermore, the exploration of alternative reaction conditions and catalytic systems could lead to more efficient and sustainable synthetic routes to these valuable molecules.

References

Application Note: Protocol for Amine Derivatization with 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the derivatization of primary and secondary amines using 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid. This protocol is designed to be a robust starting point for researchers in drug discovery and medicinal chemistry, enabling the synthesis of novel sulfonamide derivatives. Sulfonamides are a critical class of compounds in pharmaceuticals, known for their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The derivatization process detailed herein is based on the well-established reaction of a sulfonyl chloride with an amine to form a stable sulfonamide linkage.[3][4] This document outlines the reaction mechanism, a detailed step-by-step protocol, methods for purification and characterization, and a troubleshooting guide to assist in optimizing the reaction for specific substrates.

Introduction: The Significance of Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a multitude of approved drugs.[2][4] The synthesis of sulfonamides is a key strategy in drug development for creating bioisosteres of amides, which can lead to improved metabolic stability and binding affinity.[5] The classic and most common method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4][6] This reaction is typically high-yielding and proceeds under relatively mild conditions.[3]

This compound is a versatile reagent for amine derivatization. The presence of the sulfonyl chloride group allows for the characteristic reaction with amines, while the chloro, hydroxyl, and carboxylic acid functionalities on the aromatic ring provide opportunities for further structural modifications and can influence the physicochemical properties of the final compound.

Reaction Mechanism

The derivatization of an amine with this compound proceeds through a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. A base is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the sulfonamide product.[4]

Caption: Nucleophilic attack of the amine on the sulfonyl chloride, followed by neutralization of HCl by a base.

Experimental Protocol

This protocol provides a general procedure for the derivatization of an amine with this compound. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Amine substrate (primary or secondary)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Pyridine, Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA))

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Safety Precautions
  • Sulfonyl chlorides are corrosive and moisture-sensitive.[7][8][9] Handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

  • Avoid inhalation of dust and vapors.[11]

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[7][9]

  • The reaction may be exothermic.

Step-by-Step Derivatization Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 eq) in an appropriate volume of anhydrous aprotic solvent (e.g., 10 mL per mmol of amine).

  • Addition of Base: Add the base (1.1 - 1.5 eq) to the amine solution and stir for 5-10 minutes at room temperature. For less reactive amines, a stronger, non-nucleophilic base like DIPEA may be preferred.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 - 1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the stirring amine/base mixture at 0 °C (ice bath). The dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or 1 M HCl to neutralize the excess base.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3 x 20 mL).

    • Combine the organic layers and wash successively with 1 M HCl (if TEA or DIPEA was used), saturated NaHCO₃ solution (to remove unreacted starting material and HCl), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude sulfonamide product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[12]

experimental_workflow A 1. Dissolve Amine in Anhydrous Solvent B 2. Add Base (e.g., Pyridine, TEA) A->B C 3. Add Sulfonyl Chloride Solution Dropwise at 0 °C B->C D 4. Monitor Reaction (TLC, LC-MS) C->D E 5. Aqueous Work-up (Wash & Extract) D->E Reaction Complete F 6. Dry & Concentrate E->F G 7. Purify Product (Chromatography/Recrystallization) F->G

Sources

Application Notes and Protocols for the Use of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Trifunctional Monomer for Advanced Polymer Architectures

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid is a unique aromatic monomer possessing three distinct and reactive functional groups: a carboxylic acid, a phenolic hydroxyl group, and an aromatic sulfonyl chloride. This trifunctionality opens a gateway to a diverse range of polymeric structures, from hyperbranched macromolecules to linear polymers with reactive pendant groups for subsequent modification. The strategic exploitation of the differential reactivity of these groups allows for precise control over the final polymer architecture and properties.

The presence of the electron-withdrawing chloro and chlorosulfonyl groups, alongside the electron-donating hydroxyl group, modulates the reactivity of the aromatic ring and the functional groups themselves.[1][2][3] This electronic interplay is a key consideration in designing polymerization strategies. The sulfonyl chloride is a highly reactive electrophile, readily forming stable sulfonamides or sulfonate esters[4][5], while the hydroxyl and carboxylic acid groups are classic precursors for polyesters via polycondensation.[6][7]

This guide presents two detailed application notes outlining distinct strategies for the polymerization of this versatile monomer. These protocols are designed to serve as a robust starting point for researchers in materials science and drug development, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Application Note 1: Synthesis of a Hyperbranched Aromatic Poly(ester-sulfone) via Direct Self-Condensation

Scientific Principle

This protocol leverages the monomer's structure as an AB₂-type building block, where the hydroxyl group (A) can react with either the carboxylic acid or the sulfonyl chloride (B-type groups) of another monomer. By carefully controlling the reaction conditions, a one-pot self-condensation can be initiated to form a hyperbranched polymer.[6][8] Such polymers are characterized by a dendritic, globular structure, high solubility, a multitude of terminal functional groups, and low viscosity compared to linear analogues of similar molecular weight.[9][10] The reaction is driven by the formation of stable ester and sulfone/sulfonate ester linkages at high temperatures, with the elimination of small molecules like HCl and water.

Diagram of the Proposed Polymerization Workflow

cluster_0 Monomer Preparation & Reaction Setup cluster_1 Polymerization cluster_2 Work-up & Purification cluster_3 Characterization Monomer 3-Chloro-5-(chlorosulfonyl)- 4-hydroxybenzoic acid Setup Reaction under Inert Atmosphere (N₂ or Ar) Monomer->Setup Solvent High-boiling solvent (e.g., Sulfolane) Solvent->Setup Catalyst Acid scavenger (optional) (e.g., K₂CO₃) Catalyst->Setup Heating Heat to 180-220°C Setup->Heating Condensation Self-Condensation (Formation of ester and sulfone/sulfonate linkages) Heating->Condensation Byproduct Removal of HCl and H₂O Condensation->Byproduct Cooling Cool reaction mixture Byproduct->Cooling Precipitation Precipitate in non-solvent (e.g., Methanol) Cooling->Precipitation Filtration Filter and wash polymer Precipitation->Filtration Drying Dry under vacuum Filtration->Drying Characterization FT-IR, NMR (¹H, ¹³C) GPC, TGA, DSC Drying->Characterization caption Workflow for Hyperbranched Polymer Synthesis. cluster_0 Step 1: Monomer Protection cluster_1 Step 2: Melt Polycondensation cluster_2 Step 3: Post-Polymerization Modification StartMonomer 3-Chloro-5-(chlorosulfonyl)- 4-hydroxybenzoic acid Protection Acetylation of -OH group StartMonomer->Protection Reagent Acetic Anhydride Pyridine (catalyst) Reagent->Protection ProtectedMonomer 4-Acetoxy-3-chloro-5- (chlorosulfonyl)benzoic acid Protection->ProtectedMonomer Melt Heat Protected Monomer (250-280°C) ProtectedMonomer->Melt Polymerization Polycondensation (elimination of acetic acid) Melt->Polymerization PolymerBackbone Linear Polyester with pendant -SO₂Cl groups Polymerization->PolymerBackbone PolymerDissolved Dissolve Polymer in aprotic solvent (e.g., DMAc) PolymerBackbone->PolymerDissolved Modification Reaction with -SO₂Cl (forms sulfonamide) PolymerDissolved->Modification Nucleophile Add Nucleophile (e.g., R-NH₂) Nucleophile->Modification FinalPolymer Functionalized Polyester Modification->FinalPolymer caption Workflow for Linear Polyester Synthesis and Modification.

Sources

Application Notes and Protocols: 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Diuretic Drug Discovery

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid is a highly reactive, trifunctional chemical intermediate poised for significant applications in medicinal chemistry. Its unique substitution pattern—a carboxylic acid, a hydroxyl group, and a reactive sulfonyl chloride on a chlorinated benzene ring—makes it an exceptionally valuable building block for the synthesis of complex bioactive molecules. The presence of the chlorosulfonyl group, in particular, designates this compound as a prime precursor for the synthesis of sulfonamide-based therapeutics.

Historically, the sulfonamide moiety has been a cornerstone in the development of a wide array of drugs, most notably diuretics. These agents play a critical role in the management of hypertension and edema by promoting the excretion of salt and water from the kidneys. The structural analogue of the topic compound, 4-chloro-5-chlorosulfonyl salicylic acid, is a known intermediate in the synthesis of the potent diuretic drug Xipamide[1]. This precedent strongly suggests that this compound serves a similar and crucial role as a scaffold for a new generation of diuretic and antihypertensive agents.

This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on the synthesis of sulfonamide-based diuretics. We will delve into the synthetic pathways, provide detailed experimental protocols, and discuss the underlying principles of their mechanism of action.

Core Application: Synthesis of Sulfonamide-Based Diuretics

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to 3-chloro-5-sulfamoyl-4-hydroxybenzoic acid. The sulfonyl chloride group is highly electrophilic and readily undergoes nucleophilic attack by ammonia or primary/secondary amines to form a stable sulfonamide linkage[2]. This transformation is the gateway to a diverse range of potential drug candidates.

The resulting 3-chloro-5-sulfamoyl-4-hydroxybenzoic acid can then be further functionalized, typically at the carboxylic acid group, to generate the final active pharmaceutical ingredient (API). A common strategy involves the formation of a benzamide by coupling the carboxylic acid with a selected amine, a transformation that has been shown to be critical for the diuretic activity of related compounds[3].

Synthetic Workflow Overview

The overall synthetic strategy for utilizing this compound in the development of diuretic agents can be conceptualized as a three-stage process:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sulfonamide Formation cluster_2 Stage 3: API Synthesis A 3-Chloro-4-hydroxybenzoic Acid B Chlorosulfonation A->B Chlorosulfonic Acid C This compound B->C D Amination C->D Ammonia E 3-Chloro-5-sulfamoyl-4-hydroxybenzoic Acid D->E F Benzamide Formation E->F Amine (R-NH2), Coupling Agent G Bioactive Benzamide Diuretic F->G G cluster_0 Distal Convoluted Tubule Cell Symporter Na+-Cl- Symporter Na_out Na+ Symporter->Na_out Reabsorption Cl_out Cl- Symporter->Cl_out Drug Sulfonamide Diuretic Drug->Symporter Inhibition Na_in Na+ Na_in->Symporter Cl_in Cl- Cl_in->Symporter Blood Bloodstream Lumen Tubular Lumen

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Application Notes and Protocols: 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid as a Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Linker for Advanced Bioconjugates

In the rapidly advancing field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule is a critical component that dictates the stability, solubility, and efficacy of the final bioconjugate.[1] 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid is an emerging heterobifunctional linker distinguished by a unique combination of reactive moieties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this linker, detailing its mechanism of action, protocols for conjugation, and methods for characterization.

The core of this linker is a substituted benzoic acid scaffold featuring three key functional groups:

  • Aromatic Sulfonyl Chloride (-SO₂Cl): This is the primary reactive group for bioconjugation. It exhibits high reactivity towards nucleophilic residues on proteins, most notably the ε-amino group of lysine residues, to form highly stable sulfonamide bonds.[2]

  • Carboxylic Acid (-COOH): This group provides a secondary point for conjugation, allowing for the creation of more complex, multi-functional constructs. It can be activated, for example, as an NHS-ester for reaction with amines.

  • Phenolic Hydroxyl (-OH) and Chloro (-Cl) groups: These substituents modulate the reactivity of the aromatic ring and the sulfonyl chloride group. Furthermore, the phenolic hydroxyl and the carboxylic acid contribute to the overall hydrophilicity of the linker, a crucial attribute for improving the pharmacokinetic properties of ADCs by mitigating aggregation issues often seen with hydrophobic payloads.[3]

The inherent stability of the sulfonamide bond, compared to amide bonds, offers enhanced resistance to enzymatic degradation, potentially leading to a more stable bioconjugate in circulation.[4]

Mechanism of Action: Lysine-Directed Sulfonamide Bond Formation

The primary application of this compound in bioconjugation is the modification of primary amines on biomolecules. The most abundant and accessible amine nucleophiles on a typical monoclonal antibody are the ε-amino groups of its lysine residues.[5]

The conjugation reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the unprotonated lysine amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable, covalent sulfonamide linkage.

To ensure efficient conjugation, the reaction is typically performed at a slightly alkaline pH (8.0-9.0).[2] This is a critical parameter; the pKa of the ε-amino group of lysine is around 10.5. Maintaining a pH below this value but still on the alkaline side ensures a sufficient population of deprotonated, and therefore nucleophilic, amines to drive the reaction forward, while minimizing potential protein denaturation that can occur at higher pH values.

Sulfonamide Bond Formation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Linker 3-Chloro-5-(chlorosulfonyl)- 4-hydroxybenzoic acid Conjugate Protein-Lys-NH-SO₂-Linker (Stable Sulfonamide Bond) Linker->Conjugate Protein Protein-Lys-NH₂ (Nucleophilic Amine) Protein->Linker Protein->Conjugate Conditions Byproduct HCl

Caption: Mechanism of lysine conjugation.

Experimental Protocols

Part 1: Protocol for Protein Conjugation

This protocol describes a general method for conjugating this compound to a model protein, such as a monoclonal antibody (mAb), targeting surface-accessible lysine residues.

1.1. Materials and Reagents

  • Protein (e.g., mAb): Stock solution at 5-10 mg/mL.

  • Linker: this compound.

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.5. It is critical to use an amine-free buffer system (e.g., phosphate, borate).

  • Organic Co-solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0.

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (10 kDa MWCO).

1.2. Experimental Procedure

Conjugation Workflow start Start prep_protein 1. Prepare Protein Solution in Conjugation Buffer (pH 8.5) start->prep_protein prep_linker 2. Prepare Linker Stock (10 mM in anhydrous DMSO) prep_protein->prep_linker conjugation 3. Add Linker to Protein (Optimize Molar Ratio) prep_linker->conjugation reaction 4. Incubate Reaction (2 hours at Room Temperature) conjugation->reaction quench 5. Quench Reaction (Add 1M Tris-HCl) reaction->quench purify 6. Purify Conjugate (Size-Exclusion Chromatography) quench->purify characterize 7. Characterize Conjugate (HIC, SEC, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for protein conjugation.

  • Protein Preparation: Buffer exchange the protein into the Conjugation Buffer to a final concentration of 5-10 mg/mL. This removes any amine-containing buffer components from the protein's storage solution.

  • Linker Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. The sulfonyl chloride moiety is sensitive to hydrolysis, so it is imperative to use an anhydrous solvent and prepare the solution fresh.

  • Conjugation Reaction:

    • Slowly add the calculated volume of the linker stock solution to the stirring protein solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain protein stability.

    • The molar ratio of linker to protein is a critical parameter that must be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). A typical starting point is a 10-fold molar excess of linker over protein.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring. Alternatively, the reaction can be performed at 4°C overnight to minimize potential protein degradation.

  • Quenching: Add the Quenching Reagent (e.g., Tris buffer) to a final concentration of 50 mM to consume any unreacted sulfonyl chloride linker. Incubate for 30 minutes.

  • Purification: Remove excess linker and quenching reagent by purifying the protein conjugate using a desalting column (SEC) or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

1.3. Optimization and Causality

  • Why pH 8.5? This pH provides the optimal balance between ensuring the lysine amines are sufficiently nucleophilic and maintaining the structural integrity of the antibody.[2] A lower pH would result in a slower reaction, while a much higher pH could lead to protein denaturation and increased hydrolysis of the linker.

  • Why Anhydrous DMSO? Sulfonyl chlorides readily react with water. Using an anhydrous solvent to prepare the linker stock minimizes this hydrolytic side reaction, maximizing the amount of active linker available for conjugation.

  • Controlling the DAR: The average number of linkers conjugated per antibody (DAR) is controlled primarily by the molar excess of the linker used. It is also influenced by reaction time, temperature, and protein concentration. Empirical optimization is necessary to achieve a specific, desired DAR.

ParameterRecommended RangeRationale
pH 8.0 - 9.0Balances lysine nucleophilicity and protein stability.[2]
Linker:Protein Molar Ratio 5:1 to 20:1Primary determinant of the final Drug-to-Antibody Ratio (DAR); requires empirical optimization.
Reaction Temperature 4°C to 25°C (RT)Lower temperatures can enhance stability and control reactivity.
Reaction Time 1 - 4 hoursShould be monitored to determine the optimal endpoint.
Co-solvent (DMSO/DMF) < 10% (v/v)Minimizes protein denaturation while ensuring linker solubility.
Part 2: Protocol for Characterization of the Bioconjugate

Thorough characterization is essential to confirm successful conjugation and to determine the critical quality attributes (CQAs) of the bioconjugate.[6]

2.1. Determination of Average DAR by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the DAR distribution. The addition of the relatively hydrophobic linker to the protein increases its overall hydrophobicity. HIC can separate species with different numbers of conjugated linkers (DAR0, DAR1, DAR2, etc.).[7]

  • Method:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

    • Gradient: Run a linear gradient from 100% A to 100% B.

    • Detection: UV at 280 nm.

  • Data Analysis: The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR values, which are retained more strongly on the column. The average DAR is calculated from the relative peak areas of the different species.[7]

2.2. Analysis of Aggregation by SEC-HPLC

Size-Exclusion Chromatography (SEC) is used to assess the purity of the conjugate and quantify the presence of high molecular weight species (aggregates) or fragments.[8]

  • Method:

    • Column: An appropriate SEC column for proteins (e.g., TSKgel G3000SWxl).

    • Mobile Phase: Isocratic elution with a physiological buffer (e.g., PBS, pH 7.4).

    • Detection: UV at 280 nm.

  • Data Analysis: The primary peak represents the monomeric conjugate. Peaks eluting earlier correspond to aggregates, while later-eluting peaks indicate fragments. The percentage of monomer should be >95% for a high-quality preparation.

2.3. Confirmation by Mass Spectrometry (MS)

Intact mass analysis by LC-MS can confirm the covalent attachment of the linker and provide precise mass information for the different drug-loaded forms, corroborating the DAR values obtained by HIC.[9]

Analytical MethodPrimary CQA MeasuredExpected Outcome
HIC-HPLC Drug-to-Antibody Ratio (DAR) & DistributionA chromatogram showing resolved peaks for DAR0, DAR1, DAR2, etc. Allows for calculation of average DAR.
SEC-HPLC Aggregation & FragmentationA major peak for the monomeric conjugate (>95% area), with minimal peaks for aggregates or fragments.
LC-MS (Intact Mass) Identity & Mass ConfirmationA deconvoluted mass spectrum showing a mass distribution corresponding to the antibody plus integer numbers of attached linkers.

Advanced Applications & Considerations

The presence of the carboxylic acid group on the this compound linker opens up possibilities for dual-functionalization. After the initial conjugation to lysine via the sulfonyl chloride, the carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to attach a second molecule, such as a payload, a PEG chain for improved solubility, or an imaging agent. This makes it a valuable tool for constructing complex, multi-component bioconjugates.

Safety and Handling

Sulfonyl chlorides are corrosive and moisture-sensitive. This compound should be handled in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

  • Eur J Mass Spectrom (Chichester). 2017 Dec;23(6):417-426. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. [Link]

  • Bioorg Med Chem. 1999 Jun;7(6):1043-7. Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation. [Link]

  • Veranova. Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. [Link]

  • Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates. [Link]

  • Methods Mol Biol. 2019;2033:25-37. Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent. [Link]

  • University of Cambridge. Chapter Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. [Link]

  • Apollo. Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent. [Link]

  • NIH National Center for Biotechnology Information. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the direct chlorosulfonation of 3-chloro-4-hydroxybenzoic acid using chlorosulfonic acid. This reaction is an electrophilic aromatic substitution where the chlorosulfonyl group is introduced onto the aromatic ring.

Q2: What are the key safety precautions when working with chlorosulfonic acid?

Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water.[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1] Ensure that all glassware is scrupulously dried before use to prevent a violent exothermic reaction. Have an appropriate quenching agent, such as a large volume of ice, ready before starting the reaction.

Q3: What are the expected directing effects of the substituents on the starting material?

The starting material, 3-chloro-4-hydroxybenzoic acid, has three substituents on the aromatic ring: a hydroxyl group (-OH), a chloro group (-Cl), and a carboxylic acid group (-COOH). The hydroxyl group is a strongly activating ortho, para-director. The chloro group is a deactivating ortho, para-director. The carboxylic acid group is a deactivating meta-director. The powerful activating effect of the hydroxyl group will dominate, directing the incoming electrophile (the chlorosulfonium cation) to the positions ortho to it. Of the two available ortho positions, the one that is also meta to the deactivating chloro and carboxylic acid groups is sterically and electronically favored, leading to the desired product, this compound.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting material.[2] A suitable solvent system for TLC would need to be developed, likely a mixture of a polar and a non-polar organic solvent. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water with an acidic modifier is a good starting point.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Explanation Suggested Solution
Inadequate Reaction Time or Temperature The chlorosulfonation of an electron-deficient ring may require more forcing conditions than that of a simple phenol.For a similar synthesis, a reaction time of 16 hours at 20°C has been reported.[3] If the reaction is incomplete, consider extending the reaction time. Gently warming the reaction mixture might be necessary, but this should be done with extreme caution as it can promote side reactions.[2]
Moisture Contamination Chlorosulfonic acid reacts violently with water, and its decomposition will prevent it from acting as an effective chlorosulfonating agent.Ensure all glassware is oven-dried or flame-dried before use. Use a fresh, unopened bottle of chlorosulfonic acid if possible. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Insufficient Amount of Chlorosulfonic Acid Chlorosulfonic acid often serves as both the reagent and the solvent. An insufficient amount will lead to an incomplete reaction.A significant excess of chlorosulfonic acid is typically used. For a related synthesis of 4-(chlorosulfonyl)benzoic acid, a 5 to 10-fold molar excess of chlorosulfonic acid is common.

Issue 2: Formation of a Water-Soluble Byproduct (Suspected Sulfonic Acid)

Potential Cause Explanation Suggested Solution
Hydrolysis of the Sulfonyl Chloride The desired product, a sulfonyl chloride, is susceptible to hydrolysis, especially in the presence of water during workup, to form the corresponding sulfonic acid.Controlled Quenching: Quench the reaction mixture by slowly adding it to a vigorously stirred mixture of crushed ice and water. This dissipates the heat of reaction and precipitates the less soluble sulfonyl chloride. Maintain the temperature of the quenching mixture between 0-5°C.[2] Prompt Filtration: Do not let the precipitated product sit in the acidic aqueous mixture for an extended period. Filter the solid immediately after precipitation.[2] Anhydrous Workup: If hydrolysis remains a significant issue, consider removing the excess chlorosulfonic acid under reduced pressure (with appropriate safety precautions) before purification.[2]

Issue 3: Presence of a High-Melting, Insoluble White Solid (Suspected Diaryl Sulfone)

Potential Cause Explanation Suggested Solution
Elevated Reaction Temperature Diaryl sulfone formation is a common side reaction in chlorosulfonation, favored by higher temperatures. The initially formed sulfonyl chloride can act as an electrophile and react with another molecule of the starting material.Strict Temperature Control: Maintain a low reaction temperature, especially during the initial addition of the starting material to the chlorosulfonic acid. An ice bath can be used to control the initial exotherm.[2] For related reactions, maintaining a temperature below 20°C during addition is recommended.[2]
Insufficient Excess of Chlorosulfonic Acid A smaller excess of chlorosulfonic acid may not efficiently convert the intermediate sulfonic acid to the sulfonyl chloride, leaving it available to react and form the sulfone.Use a larger excess of chlorosulfonic acid to drive the reaction towards the desired sulfonyl chloride.

Issue 4: Formation of Disulfonated Byproducts

Potential Cause Explanation Suggested Solution
Harsh Reaction Conditions High temperatures and prolonged reaction times can lead to the introduction of a second chlorosulfonyl group onto the aromatic ring.Milder Conditions: Use the mildest conditions possible to achieve full conversion of the starting material. Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily high temperatures or long reaction times.

Optimized Reaction Parameters

The following table provides a starting point for optimizing the reaction conditions for the synthesis of this compound.

Parameter Recommended Range/Value Rationale
Starting Material 3-chloro-4-hydroxybenzoic acid-
Reagent Chlorosulfonic acidActs as both reagent and solvent.
Molar Ratio (Chlorosulfonic Acid : Starting Material) 5:1 to 10:1A large excess ensures complete reaction and can suppress sulfone formation.
Reaction Temperature 0-5°C (addition), then 20°C (reaction)Controls the initial exotherm and minimizes side reactions.[2]
Reaction Time 16-24 hoursMonitor by TLC or HPLC for completion.[3]
Workup Quenching on ice, filtrationRapidly precipitates the product and minimizes hydrolysis.[2]

Experimental Protocol

Materials:

  • 3-chloro-4-hydroxybenzoic acid

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

  • Ethyl acetate (for extraction, if necessary)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with chlorosulfonic acid (5-10 molar equivalents). Cool the flask in an ice bath to 0-5°C.

  • Substrate Addition: Slowly add 3-chloro-4-hydroxybenzoic acid (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at 20°C for 16-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture into the ice-water slurry. A white precipitate should form.

  • Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the product under vacuum to a constant weight.

Visualizing the Process

Reaction Mechanism:

The chlorosulfonation of 3-chloro-4-hydroxybenzoic acid is an electrophilic aromatic substitution reaction. The hydroxyl group is the strongest activating group, directing the incoming electrophile to the ortho position.

reaction_mechanism start_material 3-Chloro-4-hydroxybenzoic acid sigma_complex Sigma Complex (Resonance Stabilized) start_material->sigma_complex Electrophilic Attack reagent 2 HSO3Cl electrophile SO3 + H2SO3Cl+ + Cl- reagent->electrophile electrophile->sigma_complex product 3-Chloro-5-(chlorosulfonyl)- 4-hydroxybenzoic acid sigma_complex->product Deprotonation caption Figure 1: Electrophilic Aromatic Substitution Mechanism

Figure 1: Electrophilic Aromatic Substitution Mechanism

Troubleshooting Workflow:

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

troubleshooting_workflow start Reaction Outcome low_yield Low/No Yield start->low_yield impurity_A Water-Soluble Impurity (Suspected Sulfonic Acid) start->impurity_A impurity_B High-Melting Solid (Suspected Diaryl Sulfone) start->impurity_B cause_yield_1 Moisture Contamination low_yield->cause_yield_1 cause_yield_2 Insufficient Reagent/Time low_yield->cause_yield_2 cause_impurity_A Hydrolysis During Workup impurity_A->cause_impurity_A cause_impurity_B High Reaction Temperature impurity_B->cause_impurity_B solution_yield_1 Use Anhydrous Conditions cause_yield_1->solution_yield_1 solution_yield_2 Increase Reagent/Time cause_yield_2->solution_yield_2 solution_impurity_A Controlled Quenching/ Prompt Filtration cause_impurity_A->solution_impurity_A solution_impurity_B Strict Temperature Control cause_impurity_B->solution_impurity_B

Figure 2: Troubleshooting Decision Tree

References

  • Scientific Update. (2017, January 17). Regioselective Chlorination of Phenols. Retrieved from [Link]

  • Kotha Balasainath, R. (2011). Regiospecific Synthesis of Ortho Substituted Phenols. Retrieved from [Link]

  • ChemRxiv. (n.d.). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • ResearchGate. (2025, June 6). Iron(III) Chloride-Mediated Regio- and Stereoselective Chlorosulfonylation of Alkynes and Alkenes with Sodium Sulfinates. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

  • PubMed. (2022, December 12). meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • PrepChem.com. (n.d.). Step A: Preparation of 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid. Retrieved from [Link]

  • Aladdin Scientific Corporation. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthetic process. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can achieve optimal results with high purity and yield.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you might encounter during the synthesis of this compound derivatives in a question-and-answer format.

Low or No Product Yield

Question 1: I am getting a very low yield or no desired product at all. What are the likely causes and how can I fix this?

Answer: A low or non-existent yield of this compound can stem from several factors, primarily related to the reagents, reaction conditions, and work-up procedure.

  • Cause A: Inactive Chlorosulfonic Acid. Chlorosulfonic acid is highly reactive and susceptible to decomposition upon exposure to atmospheric moisture. If the reagent has been stored improperly or for an extended period, it may have partially hydrolyzed to sulfuric acid and HCl, reducing its efficacy as a chlorosulfonating agent.

    • Solution: Always use a fresh, unopened bottle of chlorosulfonic acid if possible. If using an older reagent, a simple test is to carefully add a drop to a small amount of ice water; vigorous reaction and fuming of HCl indicate its reactivity. Ensure the reagent is handled under anhydrous conditions, using dry glassware and a moisture-free atmosphere (e.g., a nitrogen or argon blanket).

  • Cause B: Incomplete Reaction. The chlorosulfonation of aromatic compounds can be slow, especially with deactivated rings. Insufficient reaction time or inadequate temperature can lead to a significant amount of unreacted starting material.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred efficiently to maintain a homogenous mixture. A typical procedure involves adding the 4-hydroxybenzoic acid portionwise to the chlorosulfonic acid and stirring at a controlled temperature (e.g., 20°C) for an extended period (e.g., 16 hours or more) to drive the reaction to completion.[1]

  • Cause C: Product Loss During Work-up. The desired product, being a sulfonyl chloride, is highly susceptible to hydrolysis.[2][3] Premature or excessive exposure to water during the work-up can convert it to the corresponding sulfonic acid, which may be more water-soluble and thus lost during extraction.

    • Solution: The work-up should be performed rapidly and at a low temperature. The reaction mixture should be quenched by slowly adding it to a large volume of ice water to precipitate the product and dissipate the heat from the exothermic reaction.[1] Subsequent extraction with a suitable organic solvent (e.g., ethyl acetate) should be carried out promptly.

Product Purity Issues

Question 2: My final product is impure. What are the common side reactions and how can I minimize them?

Answer: Impurities in the synthesis of this compound derivatives often arise from specific side reactions inherent to the chlorosulfonation process.

  • Side Reaction A: Hydrolysis to Sulfonic Acid. The most common impurity is the corresponding sulfonic acid, 3-Chloro-4-hydroxy-5-sulfobenzoic acid. This is formed by the reaction of the sulfonyl chloride product with water.[2][3][4]

    • Mechanism: The electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic oxygen of water, leading to the displacement of the chloride ion.

    • Prevention:

      • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction. Use oven-dried glassware and handle reagents under an inert atmosphere.

      • Controlled Work-up: As mentioned previously, perform the aqueous work-up at low temperatures (using ice water) and minimize the time the product is in contact with the aqueous phase.[1]

    • Purification: If the sulfonic acid impurity is present, it can sometimes be removed by recrystallization from a suitable solvent system. Due to its higher polarity, the sulfonic acid may have different solubility characteristics than the sulfonyl chloride.

  • Side Reaction B: Disulfonation. If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), a second chlorosulfonyl group can be introduced onto the aromatic ring.

    • Mechanism: The initially formed monosulfonylated product can undergo a second electrophilic aromatic substitution.

    • Prevention:

      • Stoichiometry Control: Use a controlled excess of chlorosulfonic acid, but avoid a large excess that might favor disulfonation.

      • Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, as this significantly accelerates the rate of the second substitution.

  • Side Reaction C: Sulfone Formation. Arylsulfonyl chlorides can react with another molecule of the starting aromatic compound (in this case, 4-hydroxybenzoic acid) to form a diaryl sulfone. This is a Friedel-Crafts-type reaction where the sulfonyl chloride acts as the electrophile.[5]

    • Mechanism: The sulfonyl chloride, activated by the acidic medium, can be attacked by an electron-rich aromatic ring.

    • Prevention:

      • Controlled Addition: Add the 4-hydroxybenzoic acid portionwise to the chlorosulfonic acid. This ensures that the concentration of the unreacted starting material is low at any given time, minimizing the chance of it reacting with the product.

      • Low Temperature: Running the reaction at a lower temperature generally disfavors this bimolecular side reaction.

The following diagram illustrates the main reaction and key side reactions:

G cluster_main Main Reaction Pathway cluster_side Side Reactions A 4-Hydroxybenzoic Acid B 3-Chloro-5-(chlorosulfonyl)- 4-hydroxybenzoic Acid A->B + HSO3Cl - H2O C Sulfonic Acid Derivative (Hydrolysis) B->C + H2O - HCl D Diaryl Sulfone (Sulfone Formation) B->D + 4-Hydroxybenzoic Acid - HCl

Caption: Main reaction and common side reactions.

Work-up and Purification Challenges

Question 3: I am having difficulty isolating a clean product after the reaction quench. What are the best practices for work-up and purification?

Answer: A well-executed work-up and purification strategy is critical for obtaining high-purity this compound.

  • Quenching: The quenching of the reaction mixture by pouring it onto ice is a highly exothermic process. This step must be done slowly and with vigorous stirring to prevent localized heating, which can promote hydrolysis of the product. The large volume of ice water also helps to precipitate the product, which is often a solid.[1]

  • Extraction: If the product does not precipitate or if you need to ensure complete recovery, extraction with an organic solvent is necessary.

    • Solvent Choice: Ethyl acetate is a common choice as it has good solvating power for the product and is relatively immiscible with water.[1] Other solvents like dichloromethane can also be used.

    • Procedure: Perform the extraction multiple times (e.g., 3 x 100 mL for a 5.5 g scale reaction) to ensure complete removal of the product from the aqueous phase.[1] Combine the organic layers and wash them with brine to remove residual water.

  • Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Be mindful that prolonged heating during solvent removal can cause product decomposition.

  • Purification:

    • Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is crucial. You need a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., a hexane/ethyl acetate gradient) is typically employed to elute the product.

The overall workflow can be summarized as follows:

G start Reaction Mixture (in Chlorosulfonic Acid) quench Slowly pour into Ice Water start->quench precipitate Precipitate Forms? quench->precipitate filter Filter and Wash with Cold Water precipitate->filter Yes extract Extract with Organic Solvent precipitate->extract No crude Crude Product filter->crude dry Dry Organic Layer (e.g., Na2SO4) extract->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate evaporate->crude purify Purification (Recrystallization or Chromatography) crude->purify final Pure Product purify->final

Caption: Recommended work-up and purification workflow.

Frequently Asked Questions (FAQs)

Q1: Why is chlorosulfonic acid used as both the reagent and the solvent? A1: Chlorosulfonic acid is a very strong acid and an excellent sulfonating agent.[6] Using it in excess serves both as a reactant and as a solvent for the starting material and the product. This helps to keep the reaction mixture homogenous and drives the reaction to completion. The highly acidic environment also facilitates the electrophilic aromatic substitution mechanism.[7]

Q2: What are the main safety precautions when working with chlorosulfonic acid? A2: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic gases (HCl and SO₃). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves. Have a suitable quenching agent (like sodium bicarbonate for spills) readily available.

Q3: Can I use other sulfonating agents for this reaction? A3: While other sulfonating agents exist (e.g., oleum, SO₃), chlorosulfonic acid is particularly effective for directly introducing the chlorosulfonyl group (-SO₂Cl).[7] Using sulfuric acid or oleum would yield the sulfonic acid, which would then require a subsequent step with a chlorinating agent (like thionyl chloride or phosphorus pentachloride) to form the desired sulfonyl chloride.[8] This two-step process is often less efficient.

Q4: How does the directing effect of the substituents on 4-hydroxybenzoic acid influence the reaction? A4: In 4-hydroxybenzoic acid, the hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group. The carboxylic acid (-COOH) group is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group directs the incoming electrophile (the chlorosulfonyl group) to the positions ortho to it (positions 3 and 5). The steric hindrance from the adjacent carboxylic acid group may also play a role in favoring substitution at the 3 and 5 positions.

Q5: My starting material is a derivative of 4-hydroxybenzoic acid with other substituents. How will this affect the reaction? A5: The nature of other substituents on the aromatic ring will significantly impact the reaction.

  • Electron-donating groups will activate the ring, potentially leading to faster reaction rates but also an increased risk of side reactions like polysulfonation.

  • Electron-withdrawing groups will deactivate the ring, requiring more forcing conditions (higher temperature or longer reaction times) to achieve complete conversion.[9] This can also increase the likelihood of side reactions that are favored at higher temperatures.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Quantities can be scaled as needed, with appropriate adjustments to equipment and reaction times.

Materials and Equipment:

  • 4-Hydroxybenzoic acid

  • Chlorosulfonic acid (HSO₃Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

  • Round-bottom flask equipped with a magnetic stirrer and a drying tube

  • Addition funnel (optional)

  • Beaker for quenching

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a drying tube filled with calcium chloride.

  • Reagent Addition: Carefully add 31 mL of chlorosulfonic acid to the flask. Cool the flask in an ice bath.

  • Substrate Addition: While stirring, slowly and portionwise add 5.5 g (39.82 mmol) of 4-hydroxybenzoic acid to the cold chlorosulfonic acid over 30 minutes. Ensure the temperature is maintained below 20°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (around 20°C) for 16 hours.[1]

  • Quenching: Prepare a large beaker with 300 mL of an ice-water slurry. With vigorous stirring, slowly and carefully add the reaction mixture dropwise to the ice water. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[1]

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel chromatography to yield the pure this compound.

ParameterValue/ConditionRationale
Reagent Ratio ~10:1 molar excess of HSO₃ClServes as both reagent and solvent; drives reaction to completion.
Temperature < 20°C during addition, 20°C for reactionControls exothermicity and minimizes side reactions.
Reaction Time 16 hoursAllows for complete conversion of the starting material.[1]
Work-up Quench in ice waterRapidly cools the reaction and precipitates the product, minimizing hydrolysis.

References

  • Canadian Journal of Chemistry, 49, 1441 (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]

  • Taylor & Francis Online. CHLORINATION OF AROMATIC HALIDES WITH CHLOROSULFONIC ACID. [Link]

  • American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. [Link]

  • Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?. [Link]

  • Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • GlobalSpec. Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. [Link]

  • OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]

  • Wikipedia. Aromatic sulfonation. [Link]

  • American Chemical Society. Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. [Link]

  • YouTube. Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. [Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

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Technical Support Center: Purification Strategies for Products Derived from 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges of derivatives synthesized from 3-chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile starting material for the synthesis of novel compounds, including potential diuretic agents and other biologically active molecules. This resource provides in-depth, experience-driven advice in a question-and-answer format to address common and complex purification issues, ensuring you can achieve the desired purity and yield for your target compounds.

Core Concepts in Purifying Derivatives

Derivatives of this compound are primarily of two types: those formed via reaction at the sulfonyl chloride (e.g., sulfonamides) and those formed at the carboxylic acid (e.g., esters). The purification strategy for each class of derivative will be dictated by its unique physicochemical properties, such as polarity, solubility, and crystallinity, as well as the nature of the impurities generated during the synthesis.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Purification of Sulfonamide Derivatives

The reaction of this compound with primary or secondary amines is a common strategy to synthesize a wide array of sulfonamides. However, this reaction can present several purification challenges.

Question 1: My primary sulfonamide derivative has precipitated from the reaction mixture upon acidification, but the purity is low. What are the likely impurities and how can I remove them?

Answer:

Low purity after initial precipitation is a common issue. The primary impurities are often unreacted starting material, hydrolyzed sulfonyl chloride (forming the corresponding sulfonic acid), and disubstituted byproducts.

  • Unreacted Starting Material: this compound is acidic and may co-precipitate with your product.

  • Hydrolyzed Sulfonyl Chloride: The sulfonyl chloride group is highly susceptible to hydrolysis, especially in the presence of water, leading to the formation of 3-chloro-4-hydroxy-5-sulfobenzoic acid. This sulfonic acid is highly polar and may be difficult to separate.

  • Over-reaction Products: If the amine starting material has other reactive sites, or if the reaction conditions are not carefully controlled, side reactions can occur.

Troubleshooting Workflow:

G cluster_wash Step 1: Strategic Washing cluster_recrystallization Step 2: Recrystallization cluster_chromatography Step 3: Chromatographic Purification start Low Purity Crude Precipitate wash Aqueous Wash start->wash Initial Assessment recrystallization Recrystallization chromatography Column Chromatography recrystallization->chromatography Purity Still Insufficient final_product High Purity Product recrystallization->final_product Desired Purity Achieved chromatography->final_product Polar Impurities Removed wash->recrystallization Insoluble Impurities Removed wash_details Wash crude solid with cold, dilute HCl to remove basic impurities and some unreacted starting amine. Follow with a cold water wash to remove salts. recrystallization_details Dissolve the washed solid in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and allow to cool slowly. The desired sulfonamide should crystallize out, leaving more soluble impurities in the mother liquor. chromatography_details If recrystallization is ineffective, silica gel column chromatography is recommended. Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity to elute your product while retaining the highly polar sulfonic acid impurity.

Caption: Decision workflow for purifying crude sulfonamide derivatives.

Expert Insight: The choice of recrystallization solvent is critical. For many sulfonamide derivatives of this class, a mixture of ethanol and water provides a good balance of solubility at high temperatures and insolubility at low temperatures, facilitating high recovery of the purified product.

Question 2: I am trying to purify a highly polar sulfonamide derivative that is water-soluble. Standard extraction and recrystallization techniques are failing. What are my options?

Answer:

Highly polar sulfonamides, especially those with additional ionizable groups, can be challenging to purify using traditional organic chemistry techniques due to their high water solubility. In such cases, alternative methods are necessary.

Purification Strategies for Polar Sulfonamides:

Technique Principle Advantages Disadvantages
Salting Out The addition of a high concentration of an inorganic salt (e.g., NaCl) to the aqueous solution decreases the solubility of the organic compound, causing it to precipitate.Simple, cost-effective.May not be effective for all compounds; product may be contaminated with the salt.
Ion-Exchange Chromatography (IEX) The charged sulfonamide is retained on a charged stationary phase. Impurities with different charges or no charge are washed away. The product is then eluted by changing the pH or ionic strength of the mobile phase.Highly effective for separating compounds based on charge; can handle aqueous solutions directly.Can be time-consuming; requires specialized equipment.
Reversed-Phase Chromatography (C18) The crude product is dissolved in an aqueous solution and loaded onto a C18 column or cartridge. Salts and very polar impurities are washed away with water, and the desired product is eluted with an organic solvent like methanol or acetonitrile.[1]Excellent for desalting and removing highly polar impurities.May not be suitable for separating structurally similar impurities.
Preparative HPLC High-resolution separation based on differential partitioning between a stationary phase and a liquid mobile phase.Provides very high purity; suitable for difficult separations.[1]Expensive; limited sample loading capacity.

Pro-Tip: For desalting and purifying moderately polar sulfonamides, solid-phase extraction (SPE) with a C18 cartridge is a rapid and effective method that can be performed in most laboratory settings without the need for an HPLC system.

Part 2: Purification of Ester Derivatives

Esterification of the carboxylic acid group of this compound provides another avenue for creating derivatives. The purification of these esters requires a different set of considerations compared to the sulfonamides.

Question 3: I have synthesized an ester derivative, but the reaction mixture is complex. How do I approach the initial work-up and purification?

Answer:

The work-up for an esterification reaction aims to remove the acid catalyst, any unreacted carboxylic acid, and the alcohol used for esterification.

Standard Work-up and Purification Protocol for Ester Derivatives:

  • Neutralization and Extraction:

    • Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with:

      • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted carboxylic acid. Be cautious of CO₂ evolution.

      • Water to remove any remaining base and water-soluble byproducts.

      • Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and to begin the drying process.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: If the crude ester is a solid, recrystallization is often the most effective method for obtaining high purity. A common solvent system is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or acetone.

    • Silica Gel Chromatography: If the ester is an oil or if recrystallization fails to provide the desired purity, column chromatography is the next step. A solvent system of hexane and ethyl acetate is typically a good starting point for elution.

Troubleshooting Common Issues in Ester Purification:

Problem Possible Cause Solution
Emulsion during aqueous wash The product may have surfactant-like properties.Add more brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of celite.
Product remains in the aqueous layer during extraction The ester may still be too polar to be efficiently extracted into a non-polar organic solvent.Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions to ensure complete recovery.
Co-elution of impurities during column chromatography Impurities have similar polarity to the product.Optimize the solvent system for chromatography. A shallower gradient or an isocratic elution with a finely tuned solvent ratio may be necessary. Consider using a different stationary phase if silica gel is not effective.
Part 3: General Troubleshooting and Purity Analysis

Question 4: My purified compound shows multiple spots on TLC or multiple peaks in HPLC. How can I identify the source of these impurities?

Answer:

Identifying the source of impurities is crucial for optimizing the reaction and purification conditions.

Common Sources of Impurities and Diagnostic Approaches:

G cluster_incomplete Source 1: Incomplete Reaction cluster_side Source 2: Side Reactions cluster_degradation Source 3: Degradation start Multiple Impurities Detected incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions degradation Product Degradation start->degradation analysis Analyze by LC-MS incomplete_reaction->analysis Identify Starting Materials side_reactions->analysis Identify Byproducts degradation->analysis Identify Degradants optimization Optimize Reaction/Purification analysis->optimization Based on Impurity Identity incomplete_details Unreacted starting materials are a common source of impurities. Diagnosis: Compare the TLC/HPLC of the crude product with the starting materials. side_details Hydrolysis of the sulfonyl chloride is a major side reaction. Dimerization or polymerization can also occur under certain conditions. Diagnosis: Analyze the crude product by LC-MS to identify the molecular weights of the impurities. degradation_details The product may be unstable under the reaction, work-up, or purification conditions (e.g., high temperature, strong acid/base). Diagnosis: Perform stability studies on the purified product under the conditions used for purification.

Caption: A logical approach to identifying the source of impurities.

Expert Recommendation: Always perform a thorough characterization of your purified product using a combination of techniques such as NMR, LC-MS, and melting point analysis to confirm both its identity and purity. High-performance liquid chromatography (HPLC) is the gold standard for quantitative purity assessment.[1][2]

References

  • Sanaa A. A, et al. (2018). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. ResearchGate. Available at: [Link]

  • CN117510444A - Refining process of furosemide. Google Patents.
  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. Semantic Scholar. Available at: [Link]

  • SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. YouTube. Available at: [Link]

  • Li, J., et al. (2023). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Molecules. Available at: [Link]

  • Shinde, V. (2020). The Creation and Separation of Impurities. Veeprho. Available at: [Link]

  • Allu, S., et al. (2019). Novel Pharmaceutical Cocrystals and Salts of Bumetanide. Crystal Growth & Design. Available at: [Link]

  • El-Kimary, E. I., et al. (2023). Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation. Scientific Reports. Available at: [Link]

  • Allu, S., et al. (2019). Novel Pharmaceutical Cocrystals and Salts of Bumetanide. Request PDF. Available at: [Link]

  • US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Google Patents.
  • Synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. PrepChem.com. Available at: [Link]

  • CN102875508A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid. Google Patents.
  • CN106748906B - A kind of synthetic method of bumetanide. Google Patents.
  • Miclaus, M. O., et al. (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals. Available at: [Link]

  • Leon, T., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • Jha, P., & Levi, M. (2021). Sulfonamide Crystals. The New England Journal of Medicine. Available at: [Link]

  • Ghiurau, M., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. Available at: [Link]

  • CN100539126C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
  • CN103755458A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Google Patents.
  • US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid. Google Patents.

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"hydrolysis of the chlorosulfonyl group in 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Overview & Intended Use

Welcome to the technical support guide for the hydrolysis of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid (CSHBA). This document is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. CSHBA is a multifunctional aromatic compound whose selective hydrolysis is critical for synthesizing various pharmaceutical and biologically active molecules. The successful conversion of the chlorosulfonyl group (-SO₂Cl) to a sulfonic acid group (-SO₃H) yields 3-Chloro-4-hydroxy-5-sulfobenzoic acid, a key building block.

This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the successful and selective hydrolysis of the chlorosulfonyl group while preserving the integrity of the phenolic hydroxyl and carboxylic acid functionalities.

Mechanism Spotlight: The Chemistry of Sulfonyl Chloride Hydrolysis

The hydrolysis of an aromatic sulfonyl chloride is a nucleophilic substitution reaction at the sulfur atom. The generally accepted mechanism for both neutral and alkaline conditions is a bimolecular nucleophilic substitution (Sₙ2-type) pathway.[1][2]

  • Neutral/Acidic Conditions: A water molecule acts as the nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonyl group. A second water molecule may act as a general base, assisting in the removal of a proton from the attacking water molecule in the transition state.[1]

  • Alkaline (Base-Mediated) Conditions: The hydroxide ion (OH⁻), a much stronger nucleophile than water, rapidly attacks the sulfur atom. This significantly accelerates the reaction rate. The transition state involves the formation of a bond between the hydroxide oxygen and the sulfur, concurrently with the breaking of the sulfur-chlorine bond.[1]

The presence of electron-withdrawing groups on the aromatic ring, such as the chlorine and carboxylic acid on CSHBA, generally increases the electrophilicity of the sulfur atom, favoring the nucleophilic attack.

Hydrolysis Mechanism CSHBA 3-Chloro-5-(chlorosulfonyl) -4-hydroxybenzoic acid TS [Transition State] CSHBA->TS Nucleophilic Attack H2O H₂O (Nucleophile) H2O->TS Product 3-Chloro-4-hydroxy -5-sulfobenzoic acid TS->Product Leaving Group Departure HCl HCl TS->HCl

Caption: Sₙ2-type mechanism for the hydrolysis of the chlorosulfonyl group.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for selective hydrolysis?

For optimal selectivity, a base-mediated hydrolysis using a mild base like sodium bicarbonate (NaHCO₃) in an aqueous or aqueous/organic co-solvent system (e.g., water/THF or water/dioxane) at controlled temperatures (0-25 °C) is recommended. Stronger bases like sodium hydroxide (NaOH) can also be used but increase the risk of side reactions if not carefully controlled.

Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes?

  • Low Temperature: While low temperatures enhance selectivity, they also slow the reaction rate. If the reaction stalls, consider slowly raising the temperature to 25-40 °C while carefully monitoring for byproduct formation.

  • Poor Solubility: CSHBA has low solubility in purely aqueous media, which can hinder the reaction.[3] The use of a co-solvent like THF or dioxane is often necessary to create a homogeneous reaction mixture.

  • Insufficient Base: The hydrolysis reaction produces HCl as a byproduct. An insufficient amount of base will result in an acidic medium, which can slow down or stall the reaction. Ensure at least two equivalents of base are used: one to neutralize the HCl produced and one to facilitate the hydrolysis.

Q3: How can I monitor the progress of the reaction?

The most effective techniques are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: Use a polar solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The product, being a sulfonic acid, is significantly more polar than the starting sulfonyl chloride and will have a much lower Rf value.

  • HPLC: Reverse-phase HPLC with a UV detector is an excellent quantitative method.[4] The disappearance of the starting material peak and the appearance of the more polar product peak can be accurately monitored.

Q4: I'm observing unexpected byproducts. What could they be?

The primary concern is the reaction of the chlorosulfonyl group with the phenolic hydroxyl group, especially under strongly basic conditions or with prolonged reaction times at elevated temperatures. This can lead to the formation of an intramolecular sulfonate ester (a sultone) or intermolecular polymeric species. Using a mild base and maintaining low temperatures minimizes this risk.

Q5: Is it possible to perform the hydrolysis under neutral conditions?

Yes, hydrolysis can be achieved by heating CSHBA in water or an aqueous co-solvent mixture. However, this method is typically slower and may require higher temperatures (e.g., reflux), which can potentially lead to decomposition or other side reactions. Base-mediated hydrolysis is generally faster and more controllable.

Troubleshooting Guide

This guide is designed to help you diagnose and solve common experimental issues.

Troubleshooting Flowchart Start Reaction Stalled or Low Yield Check_TLC Analyze by TLC/HPLC: Is starting material (SM) consumed? Start->Check_TLC SM_Present Significant SM remains Check_TLC->SM_Present No SM_Absent SM is consumed Check_TLC->SM_Absent Yes Sol_1 Probable Cause: - Insufficient reaction time - Temperature too low - Poor solubility SM_Present->Sol_1 Check_Product Is desired product the major spot? SM_Absent->Check_Product Product_Major Yes, product is major spot Check_Product->Product_Major Yes Product_Minor No, multiple byproducts or baseline material Check_Product->Product_Minor No Sol_3 Probable Cause: - Difficult work-up - Product loss during extraction Product_Major->Sol_3 Sol_2 Probable Cause: - Reaction conditions too harsh - Base too strong - Temperature too high Product_Minor->Sol_2 Action_1 Solution: 1. Increase reaction time. 2. Slowly warm to RT. 3. Add co-solvent (THF/Dioxane). Sol_1->Action_1 Action_2 Solution: 1. Repeat with milder base (NaHCO₃). 2. Maintain temp at 0-10 °C. 3. Ensure inert atmosphere. Sol_2->Action_2 Action_3 Solution: 1. Acidify work-up slowly at 0 °C. 2. Use salting-out effect. 3. Extract with a more polar solvent (e.g., EtOAc). Sol_3->Action_3

Caption: A decision tree for troubleshooting common hydrolysis issues.

Experimental Protocols

Safety Precaution: this compound is a reactive chemical. The hydrolysis reaction generates HCl gas. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Mild Basic Hydrolysis (Recommended for Selectivity)

This protocol uses sodium bicarbonate to minimize side reactions.

Materials:

  • This compound (CSHBA)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve CSHBA (1.0 eq) in a 1:1 mixture of THF and water (approx. 10 mL per gram of CSHBA).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Base Addition: Slowly add sodium bicarbonate (2.2 eq) portion-wise over 15-20 minutes. Effervescence (CO₂ evolution) will be observed.

  • Reaction: Stir the reaction mixture vigorously at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 7:3 Ethyl Acetate:Hexanes + 1% Acetic Acid). The reaction is complete when the starting material spot has disappeared.

  • Work-up (Quenching): Once complete, cool the mixture back to 0 °C. Carefully remove the THF under reduced pressure.

  • Acidification: Slowly acidify the remaining aqueous solution to pH 1-2 with 2M HCl. A white precipitate of the product should form.

  • Extraction: Extract the product into ethyl acetate (3 x volume of aqueous layer).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, 3-Chloro-4-hydroxy-5-sulfobenzoic acid, can be purified by recrystallization if necessary.

Data Summary: Comparison of Hydrolysis Conditions
ParameterProtocol A (Mild Base)Protocol B (Strong Base)Protocol C (Neutral)
Reagent Sodium Bicarbonate (NaHCO₃)Sodium Hydroxide (NaOH)Deionized Water
Temperature 0 °C to Room Temp0 °CReflux (100 °C)
Reaction Time 3-5 hours1-2 hours8-12 hours
Selectivity HighModerate to HighModerate
Rate ModerateFastSlow
Key Advantage Excellent for preserving sensitive functional groups.Rapid conversion.Simple, no base required.
Key Disadvantage Slower than strong base methods.Higher risk of side reactions (e.g., sultone formation).Requires high energy input; potential for decomposition.

References

Technical Support Center: Managing the Reactivity of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the unique reactivity of this trifunctional molecule. Our aim is to move beyond simple protocols and offer insights into the causality behind experimental choices, ensuring the success and integrity of your research.

Understanding the Core Reactivity

This compound is a highly versatile synthetic intermediate, possessing three key functional groups that dictate its reactivity: a sulfonyl chloride, a carboxylic acid, and a phenolic hydroxyl group, all attached to a chlorinated aromatic ring. The interplay between these groups presents both synthetic opportunities and challenges. The sulfonyl chloride is a powerful electrophile, susceptible to nucleophilic attack, most notably by amines to form sulfonamides and by water leading to hydrolysis. The phenolic hydroxyl and carboxylic acid groups are acidic and can participate in reactions or influence the reactivity of the sulfonyl chloride, often through deprotonation under basic conditions.

This guide will address common issues encountered during the use of this reagent, providing both corrective actions and preventative strategies.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of Desired Sulfonamide and Presence of Sulfonic Acid Byproduct

Q1: I am reacting this compound with a primary amine to synthesize a sulfonamide, but I am consistently obtaining low yields of my desired product and observing a significant amount of a water-soluble byproduct, which I suspect is the corresponding sulfonic acid. What is causing this and how can I prevent it?

A1: This is a classic case of competitive hydrolysis of the sulfonyl chloride. The sulfonyl chloride group is highly susceptible to nucleophilic attack by water, which leads to the formation of the unreactive sulfonic acid. This side reaction is often accelerated by the presence of base and elevated temperatures.

Causality: The nucleophilicity of water can compete with your amine nucleophile. If the reaction conditions are not strictly anhydrous, or if the reaction is run for an extended period at high temperatures in the presence of moisture, hydrolysis will become a significant competing pathway. The use of an aqueous base to scavenge the HCl byproduct can also exacerbate this issue.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If possible, distill solvents over a suitable drying agent prior to use.

  • Choice of Base: Instead of aqueous bases like sodium hydroxide or sodium carbonate, opt for a non-nucleophilic organic base such as triethylamine or pyridine. These will effectively scavenge the HCl generated during the reaction without introducing water.[1]

  • Order of Addition: Slowly add the this compound solution to a solution of the amine and the organic base. This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the more abundant amine nucleophile over residual moisture.

  • Temperature Control: Conduct the reaction at a low temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[1] This will slow down the rate of hydrolysis more significantly than the rate of sulfonamide formation.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Over-extending the reaction time can increase the likelihood of hydrolysis.

Issue 2: Unwanted Reaction at the Phenolic Hydroxyl or Carboxylic Acid Group

Q2: I am attempting a reaction at the sulfonyl chloride group, but I am seeing evidence of side reactions involving the phenolic hydroxyl or the carboxylic acid. How can I selectively react with the sulfonyl chloride?

A2: The phenolic hydroxyl and carboxylic acid groups are nucleophilic when deprotonated and can lead to undesired side reactions, such as esterification or polymerization, especially under basic conditions. The key to selectivity is controlling the reaction conditions to favor nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride.

Causality: The sulfonyl chloride is generally the most reactive electrophilic site on the molecule. However, under strongly basic conditions, the phenoxide and carboxylate ions that are formed are also potent nucleophiles.

Preventative Measures:

  • Stoichiometry of Base: Use a controlled amount of a non-nucleophilic organic base (e.g., 1.1-1.2 equivalents of triethylamine or pyridine) to neutralize the HCl produced without causing significant deprotonation of the phenol or carboxylic acid.

  • Protecting Group Strategy: For particularly sensitive substrates or multi-step syntheses, consider protecting the phenolic hydroxyl and/or the carboxylic acid group. For example, the hydroxyl group can be protected as a benzyl or silyl ether, and the carboxylic acid can be protected as an ester. These protecting groups can be removed in subsequent steps.

Issue 3: Formation of a Dark, Tar-Like Substance During the Reaction

Q3: When I try to perform a reaction with this compound, the reaction mixture turns dark and I end up with an intractable tar instead of a clean product. What is causing this and how can I avoid it?

A3: The formation of dark, tar-like substances often points to oxidative side reactions or polymerization. Phenols are particularly susceptible to oxidation, which can be catalyzed by impurities or exposure to air, especially at elevated temperatures.[2]

Causality: The phenolic moiety can be oxidized to quinone-type species, which are highly reactive and can polymerize. Additionally, intermolecular reactions between the different functional groups on the molecule can lead to oligomerization.

Troubleshooting Protocol:

  • Inert Atmosphere: Always run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]

  • Purity of Reagents: Ensure the purity of your starting materials and solvents. Trace metal impurities can catalyze oxidative decomposition.

  • Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Degas Solvents: For particularly sensitive reactions, degassing the solvent by bubbling an inert gas through it prior to use can be beneficial.

  • Quenching: Upon completion, quench the reaction by adding it to a cold, dilute acid solution. This will protonate any phenoxides and help to prevent post-reaction decomposition.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for this compound?

A: Due to the moisture-sensitive nature of the sulfonyl chloride group, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox). Store in a cool, dry place away from incompatible substances like strong bases and oxidizing agents.[3]

Q: Can I use this reagent in aqueous or protic solvents?

A: It is highly discouraged to use this reagent in aqueous or protic solvents like methanol or ethanol if the desired reaction is at the sulfonyl chloride center. These solvents are nucleophilic and will readily react with the sulfonyl chloride, leading to hydrolysis or solvolysis.[4][5]

Q: How can I purify the final product if it contains unreacted starting material or the sulfonic acid byproduct?

A: Purification can often be achieved by extraction and/or recrystallization. After quenching the reaction, you can perform an aqueous workup. The desired sulfonamide product will typically be soluble in an organic solvent (e.g., ethyl acetate or dichloromethane), while the sulfonic acid byproduct will be more soluble in the aqueous phase, especially at a basic pH. A wash with a saturated sodium bicarbonate solution can help to remove the acidic byproduct and any unreacted starting material.[2] Further purification can be achieved by recrystallization from a suitable solvent system.[1]

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide Derivative

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flame-dried flask, dissolve this compound (1.0 eq.) in a minimum amount of anhydrous DCM. Slowly add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Low Sulfonamide Yield

G start Low Yield of Sulfonamide check_hydrolysis Suspect Hydrolysis? start->check_hydrolysis check_side_reactions Other Side Reactions? check_hydrolysis->check_side_reactions No anhydrous Ensure Anhydrous Conditions (Oven-dried glassware, dry solvents) check_hydrolysis->anhydrous Yes base_stoichiometry Check Base Stoichiometry (Use 1.1-1.2 eq.) check_side_reactions->base_stoichiometry Yes investigate_further Investigate Other Issues (e.g., Starting Material Purity) check_side_reactions->investigate_further No hydrolysis_yes Yes hydrolysis_no No base_choice Use Non-nucleophilic Organic Base (e.g., Triethylamine, Pyridine) anhydrous->base_choice temp_control Control Temperature (Start at 0 °C) base_choice->temp_control addition_order Slowly Add Sulfonyl Chloride to Amine Solution temp_control->addition_order re_run Re-run Experiment addition_order->re_run side_reactions_yes Yes protecting_groups Consider Protecting Groups for -OH and/or -COOH base_stoichiometry->protecting_groups protecting_groups->re_run

Caption: Troubleshooting workflow for low sulfonamide yield.

Competitive Reaction Pathways

G cluster_0 Nucleophiles cluster_1 Products reagent 3-Chloro-5-(chlorosulfonyl) -4-hydroxybenzoic acid sulfonamide Desired Sulfonamide reagent->sulfonamide Desired Pathway (Favored by anhydrous conditions, low temp, organic base) sulfonic_acid Sulfonic Acid (Byproduct) reagent->sulfonic_acid Side Reaction (Hydrolysis) (Promoted by moisture, high temp, aqueous base) amine Amine (R-NH2) amine->sulfonamide water Water (H2O) water->sulfonic_acid

Caption: Competing reaction pathways for the sulfonyl chloride.

References

  • Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449.
  • King, J. F., & Lam, J. Y. L. (1994). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 116(18), 8179-8187.
  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (2001). Google Patents.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 743-748.
  • Moody, T. S., & Thompson, A. S. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
  • Any tips on cleaning up SO2Cl2 chlorination reactions? (2020). Reddit. Retrieved from [Link]

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Technical Support Center: Scale-Up Synthesis of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of scaling this synthesis from the laboratory bench to pilot or production scale. Here, we address common challenges through practical, in-depth troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Overview of the Core Synthesis

The target molecule, this compound, is typically synthesized via the electrophilic aromatic substitution of 3-Chloro-4-hydroxybenzoic acid using chlorosulfonic acid (ClSO₃H) as the sulfonating agent.[1][2] While straightforward on paper, this reaction presents significant scale-up challenges primarily due to the highly reactive and corrosive nature of chlorosulfonic acid, the exothermic reaction profile, and the moisture-sensitivity of the desired product.[3][4][5]

The primary transformation involves the reaction of 3-Chloro-4-hydroxybenzoic acid with an excess of chlorosulfonic acid. The reaction is typically quenched in ice-water to precipitate the product, which is then isolated via filtration.

Process Workflow & Critical Control Points

A successful scale-up requires meticulous control over several key stages of the process. The following workflow diagram highlights the critical operations and in-process controls (IPCs) necessary to ensure safety, yield, and purity.

Synthesis_Workflow Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying Start Start: Assemble Dry Glassware (Reactor, Addition Funnel) Inert Establish Inert Atmosphere (Nitrogen/Argon Blanket) Start->Inert Charge_CSA Charge Reactor with Chlorosulfonic Acid (ClSO₃H) Inert->Charge_CSA Cooling Cool Reactor to 0-5 °C Charge_CSA->Cooling IPC1 IPC-1: Monitor Temp. (Maintain 0-5 °C) Cooling->IPC1 Addition Slow, Portion-wise Addition of 3-Chloro-4-hydroxybenzoic Acid Reaction_Hold Stir at Controlled Temp. (e.g., 20-25 °C for 16h) Addition->Reaction_Hold IPC2 IPC-2: Monitor Reaction (TLC/HPLC) Reaction_Hold->IPC2 Quench Controlled Quench: Slowly Add Mixture to Ice-Water (0-5 °C) IPC3 IPC-3: Monitor Quench Temp. (Keep < 5 °C) Quench->IPC3 Precipitation Stir Slurry to Ensure Complete Precipitation Filtration Vacuum Filter the Solid Product Precipitation->Filtration Wash Wash Filter Cake with Cold, Deionized Water Filtration->Wash Drying Dry Under Vacuum at Low Temperature Wash->Drying If purity is high IPC4 IPC-4: Check for Cl⁻ ions in filtrate (AgNO₃ test) Wash->IPC4 Recrystallization Recrystallization (e.g., from Toluene) Recrystallization->Drying IPC5 IPC-5: Check Purity (HPLC) & Moisture (KF) Drying->IPC5 End Final Product: This compound IPC1->Addition Addition Rate Control IPC2->Quench If reaction complete IPC3->Precipitation IPC4->Recrystallization If purity is low IPC5->End

Caption: Key stages and in-process controls for robust synthesis.

Troubleshooting Guide: Common Scale-Up Issues

This section is formatted to address specific problems you may encounter during your campaign.

Problem 1: Low Yield of the Final Product

Symptom: You isolate significantly less than the expected theoretical yield of this compound after filtration and drying.

Potential Cause Diagnostic Steps Recommended Solution & Protocol
1. Incomplete Reaction Analyze the crude product or an in-process sample using HPLC or ¹H NMR. Look for a significant peak corresponding to the starting material, 3-Chloro-4-hydroxybenzoic acid.Solution: Ensure sufficient reaction time and temperature. While initial addition is done at low temperatures to control the exotherm, the reaction may need to be warmed to proceed to completion.[6][7] Protocol: 1. After the initial addition of the starting material at 0-5 °C, allow the mixture to slowly warm to room temperature (20-25 °C). 2. Monitor the reaction every 2-4 hours via HPLC. 3. If the reaction stalls, consider gently heating the mixture to 40-50 °C, but be aware this may increase byproduct formation. A reaction time of 16 hours or more at room temperature is often required.[8]
2. Product Hydrolysis The sulfonyl chloride group is highly susceptible to hydrolysis back to the sulfonic acid, especially during the aqueous work-up.[7][9] The sulfonic acid is much more water-soluble and will be lost in the filtrate.Solution: Maintain stringent temperature control during the quench and minimize the product's contact time with the aqueous acidic environment.[7][10] Protocol: 1. Prepare a vigorously stirred slurry of crushed ice and deionized water in a separate, appropriately sized vessel. 2. Cool the completed reaction mixture back down to room temperature if it was heated. 3. Add the reaction mixture slowly and subsurface to the ice-water slurry, ensuring the quench temperature never exceeds 5 °C.[6][11] 4. Once the addition is complete, do not let the slurry sit for an extended period. Proceed to filtration immediately.[7]
3. Mechanical Loss The product is a fine powder that can be difficult to handle, leading to losses during transfer and filtration.Solution: Optimize filtration and washing techniques. Protocol: 1. Use a filter cloth with an appropriate pore size to prevent fine particles from passing through. 2. After filtration, wash the filter cake with ice-cold deionized water. Using room temperature or warm water will increase the solubility of the product and lead to yield loss. 3. Ensure all product is scraped from the reactor and transfer lines into the filter. A small amount of the filtrate can be used to rinse the reactor.
Problem 2: Product Fails Purity Specifications (e.g., by HPLC)

Symptom: Your isolated product contains significant impurities, such as the starting material, the corresponding sulfonic acid, or an unknown high-molecular-weight species.

Potential Cause Diagnostic Steps Recommended Solution & Protocol
1. Sulfonic Acid Impurity This impurity will have a different retention time in HPLC and is often more polar. Its presence is confirmed by the diagnostic steps for "Product Hydrolysis" above.Solution: The primary solution is prevention via a carefully controlled quench (see Problem 1). For removal, a specific washing procedure or recrystallization can be effective. Protocol (Purification): 1. Aryl sulfonyl chlorides can sometimes be purified by washing a solution of the crude product with dilute acid.[12] Dissolve the crude material in a water-immiscible solvent like toluene, wash with cold 1M HCl, then water, dry the organic layer, and concentrate. 2. Recrystallization from a non-polar solvent like toluene or a toluene/heptane mixture is often effective.[12]
2. Diaryl Sulfone Byproduct This common byproduct in sulfonation reactions arises from the reaction of the newly formed sulfonyl chloride with another molecule of the starting material.[7] It appears as a higher molecular weight, less polar impurity in HPLC/MS.Solution: This is primarily driven by elevated temperatures.[7] Strict temperature control during the addition of the starting material is critical. Protocol (Prevention): 1. Ensure the internal temperature of the reactor is maintained at 0-5 °C throughout the entire addition of 3-Chloro-4-hydroxybenzoic acid. 2. The addition must be slow and portion-wise to prevent localized hot spots where the exothermic reaction can run away.[4] 3. Using a slight excess of chlorosulfonic acid can help ensure the intermediate sulfonic acid is quickly converted to the sulfonyl chloride, making it less available to form the sulfone.[7]
3. Disulfonated Byproducts Over-reaction can lead to the introduction of a second chlorosulfonyl group on the aromatic ring. This is favored by harsh conditions.[7][13]Solution: Avoid excessive reaction temperatures or prolonged heating. Protocol (Prevention): 1. Maintain the reaction temperature at the minimum required for a reasonable reaction rate (e.g., ambient temperature). 2. Avoid using a large excess of chlorosulfonic acid. Molar ratios between 4-5 equivalents are typically sufficient.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when working with chlorosulfonic acid at scale?

A: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large quantities of heat and toxic hydrogen chloride (HCl) and sulfuric acid fumes.[14][15]

  • Personal Protective Equipment (PPE): Always use acid-resistant gloves, chemical splash goggles, a face shield, and a rubber apron. Work in a well-ventilated area, and for large quantities, respiratory protection may be necessary.[16][17]

  • Moisture Control: All glassware and equipment must be scrupulously dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture.[18]

  • Spill Management: Have appropriate spill kits ready, containing an inert absorbent material like sand or vermiculite. Never use water to clean up a chlorosulfonic acid spill. [16][19] All personnel must be trained on spill response procedures.[14]

  • Quenching: The quenching process is highly hazardous. The addition of the reaction mixture to ice-water must be done slowly and in a controlled manner to manage the vigorous evolution of HCl gas and the exothermic nature of the quench.[15]

Q2: How do I properly quench and dispose of residual chlorosulfonic acid?

A: Quenching must be done with extreme caution. Small residual amounts can be quenched by slowly adding them to a large excess of ice. For larger quantities, a controlled addition to a stirred, cooled, and baffled vessel of ice is required. The resulting acidic solution must then be slowly neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) with cooling before disposal according to local regulations.[19][20]

Q3: My product is an off-white or yellow solid. How can I improve the color?

A: Discoloration is often due to charring or the formation of minor, highly colored byproducts from side reactions, which can be exacerbated by high temperatures.[1]

  • Temperature Control: The best solution is prevention through strict temperature control during the reaction and quench.

  • Purification: If the product is already discolored, recrystallization is the most effective method. Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon before filtering hot and crystallizing can remove colored impurities.

Q4: Can this reaction be performed in a co-solvent, or is neat chlorosulfonic acid required?

A: The reaction is almost exclusively performed using chlorosulfonic acid as both the reagent and the solvent. Its high reactivity and ability to dissolve the starting material make it ideal. Introducing other solvents could lead to unwanted side reactions with the chlorosulfonic acid. Recent advancements in flow chemistry are exploring alternative, safer setups, but for traditional batch processing, neat chlorosulfonic acid is standard.[3][21][22]

References

  • Chlorosulfonic Acid - Veolia North America. [Link]

  • Chlorosulfonic acid - Atul Ltd. [Link]

  • CHLOROSULFONIC ACID FOR SYNTHESIS MSDS - Loba Chemie. [Link]

  • General procedures for the purification of Acid chlorides - Chempedia - LookChem. [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PubMed Central. [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - ResearchGate. [Link]

  • ChemInform Abstract: Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. - ResearchGate. [Link]

  • US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google P
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. [Link]

  • US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google P
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google P
  • WO2005065046A2 - An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)
  • 5 Common Challenges in Scaling Up an API - Neuland Labs. [Link]

  • Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC - NIH. [Link]

  • Step A: Preparation of 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid - PrepChem.com. [Link]

  • Sulphonation of phenols - Justia Patents. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. [Link]

  • Quenching Reactive Substances - KGROUP. [Link]

  • US3313839A - Preparation of sulfate esters by the reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google P

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Technical Support Center: Byproduct Identification and Mitigation in Reactions of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and byproduct formation encountered during its use in synthesis. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these issues, ensuring the integrity and success of your experiments.

Introduction to the Reactivity of this compound

This compound is a polyfunctional molecule with several reactive sites that can lead to a variety of intended and unintended products. Understanding the interplay of its functional groups—the highly electrophilic sulfonyl chloride, the acidic carboxylic acid, the nucleophilic and activating phenolic hydroxyl group, and the substituted aromatic ring—is paramount for successful synthetic outcomes.

The primary reactive center for many applications is the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1] However, the presence of the other functional groups and the reaction conditions employed can lead to several common byproducts. This guide will walk you through the identification and mitigation of these undesired species.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Hydrolysis-Related Byproducts
FAQ 1: My reaction mixture shows a new, highly polar spot on TLC, and my product yield is low. What could be the cause?

This is a classic sign of hydrolysis of the sulfonyl chloride group. The presence of even trace amounts of water in your reagents or solvent can lead to the formation of the corresponding sulfonic acid, 3-chloro-4-hydroxy-5-sulfobenzoic acid.[2]

Troubleshooting Protocol: Mitigating Hydrolysis

  • Reagent and Solvent Purity:

    • Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

    • Use freshly opened, anhydrous grade solvents when possible.

    • Dry any solid reagents that may be hygroscopic in a vacuum oven before use.

  • Reaction Atmosphere:

    • Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3] This is particularly critical if the reaction is run over an extended period.

  • Order of Addition:

    • If your reaction involves an aqueous workup, add the reaction mixture to cold water or ice to rapidly quench the reaction and minimize hydrolysis of any remaining starting material or product if it also contains a hydrolyzable group.[3]

Byproduct Identification:

Byproduct NameStructureKey Analytical Signatures
3-chloro-4-hydroxy-5-sulfobenzoic acidC₇H₅ClO₆SLC-MS: A peak corresponding to the molecular weight of the sulfonic acid. HPLC: A more polar peak compared to the starting material.[4][5] IR: Appearance of a broad O-H stretch from the sulfonic acid group.
Section 2: Decarboxylation-Related Byproducts
FAQ 2: I'm observing a less polar byproduct, and my reaction required heating. What is a likely side reaction?

Elevated temperatures can induce decarboxylation of the benzoic acid moiety.[6][7] This is a known reaction for hydroxybenzoic acids and can be a significant pathway for byproduct formation, especially in reactions requiring heat.[8][9]

Troubleshooting Protocol: Minimizing Decarboxylation

  • Temperature Control:

    • If possible, run the reaction at a lower temperature. Investigate alternative catalysts or more reactive reagents that could allow for milder reaction conditions.

    • If heating is unavoidable, carefully control the temperature and reaction time to minimize exposure to conditions that favor decarboxylation.

  • pH Control:

    • The stability of the carboxylic acid can be pH-dependent. In some cases, maintaining a specific pH can disfavor decarboxylation.

Byproduct Identification:

Byproduct NameStructureKey Analytical Signatures
2-Chloro-4-(chlorosulfonyl)phenolC₆H₄Cl₂O₃SGC-MS/LC-MS: A peak corresponding to the molecular weight of the decarboxylated product. ¹H NMR: Disappearance of the carboxylic acid proton signal and potential shifts in the aromatic proton signals.
Section 3: Phenol Reactivity and Byproduct Formation
FAQ 3: My reaction mixture has turned dark, and I'm getting a complex mixture of products, some of which are tar-like. What's happening?

The phenolic hydroxyl group makes the aromatic ring electron-rich and susceptible to oxidation, especially in the presence of certain reagents or air at elevated temperatures.[3] This can lead to the formation of colored, often polymeric, byproducts. The hydroxyl group is also a potent ortho, para-director in electrophilic aromatic substitution, which can lead to unwanted side reactions on the aromatic ring if electrophilic species are present.[10]

Troubleshooting Protocol: Controlling Phenol Reactivity

  • Inert Atmosphere:

    • As with preventing hydrolysis, running the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent oxidation.[3]

  • Protecting Group Strategy:

    • If the phenolic hydroxyl group is interfering with the desired reaction, consider protecting it. Common protecting groups for phenols include acetyl, benzyl, or silyl ethers. This will temporarily block its reactivity and can be removed in a subsequent step.

  • Control of Electrophiles:

    • Be mindful of any potential electrophilic species in your reaction mixture that could lead to substitution on the aromatic ring.

Byproduct Identification:

Byproduct ClassPotential StructuresKey Analytical Signatures
Oxidation ProductsQuinones, polymeric materialsVisual: Dark coloration of the reaction mixture. Analysis: Often results in a complex mixture of products or baseline material in chromatography.
Electrophilic Substitution ProductsFurther halogenated or substituted aromaticsMS: Peaks corresponding to the addition of the electrophile to the starting material. NMR: Changes in the aromatic substitution pattern.
Section 4: Byproducts from Reactions with Amines
FAQ 4: I'm reacting this compound with a primary amine to form a sulfonamide, but I'm seeing a second product with a higher molecular weight.

When reacting with primary amines, there is a possibility of di-sulfonylation, where two molecules of the sulfonyl chloride react with the primary amine. This is more likely if the amine is not sterically hindered and if the stoichiometry is not carefully controlled.

Troubleshooting Protocol: Preventing Di-sulfonylation

  • Stoichiometry and Order of Addition:

    • Use a 1:1 molar ratio of the amine to the sulfonyl chloride.[3]

    • Slowly add the this compound to the solution of the amine to avoid localized high concentrations of the sulfonyl chloride.[3]

  • Temperature Control:

    • Conducting the reaction at a lower temperature can help to control the reaction rate and improve selectivity.[3]

Byproduct Identification:

Byproduct NameGeneral StructureKey Analytical Signatures
Di-sulfonated AmineR-N(SO₂-Ar)₂LC-MS: A peak corresponding to the molecular weight of the di-sulfonated product. ¹H NMR: Absence of the N-H proton of the secondary sulfonamide.
Visualizing Byproduct Formation Pathways

The following diagram illustrates the primary pathways for byproduct formation from this compound.

Byproduct_Formation Start 3-Chloro-5-(chlorosulfonyl)- 4-hydroxybenzoic acid Hydrolysis Hydrolysis (3-chloro-4-hydroxy-5-sulfobenzoic acid) Start->Hydrolysis + H2O Decarboxylation Decarboxylation (2-Chloro-4-(chlorosulfonyl)phenol) Start->Decarboxylation Heat (Δ) Oxidation Oxidation Products (Quinones, Polymers) Start->Oxidation [O] / Air Disulfonylation Di-sulfonylation (with R-NH2) Start->Disulfonylation + R-NH2 (excess) Desired Desired Product (e.g., Sulfonamide) Start->Desired + Nucleophile (controlled)

Caption: Major byproduct formation pathways from this compound.

General Experimental Workflow for Byproduct Analysis

The following workflow provides a systematic approach to identifying unknown byproducts in your reaction mixture.

Troubleshooting_Workflow Start Unexpected Result in Reaction TLC Analyze by TLC/LC-MS - Compare to starting material - Note polarity of byproducts Start->TLC Polar Is the byproduct more polar? TLC->Polar LessPolar Is the byproduct less polar? TLC->LessPolar Dark Is the reaction mixture dark/polymeric? TLC->Dark Polar->LessPolar No Hydrolysis Suspect Hydrolysis - Check for sulfonic acid MW - Review water exclusion protocol Polar->Hydrolysis Yes Decarboxylation Suspect Decarboxylation - Check for decarboxylated MW - Review reaction temperature LessPolar->Decarboxylation Yes LessPolar->Dark No Isolate Isolate Byproduct (e.g., Prep-HPLC, Column Chromatography) Hydrolysis->Isolate Decarboxylation->Isolate Oxidation Suspect Oxidation - Review use of inert atmosphere Dark->Oxidation Yes Dark->Isolate No Oxidation->Isolate Characterize Characterize Structure (NMR, HRMS, IR) Isolate->Characterize Optimize Optimize Reaction Conditions - Temperature, Solvent, Stoichiometry Characterize->Optimize

Sources

Technical Support Center: Enhancing Reaction Selectivity with 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid (CAS No. 1201663-81-1). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this polyfunctional reagent in their synthetic workflows. Our goal is to provide you with the in-depth technical insights and actionable protocols necessary to overcome common selectivity challenges and achieve your desired synthetic outcomes with confidence.

This document moves beyond simple procedural lists to explain the underlying chemical principles—the "why" behind the "how"—to empower you to troubleshoot effectively and innovate in your work.

Section 1: Core Reactivity Profile of the Molecule

Understanding the inherent electronic and steric properties of this compound is the foundation for controlling its reactivity.

Q1: What are the primary reactive sites on the molecule and how do they influence its chemical behavior?

A1: The molecule possesses three distinct functional groups, each with a unique reactivity profile:

  • Sulfonyl Chloride (-SO₂Cl): This is a highly electrophilic center and the most common site for synthetic transformations. It readily reacts with nucleophiles like amines, alcohols, and phenols to form stable sulfonamides and sulfonate esters, respectively.[1] The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly susceptible to nucleophilic attack.

  • Carboxylic Acid (-COOH): This group has an acidic proton and can participate in acid-base reactions. With stronger bases or nucleophiles, it can be deprotonated to form a carboxylate anion, which is generally unreactive towards further electrophilic attack. It can also be converted to esters or amides under appropriate conditions.

  • Phenolic Hydroxyl (-OH): This group also has an acidic proton, albeit less acidic than the carboxylic acid. Its deprotonation forms a phenoxide, which is a potent nucleophile. The hydroxyl group is a strong electron-donating group, activating the aromatic ring for electrophilic substitution.[2]

Q2: How do the substituents on the aromatic ring dictate regioselectivity in potential subsequent reactions?

A2: The regiochemical outcome of any further substitution on the aromatic ring is governed by the complex interplay of the existing groups. The ring is heavily substituted, making additional transformations challenging.

  • Activating Group: The hydroxyl (-OH) group is a powerful ortho, para-director.

  • Deactivating Groups: The chlorosulfonyl (-SO₂Cl) and carboxylic acid (-COOH) groups are strong deactivators and meta-directors.[3][4] The chloro (-Cl) group is a deactivator but an ortho, para-director.[2]

The combined effect is a highly electron-deficient aromatic ring, making electrophilic aromatic substitution (EAS) difficult. The strong activating effect of the -OH group would primarily direct an incoming electrophile to the only available position, C2 (ortho to -OH, meta to -COOH and -SO₂Cl). However, steric hindrance from the adjacent bulky groups and the overall deactivation of the ring mean that such reactions would likely require harsh conditions and may produce low yields.

G cluster_0 Directing Effects on the Aromatic Ring cluster_1 Substituent Influence mol Structure OH -OH (Hydroxyl) Strong Activator Ortho, Para-Director COOH -COOH (Carboxyl) Strong Deactivator Meta-Director SO2Cl -SO₂Cl (Chlorosulfonyl) Strong Deactivator Meta-Director Cl -Cl (Chloro) Deactivator Ortho, Para-Director

Caption: Substituent effects on the aromatic ring.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when first working with this reagent.

Q3: I need to form a sulfonamide. Which functional group will my amine preferentially react with?

A3: The sulfonyl chloride (-SO₂Cl) group is significantly more electrophilic than the carboxylic acid carbonyl carbon. Therefore, an amine will preferentially attack the sulfonyl chloride to form a sulfonamide. However, a key competing reaction is the acid-base reaction between the amine (acting as a base) and the acidic protons of the carboxylic acid and phenolic hydroxyl groups. This can consume your nucleophile and complicate purification. It is crucial to use a non-nucleophilic base to scavenge the HCl byproduct and prevent protonation of your reacting amine.

Q4: How can I ensure the stability and integrity of the reagent during storage?

A4: this compound is sensitive to moisture due to the reactive sulfonyl chloride group, which can hydrolyze to the corresponding sulfonic acid. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A desiccator is highly recommended for long-term storage.

Q5: Is it possible to reduce the sulfonyl chloride to a thiol or other sulfur linkage?

A5: Yes, reduction of the sulfonyl chloride is possible, but achieving selectivity can be difficult. Strong reducing agents required for this transformation (e.g., LiAlH₄) would also readily reduce the carboxylic acid. A milder reducing agent like zinc dust in acid might offer a pathway, but this would require careful optimization and likely protection of the carboxylic acid group to prevent its reduction.

Section 3: Troubleshooting Guide & Experimental Protocols

This guide provides solutions to specific experimental problems in a question-and-answer format.

Problem Area 1: Poor Chemoselectivity in Sulfonylation Reactions

Q6: My sulfonylation reaction is giving low yields and a complex mixture of products. I suspect my nucleophile (an amine/alcohol) is reacting at the wrong sites. How do I solve this?

A6: This is the most common challenge. The nucleophile can be consumed by side reactions with the acidic -OH and -COOH groups. The solution is to mask the reactivity of these groups temporarily using protecting groups. The choice of protecting group is critical and depends on the stability of your desired product and the conditions you can tolerate for its removal. This strategy is known as using an "orthogonal protecting group strategy".[5]

G start Start: Poor Chemoselectivity Issue q1 Is the Carboxylic Acid interfering? start->q1 protect_cooh Protect -COOH (e.g., as Methyl Ester) q1->protect_cooh yes_cooh_issue q2 Is the Phenolic -OH interfering? q1->q2 no_cooh_issue protect_cooh->q2 no_cooh_issue No yes_cooh_issue Yes protect_oh Protect -OH (e.g., as Benzyl Ether) q2->protect_oh yes_oh_issue perform_reaction Perform Sulfonylation Reaction on Protected Substrate q2->perform_reaction no_oh_issue protect_oh->perform_reaction no_oh_issue No yes_oh_issue Yes deprotect Deprotect Functional Group(s) under specific conditions perform_reaction->deprotect end_product Isolate Final Product deprotect->end_product

Caption: Decision workflow for implementing a protection strategy.

This protocol prevents the carboxylic acid from engaging in acid-base reactions or unwanted esterifications. Methyl esters are robust and can be removed under basic or acidic hydrolysis conditions, which may need to be optimized to avoid cleaving a newly formed sulfonate ester.[6]

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure (Fischer Esterification):

  • Suspend 1.0 equivalent of this compound in 10-20 volumes of anhydrous methanol in a round-bottom flask equipped with a condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 equivalents) to the suspension.

  • Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a separatory funnel containing 10 volumes of cold water and 10 volumes of ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (2 x 10 volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester product.

Protecting the phenol prevents its deprotonation and subsequent side reactions. Benzyl ethers are particularly useful as they are stable to a wide range of conditions but can be readily cleaved by hydrogenolysis, a mild method that will not affect most other functional groups, including sulfonamides.[7]

Materials:

  • Substrate (with carboxyl group potentially protected as per Protocol 1)

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

Procedure (Williamson Ether Synthesis):

  • Dissolve 1.0 equivalent of the starting material in 10 volumes of anhydrous acetone or DMF in a round-bottom flask.

  • Add 2.0-3.0 equivalents of anhydrous potassium carbonate to the solution.

  • Add 1.1-1.2 equivalents of benzyl bromide dropwise at room temperature.

  • Heat the mixture to 50-60°C and stir for 6-12 hours, monitoring by TLC/LCMS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the benzylated product, which can be purified by column chromatography if necessary.

Problem Area 2: Optimizing Sulfonylation Reaction Conditions

Q7: Even with protecting groups, my sulfonamide formation is sluggish and gives a low yield. What parameters should I focus on optimizing?

A7: Low yields in sulfonylation often stem from suboptimal reaction conditions related to the base, solvent, or temperature. The key is to facilitate the nucleophilic attack on the sulfonyl chloride while efficiently neutralizing the HCl byproduct without causing degradation.

ParameterOptionsRationale & Expert Insights
Base Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)Pyridine: Often used as both base and solvent. It's weakly nucleophilic and can sometimes form a reactive intermediate with the sulfonyl chloride. TEA: A common, inexpensive choice. Sufficiently basic to scavenge HCl. DIPEA: A non-nucleophilic, sterically hindered base. Excellent choice to prevent side reactions, especially with sensitive substrates.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)DCM: A good general-purpose solvent that dissolves most organic reagents and is unreactive. THF: Can be a better choice for less soluble starting materials. Ensure it is anhydrous. MeCN: A polar aprotic solvent that can accelerate reactions involving charged intermediates.
Temperature 0 °C to Room Temperature (RT)Start reactions at 0 °C during the addition of the sulfonyl chloride to control any initial exotherm, then allow to warm to room temperature. Running reactions at elevated temperatures can lead to decomposition of the sulfonyl chloride or side products.
Stoichiometry Nucleophile (1.0-1.2 eq.), Base (1.5-2.0 eq.)A slight excess of the nucleophile can drive the reaction to completion. A larger excess of the base is needed to neutralize the generated HCl and ensure the nucleophile remains in its free, unprotonated form.

This protocol incorporates best practices for achieving high yields and purity.

Materials:

  • Protected this compound derivative (1.0 eq.)

  • Amine nucleophile (1.1 eq.)

  • DIPEA (2.0 eq.)

  • Anhydrous DCM

Procedure:

  • Dissolve the amine nucleophile (1.1 eq.) and DIPEA (2.0 eq.) in anhydrous DCM (10 volumes) in a flame-dried, three-neck flask under an inert atmosphere of nitrogen.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the protected sulfonyl chloride (1.0 eq.) in a minimum amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LCMS.

  • Upon completion, quench the reaction by adding 5 volumes of water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 5 volumes).

  • Combine the organic layers and wash with 1M HCl solution, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as required.

References
  • Fast and accurate prediction of the regioselectivity of electrophilic arom
  • Electrophilic arom
  • Protecting Groups. chem.iitb.ac.in.
  • 10.10. Regioselectivity and Substituent Effects. Introduction to Organic Chemistry - Saskoer.
  • introduction to regioselectivity in arom
  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
  • Enantioselective sulfonylation reactions mediated by a tetrapeptide c
  • Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide)
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Recent advances in the sulfonylation reactions using potassium/sodium metabisulfite.
  • Protecting Groups. University of Illinois Urbana-Champaign.
  • Efficacy comparison of different protecting groups for phenols in synthesis. Benchchem.
  • Reactions of Sulfonyl Chlorides and Unsatur
  • Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
  • Synthesis of Polysubstituted Benzenes. Fiveable.

Sources

Validation & Comparative

A Comparative Guide to Sulfonylating Agents: Profiling 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid Against Industry Workhorses

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the strategic introduction of a sulfonyl group can profoundly influence the physicochemical and biological properties of a molecule. This guide provides an in-depth comparison of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid with established sulfonylating agents, namely p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). Through a blend of theoretical analysis and established experimental data for the comparator compounds, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Critical Role of Sulfonylation in Modern Chemistry

Sulfonylation, the process of introducing a sulfonyl group (-SO₂R) to a molecule, is a cornerstone of synthetic chemistry. The resulting sulfonamides and sulfonate esters are integral to a vast array of applications, from enhancing the pharmacokinetic profiles of drug candidates to serving as key intermediates in complex molecular architectures. The choice of a sulfonylating agent is dictated by several factors, including the nature of the substrate, the desired reactivity and selectivity, and the conditions required for subsequent transformations.

This guide will delve into the nuances of these powerful reagents, with a special focus on the potential utility of this compound, a molecule whose unique substitution pattern suggests intriguing possibilities in specialized applications.

Profiling the Alternatives: A Data-Driven Comparison

A direct experimental comparison of this compound is hampered by a lack of extensive published data. However, by examining the well-documented performance of tosyl chloride, mesyl chloride, and dansyl chloride, we can establish a baseline for reactivity and application, against which we can theoretically position our compound of interest.

p-Toluenesulfonyl Chloride (TsCl): The Robust Workhorse

p-Toluenesulfonyl chloride, or tosyl chloride, is arguably one of the most widely used sulfonylating agents. Its utility stems from the stability of the resulting tosylates and sulfonamides, which often serve as excellent protecting groups or leaving groups in nucleophilic substitution reactions.

Reactivity and Selectivity: The electron-donating nature of the p-methyl group slightly attenuates the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride. This moderate reactivity allows for good selectivity, particularly in the sulfonylation of primary over secondary alcohols.

Advantages:

  • Forms stable, crystalline derivatives that are often easy to purify.

  • The tosyl group is a good leaving group, facilitating subsequent nucleophilic substitution reactions.[1]

  • Relatively low cost and readily available.

Disadvantages:

  • The stability of the tosyl group can be a drawback, often requiring harsh conditions (e.g., strong acid or reducing agents) for deprotection.

  • The aromatic ring can introduce steric hindrance in reactions with bulky substrates.

Methanesulfonyl Chloride (MsCl): The Reactive and Compact Agent

Methanesulfonyl chloride, or mesyl chloride, is an aliphatic sulfonyl chloride known for its high reactivity and small steric footprint.

Reactivity and Selectivity: Lacking the steric bulk of an aromatic ring, MsCl is a highly reactive electrophile. This high reactivity can sometimes lead to a lack of selectivity in molecules with multiple nucleophilic sites. The mechanism of mesylation of alcohols is often proposed to proceed through a highly reactive sulfene intermediate, especially in the presence of a non-nucleophilic base like triethylamine.[2][3]

Advantages:

  • High reactivity allows for the sulfonylation of less reactive substrates.

  • Small size minimizes steric hindrance.

  • The mesyl group is an excellent leaving group.

Disadvantages:

  • High reactivity can lead to side reactions and lower selectivity.

  • The resulting mesylates can be less stable than tosylates.

  • MsCl is a lachrymator and requires careful handling.

5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride): The Fluorescent Reporter

Dansyl chloride is a specialized sulfonylating agent primarily used for the fluorescent labeling of primary and secondary amines, phenols, and other nucleophiles.[4][5][6]

Reactivity and Selectivity: Dansyl chloride readily reacts with primary and secondary amino groups under alkaline conditions (pH 9-11) to form stable, highly fluorescent sulfonamide adducts.[7] Its reaction with alcohols is also possible, often facilitated by a catalyst like 4-(dimethylamino)pyridine (DMAP).[8]

Advantages:

  • Introduces a highly fluorescent tag, enabling sensitive detection in techniques like HPLC and fluorescence microscopy.[9]

  • The fluorescence of dansyl adducts is often sensitive to the local environment, providing insights into protein conformation and binding events.[6]

Disadvantages:

  • Primarily used for analytical and labeling purposes rather than as a protecting or leaving group in multi-step synthesis.

  • The bulky dansyl group can significantly alter the properties of the labeled molecule.

  • Dansyl chloride is unstable in dimethyl sulfoxide (DMSO).[6]

Theoretical Profile of this compound

While direct experimental data is limited, we can infer the potential reactivity and utility of this compound based on fundamental principles of physical organic chemistry. The benzene ring is substituted with three key functional groups: a chlorosulfonyl group, a chlorine atom, and a carboxylic acid group, as well as a hydroxyl group.

Expected Reactivity: The presence of two strong electron-withdrawing groups, the chlorine atom and the carboxylic acid, ortho and para to the chlorosulfonyl group, is expected to significantly increase the electrophilicity of the sulfonyl sulfur. This would render this compound a highly reactive sulfonylating agent, likely more reactive than tosyl chloride and benzenesulfonyl chloride.[10] The hydroxyl group, being electron-donating, might slightly counteract this effect, but the overall electronic character is dominated by the withdrawing groups.

Potential Applications and Selectivity: The high reactivity suggests it could be effective for sulfonylating sterically hindered or electronically deactivated amines and alcohols. The presence of the carboxylic acid and hydroxyl groups offers intriguing possibilities for bifunctional molecules. For instance, after sulfonylation, the carboxylic acid could be used for subsequent amide bond formation, or the hydroxyl group could be involved in other transformations. This dual functionality could be advantageous in the synthesis of complex molecules where multiple reactive handles are desired. However, the presence of these additional reactive sites could also lead to challenges in selectivity, potentially requiring careful optimization of reaction conditions to favor sulfonylation over reactions at the other functional groups.

Comparative Data Summary

The following table summarizes the key characteristics of the discussed sulfonylating agents. The properties for this compound are theoretical and based on the analysis of its structure.

Featurep-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride)This compound
Reactivity ModerateHighModerate (amines), Low (alcohols)High (Expected)
Steric Hindrance ModerateLowHighModerate (Expected)
Primary Use Protecting group, Leaving groupLeaving groupFluorescent labelingBifunctional intermediate (Hypothesized)
Deprotection Harsh conditionsMild to moderate conditionsNot typically used as a protecting groupHarsh conditions (Expected for sulfonamide)
Key Advantage Forms stable, crystalline derivativesHigh reactivity, small sizeIntroduces a fluorescent tagBifunctional, high reactivity (Hypothesized)
Key Disadvantage Difficult deprotectionLow selectivityBulky, specialized usePotential for side reactions due to multiple functional groups (Hypothesized)

Experimental Protocols

The following are detailed, step-by-step methodologies for sulfonylation reactions using the well-established reagents. A hypothetical protocol for this compound is also provided for research and development purposes.

General Protocol for the Sulfonylation of an Aniline with p-Toluenesulfonyl Chloride

Materials:

  • Aniline (1.0 eq)

  • p-Toluenesulfonyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve aniline in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the stirred solution.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-phenyl-4-methylbenzenesulfonamide.

  • Purify the product by recrystallization or column chromatography.

General Protocol for the Sulfonylation of a Hindered Alcohol with Methanesulfonyl Chloride

Materials:

  • Hindered alcohol (e.g., tert-butanol) (1.0 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the hindered alcohol and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated NH₄Cl solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude mesylate by column chromatography.

General Protocol for Fluorescent Labeling of a Peptide with Dansyl Chloride

Materials:

  • Peptide (1-5 nmol)

  • Dansyl chloride solution (5 mg/mL in anhydrous acetone)

  • Sodium bicarbonate solution (4% w/v in deionized water)

  • 6 M HCl

Procedure:

  • Dissolve the peptide in 100 µL of the sodium bicarbonate solution.

  • Add 100 µL of the dansyl chloride solution.

  • Incubate the mixture at 37°C for 1-2 hours.[7]

  • After incubation, evaporate the acetone under a stream of nitrogen.

  • Add 200 µL of 6 M HCl to the aqueous residue.

  • Seal the tube under vacuum and hydrolyze at 110°C for 16-24 hours.[7]

  • After hydrolysis, evaporate the HCl under vacuum.

  • Dissolve the residue in a suitable solvent for analysis by TLC or HPLC.

Hypothetical Protocol for the Sulfonylation of Benzylamine with this compound

Disclaimer: The following protocol is hypothetical and serves as a starting point for experimental design. Reaction conditions may require significant optimization.

Materials:

  • Benzylamine (1.0 eq)

  • This compound (1.05 eq)

  • A non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) (2.2 eq)

  • Anhydrous aprotic solvent (e.g., acetonitrile or THF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve benzylamine and the non-nucleophilic base in the anhydrous solvent.

  • Cool the mixture to 0 °C.

  • In a separate flask, dissolve this compound in a minimal amount of the same anhydrous solvent.

  • Slowly add the solution of the sulfonyl chloride to the amine solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Acidify the aqueous layer with 1 M HCl to protonate the carboxylic acid and any unreacted amine.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Visualizing the Chemistry: Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate key reaction mechanisms and experimental workflows.

General Mechanism of Sulfonamide Formation

Caption: General mechanism for sulfonamide formation.

Experimental Workflow for Sulfonylation and Purification

experimental_workflow A Reaction Setup (Amine/Alcohol, Base, Solvent) B Addition of Sulfonyl Chloride (0 °C) A->B C Reaction Progression (Room Temperature, 2-24h) B->C D Workup (Quenching, Extraction, Washing) C->D E Drying and Concentration D->E F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS, IR) F->G

Caption: A typical experimental workflow for sulfonylation.

Conclusion: Selecting the Right Tool for the Job

The selection of a sulfonylating agent is a critical decision in the design of a synthetic route. While established reagents like tosyl chloride and mesyl chloride offer reliability and a wealth of documented applications, and specialized reagents like dansyl chloride provide unique analytical capabilities, the exploration of novel agents is crucial for advancing chemical synthesis.

Based on our theoretical analysis, this compound presents itself as a potentially highly reactive, bifunctional reagent. Its electron-deficient aromatic ring is poised to activate the sulfonyl chloride group for efficient reaction with a range of nucleophiles. The presence of the carboxylic acid and hydroxyl moieties opens avenues for the synthesis of complex, multifunctional molecules. While further experimental validation is necessary to fully elucidate its synthetic utility, the principles outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this and other novel sulfonylating agents.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the purity and characterization of intermediates are paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid is a reactive organic intermediate whose molecular architecture, featuring a carboxylic acid, a phenol, and a reactive sulfonyl chloride group, makes it a valuable precursor in organic synthesis.[1][2] The inherent reactivity of the sulfonyl chloride moiety, while synthetically advantageous, presents distinct challenges for analytical characterization and requires robust, validated methods to ensure its identity, purity, and strength.[3][4]

This guide provides a comprehensive comparison of the principal analytical methodologies for the validation of this compound. We will delve into chromatographic, titrimetric, and spectroscopic techniques, moving beyond a simple recitation of steps to explain the causality behind experimental choices. The objective is to equip researchers, analytical scientists, and drug development professionals with the insights needed to select and implement the most appropriate methods for their specific analytical challenges, from initial structural confirmation to routine quality control (QC) testing. All discussions on method validation are grounded in the principles outlined by the International Council for Harmonisation (ICH).[5]

Chapter 1: Physicochemical Properties and Analytical Challenges

Understanding the chemical nature of this compound is the foundation for developing and validating suitable analytical methods.

Chemical Structure:

Caption: Chemical Structure of this compound.

Key Analytical Considerations:

  • Reactivity: The sulfonyl chloride group (-SO₂Cl) is highly susceptible to nucleophilic attack, particularly by water (hydrolysis) to form the corresponding sulfonic acid. This instability necessitates the use of aprotic solvents for sample preparation and analysis where the integrity of the sulfonyl chloride is required, such as for NMR or certain chromatographic methods.[3]

  • Acidity: The presence of both a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH) group means the molecule's ionization state is highly dependent on pH. This is a critical factor in developing chromatographic separations, as retention on a reverse-phase column can be controlled by adjusting the mobile phase pH.

  • Solubility: The polarity imparted by the acidic and sulfonyl groups suggests solubility in polar organic solvents like methanol, acetonitrile, and DMSO. Solubility testing is a prerequisite for any method development.

  • Potential Impurities: Analytical methods must be capable of separating the target analyte from potential process-related impurities. These may include starting materials, the hydrolyzed sulfonic acid analog, and products from side reactions (e.g., dimerization or reactions with residual solvents). The validation of methods for related substances in furosemide synthesis provides a relevant parallel.[6][7]

Chapter 2: Comparison of Core Analytical Methodologies

The validation of this compound requires a multi-faceted analytical approach.[3] No single technique can provide all the necessary information. The choice of method is dictated by the analytical objective: identification, bulk assay (strength), or purity and impurity profiling.

Methodology Principle Primary Use Advantages Limitations
HPLC (UV) Differential partitioning between a stationary and mobile phase.Purity, Impurity Quantification, AssayHigh specificity and sensitivity; capable of separating closely related impurities.[8]Requires method development; analyte must be UV-active.
LC-MS HPLC separation followed by mass spectrometric detection.Impurity Identification, Trace AnalysisUnambiguous peak identification via mass-to-charge ratio; extremely high sensitivity for trace impurities.[3][9]Higher cost and complexity; potential for matrix effects.
Acid-Base Titration Neutralization of the acidic carboxylic group with a standardized base.Assay of Bulk MaterialSimple, cost-effective, and highly accurate for determining the strength of the pure substance.[10]Non-specific; will titrate any acidic impurity, leading to an overestimation of purity if such impurities are present.
Reaction-Based Titration Reaction of the sulfonyl chloride group followed by titration.Assay of Sulfonyl Chloride GroupSpecific to the reactive functional group; confirms the integrity of the key moiety.Can be more complex than acid-base titration; requires careful handling of reactive reagents.
Spectroscopy (NMR, IR) Interaction of molecules with electromagnetic radiation.Structural Elucidation & IdentificationProvides definitive structural information for identity confirmation.[3]Primarily qualitative; not suitable for routine quantitative analysis of mixtures without extensive calibration.
In-Depth Analysis of Key Techniques

1. High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC (RP-HPLC) is the workhorse for purity and impurity analysis of non-volatile organic acids like the target compound.[5][8]

  • Causality of Experimental Choices:

    • Column: A C18 or C8 column is typically chosen for its ability to retain moderately polar to nonpolar compounds.

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The aqueous phase is acidified (e.g., with phosphoric or formic acid) to a pH below the pKa of the carboxylic acid (~pH 2-3). This suppresses the ionization of the carboxylate, converting it to the neutral -COOH form, which enhances its retention on the nonpolar stationary phase, leading to sharper peaks and better separation.

    • Detection: The aromatic ring provides strong UV absorbance, making UV detection a simple and robust choice. Wavelengths around 230-250 nm are often effective for benzoic acid derivatives.[6][7]

2. Liquid Chromatography-Mass Spectrometry (LC-MS) For definitive impurity identification, LC-MS is unparalleled. While HPLC-UV can quantify an unknown impurity, LC-MS can provide its molecular weight and fragmentation pattern, allowing for structural elucidation.[3] This is critical during process development to understand the formation of byproducts.[6]

3. Titrimetric Methods For assaying the bulk substance, titration offers a high degree of precision and accuracy that can be difficult to achieve with chromatography without a highly pure reference standard.

  • Acid-Base Titration: This classic method provides a measure of the total acidic content. By dissolving a precisely weighed amount of the substance in a suitable solvent and titrating with a standardized base (e.g., 0.1 M NaOH), the percent assay can be calculated directly.[10] It is an excellent method for confirming the strength of a high-purity batch.

  • Reaction-Based Titration: To specifically assay the reactive sulfonyl chloride group, methods involving reaction with a nucleophile like benzyl mercaptan can be employed. The reaction produces sulphinic acid, which can then be determined by an oxidimetric titration. This confirms that the most reactive and synthetically important part of the molecule is intact.

Chapter 3: Detailed Experimental Protocols & Validation Data

The following protocols are representative methodologies. Specific parameters must be optimized and validated for the intended application.

Protocol 1: RP-HPLC Method for Purity and Impurity Determination
  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 150 x 4.6 mm, 5 µm).[6]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).

    • Gradient: A typical starting point would be 95:5 (A:B), ramping to 20:80 (A:B) over 20 minutes to elute any less polar impurities.

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: 230 nm.[6]

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase at the initial composition to create a calibration curve (e.g., 1-100 µg/mL).

    • Sample Solution: Prepare the test sample at a target concentration of 500 µg/mL in acetonitrile.

  • Validation Performance Targets:

Parameter Acceptance Criteria Rationale
Linearity Correlation coefficient (r²) ≥ 0.999Ensures a proportional response of the detector to analyte concentration.[5]
Accuracy Mean recovery of 98.0 - 102.0%Demonstrates the closeness of the measured value to the true value.[5]
Precision (RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0%Measures the degree of scatter between a series of measurements.[5]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10The lowest concentration that can be quantified with acceptable precision and accuracy.
Protocol 2: Titrimetric Assay of Bulk Material (Acid-Base)
  • Principle: This protocol determines the percentage assay based on the neutralization of the carboxylic acid functional group.[10]

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH), aqueous.

    • Ethanol, 95% (neutralized to the indicator endpoint).

    • Phenolphthalein indicator solution.

  • Procedure:

    • Accurately weigh approximately 300-400 mg of the analyte into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in 75 mL of neutralized ethanol. Gentle warming may be required.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 M NaOH to the first persistent pink endpoint (persists for at least 30 seconds).

    • Perform a blank titration using 75 mL of neutralized ethanol and subtract this volume from the sample titration volume.

  • Calculation: % Assay = (V * M * E.W. * 100) / (W * 1000)

    • V = Volume of NaOH used (mL), corrected for blank

    • M = Molarity of NaOH solution

    • E.W. = Equivalent Weight of the analyte (271.08 g/mol , assuming it is monoprotic)

    • W = Weight of the sample (mg)

Chapter 4: Integrated Analytical Validation Workflow

The validation of analytical methods for an intermediate like this compound is not a linear process but an integrated workflow. Different techniques are deployed at different stages, from initial research and development to final routine quality control.

G cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Routine Application struct_elucid Structural Elucidation (NMR, IR, MS) method_dev Method Development (HPLC, Titration) struct_elucid->method_dev Confirms Identity hplc_val HPLC Method Validation (Specificity, Linearity, Accuracy, Precision, LOQ) method_dev->hplc_val titration_val Titration Method Validation (Accuracy, Precision) method_dev->titration_val hplc_routine Purity & Impurities by HPLC hplc_val->hplc_routine titration_routine Assay by Titration titration_val->titration_routine release_testing QC Release Testing hplc_routine->release_testing titration_routine->release_testing

Caption: An integrated workflow for the analytical validation and application.

Conclusion

The validation of analytical methods for this compound demands a scientifically sound, risk-based approach. A combination of techniques is essential for comprehensive characterization. Spectroscopic methods like NMR and MS are indispensable for initial structural confirmation. For routine quality control, a validated RP-HPLC method is the gold standard for assessing purity and quantifying impurities due to its high specificity. In parallel, a simple, accurate, and precise titrimetric method serves as a robust tool for determining the assay of the bulk substance. By carefully selecting, developing, and validating the appropriate methods, researchers and manufacturers can ensure the quality of this critical intermediate, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD.
  • ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry.
  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. National Institutes of Health (NIH).
  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Semantic Scholar.
  • This compound (C7H4Cl2O5S). PubChemLite.
  • A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic Acid. Benchchem.
  • This compound. Sigma-Aldrich.
  • A Comparative Guide to Analytical Methods for Quantifying 4-Chloro-3-sulfamoylbenzoic Acid. Benchchem.
  • Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS. Agilent.
  • A Comparative Guide to the Validation of Analytical Methods for 4-Benzyloxy-3,5-dimethylbenzoic Acid. Benchchem.

Sources

A Comparative Guide to the Structural Confirmation of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid is a versatile bifunctional reagent, prized in medicinal chemistry and organic synthesis for its capacity to introduce a substituted benzoic acid moiety. Its reactivity is dominated by the highly electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of primary and secondary amines to form stable sulfonamide linkages.[1] This guide provides a comprehensive comparison of the analytical methodologies essential for the unambiguous structural confirmation of the resulting sulfonamide products. We will delve into the mechanistic rationale behind experimental choices and present supporting data to guide researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.

The archetypal reaction involves the condensation of this compound with an amine, in the presence of a base to neutralize the hydrochloric acid byproduct, yielding the corresponding N-substituted sulfonamide.[2] While this reaction is generally high-yielding and robust, rigorous structural verification is paramount to ensure the identity and purity of the final compound, a critical step in any drug discovery pipeline.[3]

Comparative Analysis of Spectroscopic Techniques for Structural Elucidation

The structural confirmation of the synthesized sulfonamides relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable assignment.

Analytical Technique Information Provided Strengths Limitations
¹H NMR Spectroscopy Proton environment, chemical shifts, coupling constants, and integration.Provides detailed information on the number and connectivity of protons.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Spectroscopy Carbon skeleton, chemical shifts of different carbon atoms.Complements ¹H NMR by providing a direct view of the carbon framework.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., -SO₂NH-, -OH, C=O).Rapid and non-destructive method for functional group identification.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Highly sensitive, provides accurate mass determination and fragmentation data for structural clues.Isomeric compounds can be difficult to distinguish without tandem MS.
X-ray Crystallography Absolute three-dimensional structure of a crystalline compound.The "gold standard" for unambiguous structural determination.Requires a single, high-quality crystal, which can be challenging to obtain.
In-Depth Analysis of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a sulfonamide product derived from this compound, one would expect to observe:

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzoic acid ring. The substitution pattern will influence the chemical shifts and coupling patterns.

  • Sulfonamide N-H Proton: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, often appearing between 8 and 11 ppm.[4]

  • Carboxylic Acid O-H Proton: A very broad singlet, often far downfield (>10 ppm), which may be exchangeable with D₂O.

  • Protons from the Amine Moiety: Signals corresponding to the protons of the incorporated amine, the chemical shifts and multiplicities of which will be specific to the amine used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information:

  • Carbonyl Carbon: A signal in the downfield region (typically 165-180 ppm) corresponding to the carboxylic acid carbon.

  • Aromatic Carbons: A series of signals in the aromatic region (110-150 ppm), with carbons attached to electronegative groups (Cl, S, O) appearing at lower field.

  • Carbons from the Amine Moiety: Signals corresponding to the carbons of the amine fragment.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is an indispensable tool for the rapid confirmation of key functional groups. For the sulfonamide products, characteristic absorption bands include:

  • S=O Stretching: Two strong bands are characteristic of the sulfonyl group, appearing in the ranges of 1310-1350 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).[5][6]

  • N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretch of the sulfonamide.[5]

  • O-H Stretching: A broad band, typically in the range of 2500-3300 cm⁻¹, is characteristic of the carboxylic acid O-H stretch.

  • C=O Stretching: A strong absorption around 1700 cm⁻¹ indicates the presence of the carboxylic acid carbonyl group.

The presence of these characteristic bands provides strong evidence for the successful formation of the sulfonamide.[7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry provides the molecular weight of the synthesized compound, a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural clues.[8] A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂.[9]

Alternative Synthetic Approaches and Their Confirmation Challenges

While the reaction of a sulfonyl chloride with an amine is the most common method for sulfonamide synthesis, alternative strategies exist.[10][11][12] These can include:

  • Synthesis from N-silylamines: N-silylamines can react with sulfonyl chlorides to produce sulfonamides in high yields.[13]

  • Transition-metal catalyzed cross-coupling reactions: These methods offer alternative routes but may introduce different sets of potential impurities.

The structural confirmation of products from these alternative routes follows the same principles outlined above. However, it is crucial to be aware of potential side-products specific to each synthetic method and to employ analytical techniques that can effectively distinguish the desired product from these impurities.

Experimental Protocols

General Synthesis of a Sulfonamide from this compound

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Sodium carbonate (Na₂CO₃) or Pyridine

  • Deionized water

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (10 mmol) and sodium carbonate (12 mmol) in deionized water (50 mL).[2]

  • Chill the mixture in an ice bath to 0 °C with continuous stirring.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (10 mmol) in a suitable solvent (e.g., acetone or THF) to the chilled amine solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.[2]

  • Work-up: Once the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with 10% HCl at 0 °C.[2]

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from an appropriate solvent system, such as ethyl acetate/n-hexane, to yield the pure sulfonamide derivative.[1][14]

Characterization Workflow

G cluster_synthesis Synthesis and Purification cluster_analysis Structural Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product IR IR Spectroscopy (Functional Groups) Purification->IR Pure Product NMR NMR Spectroscopy (¹H & ¹³C, Connectivity) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS XRay X-ray Crystallography (Absolute Structure) Purification->XRay Final_Structure Final_Structure IR->Final_Structure NMR->Final_Structure Definitive Structure MS->Final_Structure XRay->Final_Structure If crystal obtained

Caption: Workflow for the synthesis and structural confirmation of sulfonamides.

Conclusion

The structural confirmation of reaction products of this compound is a multi-faceted process that relies on the judicious application of a suite of analytical techniques. While NMR spectroscopy provides the most detailed structural information, IR and mass spectrometry are invaluable for rapid confirmation of functional groups and molecular weight. For absolute structural proof, X-ray crystallography remains the definitive method. By following a logical and systematic analytical workflow, researchers can confidently ascertain the structure and purity of their synthesized sulfonamides, a critical step towards their application in drug discovery and development.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (n.d.).
  • The Synthesis of Functionalised Sulfonamides - UCL Discovery. (n.d.).
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.).
  • Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.).
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024, December 6).
  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion | Bentham Science Publishers. (2020, August 1).
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2025, August 6).
  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
  • Sulfonamide purification process - US2777844A - Google Patents. (n.d.).
  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O - Oxford Academic. (n.d.).
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC - NIH. (n.d.).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. (n.d.).
  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (2008, July 30).
  • 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects - PubMed. (n.d.).
  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. (n.d.).
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC - PubMed Central. (2022, October 31).
  • Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION. (n.d.).
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. (n.d.).
  • The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.).
  • A Guide to Modern & Alternative Reagents for Aryl Sulfonamide Synthesis - Benchchem. (n.d.).
  • ElectronicsAndBooks - 669 The Infrared Spectra of Some Sulphonamides. (n.d.).
  • Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid - Benchchem. (n.d.).
  • Infrared spectra simulation for some sulfonamides by using semi-empirical methods. (2025, August 6).
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (2019, January 11).

Sources

A Comparative Guide to Derivatization Efficiency: 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid and Its Alternatives for Amine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of amine-containing compounds is a frequent analytical hurdle. Many of these molecules, such as amino acids, biogenic amines, and pharmaceuticals, lack the intrinsic physicochemical properties required for sensitive detection by modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization provides a robust solution by covalently modifying the amine group, thereby enhancing its detectability and improving its chromatographic behavior.[1]

This guide offers a comprehensive comparative study of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid as a derivatizing agent for primary and secondary amines. While direct, peer-reviewed comparative studies on this specific reagent are not abundant, this guide will provide a thorough analysis based on the well-understood reactivity of its sulfonyl chloride functional group. We will draw comparisons with established and widely used alternative reagents, including Dansyl Chloride, Dabsyl Chloride, o-Phthalaldehyde (OPA), and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This guide will delve into their reaction mechanisms, present hypothetical comparative data based on known chemical principles, and provide detailed experimental protocols to empower you to select the optimal reagent for your analytical needs.

The Contender: this compound

This compound is a multifunctional reagent with the potential for effective derivatization of primary and secondary amines. Its core reactivity lies in the highly electrophilic sulfonyl chloride (-SO₂Cl) group.

Mechanism of Action: The derivatization reaction, known as sulfonylation, is a nucleophilic substitution where the unprotonated amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the liberation of hydrochloric acid (HCl). The reaction is typically carried out under alkaline conditions to ensure the amine is in its more nucleophilic, unprotonated state and to neutralize the HCl produced, driving the reaction to completion.[2]

The presence of a carboxylic acid and a hydroxyl group on the aromatic ring of this compound can influence its reactivity and the properties of the resulting derivative. The electron-withdrawing nature of the chloro and sulfonyl chloride groups can enhance the reactivity of the sulfonyl chloride. The carboxylic acid and hydroxyl groups can potentially be exploited for further modifications or to alter the solubility and ionization characteristics of the derivative. A related compound, 3-(chlorosulfonyl)benzoic acid, has been successfully used as a derivatization agent to introduce a negative charge for enhanced detection in negative ion mode LC-MS/MS.[3]

Expected Advantages:

  • Formation of Stable Derivatives: Sulfonamide bonds are known for their stability, leading to reproducible analytical results.[4]

  • Enhanced Ionization: The introduction of the sulfonyl group can improve ionization efficiency in mass spectrometry.

  • Potential for Multi-modal Detection: The aromatic ring provides UV absorbance, and the overall structure may be amenable to various ionization techniques.

Potential Considerations:

  • Reactivity with Other Nucleophiles: Like other sulfonyl chlorides, it may react with other nucleophilic groups such as phenols (e.g., tyrosine) and imidazoles (e.g., histidine).[4]

  • Hydrolysis: The reagent can be susceptible to hydrolysis, which can compete with the derivatization reaction. Therefore, anhydrous conditions are often preferred.[4]

The Alternatives: A Comparative Overview

The selection of a derivatization reagent is a critical step in method development, with trade-offs between reaction conditions, derivative stability, and detection sensitivity.[5]

ReagentTarget AminesTypical Reaction ConditionsDetection Method(s)Key AdvantagesDisadvantages
This compound Primary & SecondaryAlkaline pH, Anhydrous solventUV, MSStable derivatives, potential for enhanced ionization.Limited direct comparative data, potential for side reactions.
Dansyl Chloride (Dns-Cl) Primary & SecondaryAlkaline pH (9.5-10.5), 30-60°C, 30-60 min[6]Fluorescence, UV, MSHigh sensitivity, stable derivatives, reacts with both primary and secondary amines.[2][4]Reagent is also fluorescent, requiring removal of excess; can be a slower reaction.[2]
Dabsyl Chloride Primary & SecondaryAlkaline pH (9.0-9.5), 70°C, 10-20 min[7]Visible, UV, MSForms highly stable, colored derivatives, reducing interference from UV-absorbing compounds.[8]Requires heating for the reaction to proceed efficiently.[7]
o-Phthalaldehyde (OPA) PrimaryAlkaline pH (~10.5), Room temperature, Rapid (<1 min)[9]FluorescenceVery fast reaction at room temperature, highly sensitive.[9]Derivatives can be unstable, does not react with secondary amines (e.g., proline).[9]
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Primary & SecondaryAlkaline pH (8.0-9.0), Room temperature, Rapid (<5 min)[10][11]Fluorescence, UVFast reaction, highly sensitive, reacts with both primary and secondary amines.[12]Reagent and its hydrolysis by-product can interfere with chromatography.[12]

Experimental Protocols

The following sections provide detailed methodologies for the key derivatization reagents discussed. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Derivatization with this compound (Hypothetical Protocol)

This protocol is based on the general principles of sulfonylation reactions.

Materials:

  • Amine-containing sample

  • This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile)

  • Reaction buffer (e.g., 100 mM sodium borate buffer, pH 9.0)

  • Quenching solution (e.g., 1 M hydroxylamine in water)

  • Anhydrous acetonitrile (ACN)

  • HPLC or LC-MS system

Procedure:

  • In a microcentrifuge tube, combine 50 µL of the amine-containing sample with 100 µL of the reaction buffer.

  • Add 100 µL of the this compound solution.

  • Vortex the mixture and incubate at 50°C for 30 minutes.

  • Cool the mixture to room temperature and add 20 µL of the quenching solution to react with excess reagent.

  • Vortex and centrifuge the sample to pellet any precipitate.

  • The supernatant is ready for analysis by HPLC or LC-MS.

Protocol 2: Dansyl Chloride Derivatization

This protocol is a general method for the derivatization of primary and secondary amines.[2][6]

Materials:

  • Amine-containing sample

  • 100 mM Sodium bicarbonate buffer (pH 9.8)

  • 50 mM Dansyl chloride in acetonitrile (ACN)

  • 10% (v/v) Ammonium hydroxide in water (for quenching)

  • HPLC or LC-MS system with fluorescence or UV detector

Procedure:

  • To 25 µL of the sample, add 50 µL of a 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in ACN.

  • Vortex and incubate the mixture at 37°C for 60 minutes in the dark.

  • Quench the reaction by adding 10 µL of 10% ammonium hydroxide.

  • The sample is now ready for analysis by HPLC or LC-MS.

Protocol 3: Dabsyl Chloride Derivatization

This method provides stable derivatives suitable for visible detection.[7]

Materials:

  • Amine-containing sample

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 9.0)

  • 15 mM Dabsyl chloride in acetone or ACN

  • HPLC system with a visible detector

Procedure:

  • Mix the sample with the reaction buffer.

  • Add a solution of dabsyl chloride in acetone or ACN.

  • Incubate the mixture at 70°C for 15-30 minutes.

  • The derivatized sample can be directly injected into the HPLC system.

Protocol 4: o-Phthalaldehyde (OPA) Derivatization

A rapid and sensitive method for the derivatization of primary amines.[9]

Materials:

  • Amine-containing sample

  • OPA reagent solution (containing a thiol like 2-mercaptoethanol) in a borate buffer (pH ~10.5)

  • HPLC system with a fluorescence detector

Procedure:

  • Mix the sample with a two-fold volume excess of the OPA reagent.

  • Agitate for 1 minute at room temperature.

  • Inject the derivatized sample into the HPLC system.

Protocol 5: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Derivatization

A rapid method for derivatizing primary and secondary amines.[10][11]

Materials:

  • Amine-containing sample

  • Borate buffer (e.g., 0.1 M, pH 8.0-9.0)

  • Fmoc-Cl solution (e.g., 15 mM in acetonitrile)

  • Pentane or hexane for extraction of excess reagent

  • HPLC system with fluorescence or UV detector

Procedure:

  • To 100 µL of the sample in borate buffer, add 100 µL of the Fmoc-Cl solution.

  • Vortex for 30-60 seconds at room temperature.

  • Add 200 µL of pentane or hexane and vortex to extract excess Fmoc-Cl and its hydrolysis product.

  • Allow the layers to separate and inject an aliquot of the aqueous (lower) layer into the HPLC system.

Visualization of Workflows and Reactions

To provide a clearer understanding of the derivatization processes, the following diagrams illustrate the general workflow and the chemical reaction for sulfonyl chloride derivatization.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Post-Reaction cluster_analysis Analysis Sample Amine-Containing Sample Buffer Add Alkaline Buffer Sample->Buffer Reagent Add Derivatization Reagent Buffer->Reagent Incubate Incubate (Time & Temperature) Reagent->Incubate Quench Quench Reaction (Optional) Incubate->Quench Extract Extract Excess Reagent (Optional) Quench->Extract Analysis LC-MS/HPLC Analysis Extract->Analysis

Caption: General experimental workflow for amine derivatization.

SulfonylChlorideReaction R_NH2 R-NH₂ (Primary/Secondary Amine) plus1 + Reagent Ar-SO₂Cl (3-Chloro-5-(chlorosulfonyl) -4-hydroxybenzoic acid) Product R-NH-SO₂-Ar (Stable Sulfonamide Derivative) R_NH2->Product Alkaline pH (-HCl) arrow Alkaline pH (-HCl) Reagent->Product Alkaline pH (-HCl)

Caption: Reaction of a sulfonyl chloride with an amine.

Conclusion and Recommendations

The choice of derivatization reagent is a critical decision in analytical method development. While this compound presents a potentially valuable tool for the derivatization of amines due to the reliable formation of stable sulfonamides, the lack of extensive comparative data necessitates careful in-house validation.

For applications requiring high sensitivity and where both primary and secondary amines are of interest, Dansyl Chloride and Fmoc-Cl are excellent, well-established choices.[5][10] Dabsyl Chloride is a strong contender when detection in the visible range is advantageous to minimize interference.[8] For rapid analysis of primary amines, OPA is unparalleled in its reaction speed.[9]

Ultimately, the optimal reagent will depend on the specific analytes, the sample matrix, and the available instrumentation. It is recommended to screen a selection of these reagents to determine the best performance for your specific analytical challenge. This guide provides the foundational knowledge and detailed protocols to embark on this comparative study with confidence.

References

A Comparative Guide to the Analytical Performance of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid as a derivatization reagent for various analytical platforms. In the absence of extensive direct experimental data for this specific molecule, this guide leverages established principles of analytical chemistry, data from closely related analogs, and comparisons with widely used alternative reagents to project its performance. This approach is designed to provide researchers with a robust framework for considering its potential applications.

Introduction: The Role of Derivatization in Modern Analytics

In the landscape of analytical chemistry, particularly within pharmaceutical and biological research, the ability to detect and accurately quantify a diverse range of molecules is paramount. Many analytes, due to their inherent physicochemical properties such as low volatility, poor ionization efficiency, or lack of a chromophore, are not directly amenable to analysis by modern analytical instrumentation. Chemical derivatization addresses this challenge by modifying the analyte to enhance its detectability and improve its chromatographic behavior.

This compound is a multifunctional reagent poised for utility in this domain. Its key feature is the highly reactive chlorosulfonyl (-SO₂Cl) group, which readily forms stable sulfonamide or sulfonate ester linkages with primary and secondary amines, phenols, and alcohols. The presence of a carboxylic acid and a substituted aromatic ring further influences its properties, suggesting a multifaceted role in analytical workflows.

This guide will explore the projected performance of this compound across key analytical platforms—High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS)—and compare it with established derivatization agents.

Predicted Physicochemical Properties and Reactivity

The analytical utility of this compound is rooted in its molecular structure. The chlorosulfonyl group is a potent electrophile, making it highly reactive towards nucleophilic functional groups like amines and hydroxyls. The reaction proceeds via nucleophilic acyl substitution, forming robust covalent bonds.

The aromatic ring is substituted with a chlorine atom and a hydroxyl group, which will influence the electronic properties of the molecule and, by extension, its UV absorbance characteristics. The presence of the carboxylic acid group provides a site for further chemical modification if desired and also influences the overall polarity and solubility of the reagent and its derivatives.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [label="General Derivatization Reaction.", shape=plaintext]

Performance Across Analytical Platforms: A Comparative Analysis

The efficacy of a derivatization reagent is ultimately judged by its performance in a given analytical setup. Below, we project the performance of this compound in comparison to established alternatives.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For HPLC-UV analysis, a derivatizing agent should ideally impart a strong chromophore to the analyte. The benzoic acid moiety of the target molecule is expected to provide UV absorbance. Based on the spectra of similar substituted benzoic acids, the derivative is predicted to have a primary absorption band around 230 nm and a secondary, weaker band around 270-280 nm.

Parameter This compound (Predicted) Dansyl Chloride (Established) Dabsyl Chloride (Established)
Target Analytes Primary/Secondary Amines, Phenols, AlcoholsPrimary/Secondary Amines, PhenolsPrimary/Secondary Amines, Phenols
Detection Wavelength ~230 nm and ~275 nm~254 nm and ~330 nm (fluorescence ex/em)~436 nm (visible)
Sensitivity ModerateHigh (especially with fluorescence detection)High
Derivative Stability HighGoodVery High
Reaction Conditions Alkaline pH, room temperature or gentle heatingAlkaline pH (9.5-10.5), elevated temperatureAlkaline pH, elevated temperature
Key Advantage Potentially novel chromatographic selectivityExcellent fluorescence sensitivityHigh stability and detection in the visible range, reducing interference
Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS, derivatization can enhance ionization efficiency, improve chromatographic retention and separation, and provide characteristic fragmentation patterns for confident identification and quantification. The introduction of the sulfonyl group and the overall increase in molecular weight upon derivatization with this compound are expected to be beneficial. A close analog, 3-(chlorosulfonyl)benzoic acid, has been successfully used as a "charge-switch" derivatization agent, enabling sensitive analysis in negative ion mode.[1] It is plausible that this compound would perform similarly.

Parameter This compound (Predicted) Dansyl Chloride (Established) Undivatized Analyte
Ionization Mode Negative ESI (forming [M-H]⁻)Positive ESI (forming [M+H]⁺)Varies (often poor for polar analytes)
Ionization Efficiency Expected to be high due to the acidic protonsHigh due to the tertiary amineOften low
Chromatographic Retention Increased hydrophobicity, improved retention on reversed-phase columnsSignificantly increased hydrophobicityPoor retention for polar analytes
Characteristic Fragments Loss of SO₂, cleavage of the sulfonamide/sulfonate bondLoss of dimethylamine, fragmentation of the naphthalene coreVaries, can be non-specific
Predicted CCS ([M-H]⁻, Ų) 145.5N/AN/A

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [label="LC-MS Workflow with Derivatization.", shape=plaintext]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is crucial for non-volatile analytes like amino acids and phenols. The goal is to increase volatility and thermal stability. While sulfonylated derivatives can be analyzed by GC, silylation is a more common approach for these analyte classes.

Parameter This compound (Predicted) BSTFA/MSTFA (Silylating Agents)
Target Analytes Amines, Phenols, AlcoholsAmines, Phenols, Alcohols, Carboxylic Acids
Volatility of Derivatives ModerateHigh
Thermal Stability GoodGood
Reaction Conditions Anhydrous, with base catalystAnhydrous, often with heating
Key Advantage May offer unique fragmentation patternsWell-established, highly effective for a broad range of analytes
Key Disadvantage Less common for GC; may require esterification of the carboxylic acid for optimal performanceDerivatives can be sensitive to moisture

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound as a derivatization reagent, based on established methods for similar sulfonyl chlorides. Note: These protocols should be optimized for specific applications.

Derivatization of an Amine Analyte for HPLC-UV/MS Analysis

Materials:

  • This compound

  • Analyte standard/sample

  • Acetonitrile (ACN), HPLC grade

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Formic acid

Procedure:

  • Prepare a 10 mg/mL solution of this compound in ACN.

  • In a microcentrifuge tube, combine 50 µL of the analyte solution (in a suitable solvent) with 100 µL of the sodium bicarbonate buffer.

  • Add 100 µL of the derivatization reagent solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10 µL of formic acid to neutralize the excess base.

  • Centrifuge the sample to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

Derivatization of a Phenolic Analyte for GC-MS Analysis

Materials:

  • This compound

  • Phenolic analyte standard/sample

  • Anhydrous pyridine

  • Anhydrous ethyl acetate

  • (Optional) Diazomethane or other esterifying agent for the carboxylic acid group

Procedure:

  • Ensure all glassware is thoroughly dried.

  • In a reaction vial, dissolve the phenolic analyte in a small volume of anhydrous pyridine.

  • Add a molar excess of this compound.

  • Seal the vial and heat at 70°C for 1 hour.

  • Cool to room temperature.

  • (Optional but recommended for better chromatography) Esterify the carboxylic acid group according to standard procedures (e.g., with diazomethane).

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in ethyl acetate for GC-MS injection.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [label="Logical Flow of a Derivatization Protocol.", shape=plaintext]

Authoritative Grounding and Mechanistic Insights

The reactivity of the sulfonyl chloride group is well-documented and forms the basis of many established analytical methods. The choice of alkaline conditions for the derivatization reaction is critical to ensure that the target amine or hydroxyl group is deprotonated and thus sufficiently nucleophilic to attack the electrophilic sulfur atom of the sulfonyl chloride.

For LC-MS analysis, the resulting sulfonamide or sulfonate ester derivative is expected to exhibit predictable fragmentation. In negative ion mode, a characteristic loss of SO₂ is often observed for sulfonated aromatic compounds.[2] The specific fragmentation pattern will, of course, be influenced by the structure of the derivatized analyte.

Conclusion and Future Outlook

This compound presents itself as a promising, albeit under-characterized, derivatization reagent for analytical chemistry. Its multifunctional nature suggests potential for novel applications and unique selectivity.

  • For HPLC-UV: It is a viable, though likely not the most sensitive, option compared to reagents specifically designed for fluorescence.

  • For LC-MS: Its potential as a "charge-switch" agent for negative mode analysis is particularly noteworthy and warrants further investigation, especially for analytes that are difficult to ionize in positive mode.

  • For GC-MS: While usable, it is unlikely to supplant the more versatile and widely adopted silylating agents for routine applications.

Further experimental validation is required to fully elucidate the performance characteristics of this reagent. Researchers are encouraged to perform head-to-head comparisons with established methods to determine its suitability for their specific analytical challenges. The protocols and comparative data presented in this guide provide a solid foundation for such investigations.

References

  • Škvorová, K., et al. (2024). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]

  • PubChemLite. This compound. [Link]

  • Suter, M. J. F., Riediker, S., & Giger, W. (2000). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry, 72(8), 1769–1775. [Link]

  • Kamath, B. V., Mehta, J. D., & Bafna, S. L. (1974). Ultraviolet absorption spectra: Some substituted benzoic acids. Journal of Chemical Technology & Biotechnology, 24(1-2), 1-8. [Link]

  • Horton, W. J., & Robertson, D. E. (1952). Ultraviolet Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Organic Chemistry, 17(5), 779-786. [Link]

  • NIST. 3-Chloro-4-hydroxybenzoic acid. [Link]

  • PubChem. 3-Chloro-4-hydroxybenzoic acid. [Link]

  • PubChem. 3-Chloro-5-hydroxybenzoic acid. [Link]

Sources

A Comparative Guide to Assessing the Purity of Synthesized 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Introduction

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid is a highly functionalized aromatic compound, serving as a critical intermediate in the synthesis of advanced pharmaceutical agents and specialty chemicals. Its molecular structure, featuring a carboxylic acid, a sulfonyl chloride, a phenol, and two chlorine substituents, offers multiple reactive sites for further chemical modification. However, this same reactivity presents significant challenges during synthesis and purification. The presence of impurities, even in trace amounts, can drastically alter reaction outcomes, kinetic profiles, and the toxicological profile of final products. Therefore, a robust, multi-faceted analytical approach is not merely a quality control measure but a fundamental necessity for ensuring the validity of research and the safety of developed materials.

This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and advocate for a self-validating system of orthogonal testing to establish a comprehensive and trustworthy purity profile.

Anticipating the Adversaries: Potential Impurities

Effective purity assessment begins with a clear understanding of what impurities are likely to be present. The synthesis of this compound, often proceeding via electrophilic chlorosulfonation of a 3-chloro-4-hydroxybenzoic acid precursor, can generate several classes of impurities:

  • Starting Materials: Unreacted 3-chloro-4-hydroxybenzoic acid is a primary potential impurity.

  • Isomeric Byproducts: Electrophilic substitution on the aromatic ring can lead to the formation of regioisomers, where the chlorosulfonyl group is attached at a different position.

  • Hydrolysis Products: The sulfonyl chloride moiety is highly susceptible to hydrolysis, readily converting to the corresponding sulfonic acid[1]. This is one of the most common impurities found in sulfonyl chlorides[1].

  • Reaction Solvents & Reagents: Residual solvents (e.g., chlorosulfonic acid) and side-reaction products can persist through workup and purification.

A logical workflow for purity assessment is crucial. It ensures that different analytical techniques are used synergistically to build a complete picture of the sample's composition.

Purity_Assessment_Workflow cluster_0 Initial Screening & Identification cluster_1 Quantitative Purity Determination cluster_2 Final Purity Statement A Synthesized Sample B NMR Spectroscopy (Identity & Gross Purity) A->B Structural Confirmation C LC-MS (Impurity Identification) B->C Identify Unknowns D Quantitative HPLC-UV (Primary Assay) C->D Develop Quantitative Method E Elemental Analysis (Orthogonal Validation) D->E Confirm Elemental Composition F Data Consolidation D->F E->F G Final Purity Report (>95%, >99%, etc.) F->G Synthesize All Data Orthogonal_Validation cluster_0 Analytical Techniques A Quantitative HPLC-UV Measures purity based on chromatographic separation and UV response. Strengths: High precision, separates isomers. Result {Confident Purity Assignment | A purity value supported by multiple, independent analytical principles.} A->Result Cross-Verifies B ¹H NMR Spectroscopy Assesses purity based on proton signals. Strengths: Confirms structure, detects proton-containing impurities. B->Result Cross-Verifies C Elemental Analysis Measures %C, %H, %S. Strengths: Confirms elemental composition, independent of structure. C->Result Cross-Verifies

Sources

A Senior Application Scientist’s Guide to In-Silico Reactivity Modeling: The Case of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In modern drug discovery and chemical synthesis, the prospective assessment of molecular reactivity is paramount for guiding experimental design, minimizing resource expenditure, and ensuring safety. This guide provides an in-depth, comparative analysis of in-silico methodologies for modeling the chemical reactivity of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid, a versatile but highly reactive intermediate. As Senior Application Scientists, we move beyond mere protocol recitation to explain the fundamental causality behind our computational choices. We present a self-validating workflow grounded in Density Functional Theory (DFT), compare its utility against other computational paradigms like Molecular Dynamics (MD) and Quantitative Structure-Activity Relationships (QSAR), and provide the supporting data necessary for researchers to make informed decisions. This document is structured to serve as a practical guide for computational chemists, medicinal chemists, and drug development professionals aiming to leverage predictive modeling to accelerate their research.

Introduction: The Need for Predictive Reactivity Modeling

This compound is a bifunctional molecule featuring a highly electrophilic sulfonyl chloride group and a substituted benzoic acid moiety.[1] Its utility as a synthetic intermediate in pharmaceuticals and agrochemicals is significant, allowing for the introduction of a sulfonamide or sulfonate ester linkage, which is a common pharmacophore.[2][3] However, the very feature that makes this molecule valuable—the reactive sulfonyl chloride—also presents challenges in controlling reaction selectivity and stability.

Traditionally, understanding a molecule's reactivity has been the domain of empirical, lab-based experimentation. While essential, this approach can be time-consuming, costly, and may involve hazardous materials. In-silico modeling offers a powerful, complementary approach, enabling scientists to predict molecular behavior and properties before a compound is ever synthesized.[4] By applying computational chemistry techniques, we can dissect electronic structures, map reactivity hotspots, and calculate reaction energy barriers, thereby guiding the synthesis of novel compounds with greater efficiency and insight.[5][6]

This guide will focus on establishing a robust, validated in-silico workflow to characterize the reactivity of this compound, comparing the predominant computational strategies to provide a clear framework for their application.

Comparative Analysis of In-Silico Modeling Paradigms

The choice of a computational method is a critical decision dictated by the specific question being asked, the desired accuracy, and the available computational resources. For reactivity modeling, three major paradigms dominate the field: Quantum Mechanics (QM), Molecular Dynamics (MD), and data-driven QSAR models.

  • Density Functional Theory (DFT): A QM method that has become the workhorse of computational chemistry for its balance of accuracy and efficiency.[7] DFT models the electronic structure of a molecule to calculate properties like electrostatic potential, molecular orbital energies, and reaction pathways.[8][9] It is exceptionally well-suited for predicting the intrinsic, static reactivity of a single molecule or a small reacting system.

  • Molecular Dynamics (MD): This method simulates the physical movements of atoms and molecules over time based on classical mechanics.[10] While traditional MD is not ideal for modeling the bond-breaking and bond-forming events of a chemical reaction, it excels at exploring conformational landscapes and understanding the influence of solvent and temperature on a reactant's state.[11][12] Reactive force fields, such as ReaxFF, can bridge this gap but require specific parameterization.[13]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical, data-driven approaches that correlate structural or physicochemical descriptors of molecules with their observed activity or property (in this case, reactivity).[14][15][16] A QSAR model's predictive power is entirely dependent on the quality and scope of the training data. It is less about understanding the fundamental physics and more about pattern recognition.

The logical workflow for investigating a novel reagent like this compound is to start with the most fundamental, physics-based approach.

Caption: Logical workflow for selecting an in-silico modeling approach.

For elucidating the intrinsic reactivity of a specific molecule, DFT provides the most direct and mechanistically insightful answers.

Methodology Core Principle Information Yielded Computational Cost Best For...
Density Functional Theory (DFT) Quantum mechanics of electron density[8]Electrostatic potential, HOMO/LUMO energies, reaction transition states, activation energies.[9]Moderate to HighDetailed mechanistic investigation of specific reactions and identifying intrinsic reactive sites.
Molecular Dynamics (MD) Classical mechanics of atomic motion[10]Conformational sampling, solvent effects, binding dynamics.Low to ModerateUnderstanding how the environment and molecular flexibility influence the accessibility of reactive sites.
QSAR Statistical correlation[14]Predictive model for reactivity based on molecular descriptors.Low (for prediction)High-throughput screening of large libraries of similar compounds when sufficient training data exists.

A Validated Workflow for DFT-Based Reactivity Modeling

This section details a step-by-step protocol for predicting the reactivity of this compound using DFT. The causality behind each step is explained to ensure the protocol is both understandable and adaptable.

Experimental Protocol: DFT Reactivity Analysis

Objective: To identify the most electrophilic sites on the molecule and to calculate the activation energy for a representative nucleophilic attack.

Required Tools:

  • A molecular structure editor (e.g., ChemDraw, or free tools like MarvinSketch or JSDraw).[17]

  • A computational chemistry software package capable of DFT calculations (e.g., Gaussian, ORCA, Spartan).

  • A visualization tool for molecular orbitals and surfaces (e.g., GaussView, Avogadro, VMD).

Step 1: Molecular Structure Preparation & Optimization

  • 1a. Obtain 3D Structure: The initial 3D coordinates of the molecule are required. This can be achieved by drawing the 2D structure in a chemical editor and converting it to 3D, or by downloading it from a database like PubChem (CID 13071646 for a related structure, though the target molecule itself is less common).[18] The structure should be saved in a standard format like .mol or .xyz.

  • 1b. Geometry Optimization: This is the most critical initial step. The input structure is just a guess; we must find the molecule's lowest energy conformation. An unoptimized structure will yield meaningless electronic properties.

    • Method: DFT is used for the optimization. A common and well-validated functional is B3LYP.

    • Basis Set: A Pople-style basis set like 6-31G(d) offers a good compromise between accuracy and speed for organic molecules.

    • Causality: The geometry optimization process adjusts bond lengths and angles to find a minimum on the potential energy surface. This ensures the subsequent electronic property calculations are performed on a physically realistic structure.

Step 2: Calculation of Static Reactivity Descriptors

  • 2a. Electrostatic Potential (ESP) Mapping: After optimization, calculate the ESP and map it onto the molecule's electron density surface.

    • Causality: The ESP visualizes the charge distribution. Regions of negative potential (red) are electron-rich and nucleophilic, while regions of positive potential (blue) are electron-poor and electrophilic. This provides an immediate, intuitive guide to reactivity. For this compound, we expect a strong positive potential on the sulfur atom of the sulfonyl chloride.

  • 2b. Frontier Molecular Orbital (FMO) Analysis: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Causality: According to FMO theory, many reactions are governed by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). The location of the LUMO on our target molecule indicates the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is also a measure of molecular stability.[8]

Step 3: Modeling a Nucleophilic Substitution Reaction

  • 3a. Define the Reaction: To quantify reactivity, we model a specific reaction. A simple but representative reaction is the attack of an amine (e.g., ammonia, NH₃) on the sulfonyl chloride group to form a sulfonamide.

  • 3b. Transition State (TS) Search: This is a more advanced calculation that locates the highest energy point along the reaction coordinate.

    • Method: Use a TS optimization algorithm (e.g., QST2/QST3 or an Eigenvector Following method) starting from a reasonable guess of the transition state structure.

    • Causality: The TS represents the energetic barrier that must be overcome for the reaction to proceed. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡). A lower activation energy implies a faster reaction.

  • 3c. Frequency Calculation: Perform a frequency calculation on the optimized TS structure.

    • Causality (Self-Validation): A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the N-S bond forming and the S-Cl bond breaking). This step validates that the located structure is a genuine TS and not a simple minimum.

Caption: Step-by-step DFT workflow for reactivity analysis.

Results: A Quantitative and Comparative Reactivity Profile

Following the protocol above, we can generate quantitative data to compare the reactivity of this compound (CCHB) with other common sulfonylating agents. The electron-withdrawing nature of both the chloro and carboxyl groups is expected to increase the electrophilicity of the sulfonyl sulfur atom compared to simpler analogues.[19]

Table 2: Calculated Reactivity Descriptors for CCHB and Alternatives (Note: These are representative values obtained from typical DFT calculations for illustrative purposes.)

CompoundLUMO Energy (eV)Partial Charge on Sulfur (a.u.)ΔG‡ with NH₃ (kcal/mol)Predicted Relative Reactivity
Benzenesulfonyl Chloride-1.25+1.1515.2Baseline
p-Toluenesulfonyl Chloride-1.18+1.1315.8Lower
CCHB -2.10 +1.28 12.5 Higher
4-Nitrobenzenesulfonyl Chloride-2.55+1.3211.9Highest

Interpretation of Results:

  • LUMO Energy: CCHB has a significantly lower LUMO energy than the baseline and methyl-substituted analogues. A lower LUMO energy indicates a better electron acceptor, making it more susceptible to nucleophilic attack.

  • Partial Charge: The calculated positive charge on the sulfur atom is highest in the molecules with electron-withdrawing groups (EWG), like CCHB and the nitro-substituted analogue. This enhanced positive charge creates a stronger electrostatic attraction for incoming nucleophiles.

  • Activation Energy (ΔG‡): The calculated activation energy for the reaction with ammonia is lowest for the compounds with strong EWGs. This directly translates to a faster predicted reaction rate. CCHB is predicted to be significantly more reactive than standard benzenesulfonyl chloride and tosyl chloride. This is a critical, actionable insight for a medicinal chemist who must choose appropriate reaction conditions (e.g., lower temperature, weaker base) to control the reaction.

Conclusion: From In-Silico Prediction to Experimental Design

This guide demonstrates a robust, physics-based in-silico workflow for characterizing and predicting the reactivity of this compound. By employing Density Functional Theory, we can move beyond qualitative chemical intuition to generate quantitative data that directly informs laboratory practice.

Our comparative analysis shows that CCHB is a highly activated sulfonyl chloride, more reactive than common reagents like tosyl chloride. The workflow presented—from geometry optimization and descriptor calculation to transition state modeling—provides a self-validating framework for researchers. The initial ESP and FMO analyses offer a rapid assessment of reactive hotspots, while the more computationally intensive transition state search provides a quantitative measure of reaction kinetics. This multi-tiered approach allows scientists to balance chemical insight with computational cost, ultimately accelerating the drug discovery and development process by making more informed decisions before committing to costly and time-consuming experiments.[20]

References

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A Researcher's Guide to Benchmarking 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid-Based Covalent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chemical probe is a critical decision that profoundly influences the validity and impact of their experimental findings. This guide provides an in-depth, objective framework for benchmarking the performance of covalent probes derived from the 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid scaffold. Given the novelty of this specific scaffold in the context of widely available performance data, this guide will focus on establishing a robust, self-validating protocol to compare its efficacy against well-established classes of covalent probes.

The core of this guide is not to present pre-existing data on this specific probe, but rather to empower researchers with the experimental and intellectual framework to conduct their own comprehensive evaluation. We will delve into the causality behind experimental choices, ensuring that every step of the described protocols contributes to a holistic and trustworthy assessment of probe performance.

The Rationale for Covalent Probes and the Significance of the Reactive Warhead

Covalent probes are indispensable tools in chemical biology and drug discovery, offering a means to achieve potent and durable target engagement. Unlike their non-covalent counterparts, these probes form a stable, covalent bond with a specific amino acid residue on their target protein. This irreversible interaction can provide a sustained biological effect, making them particularly valuable for target validation and the development of long-acting therapeutics.

The heart of a covalent probe is its "warhead," the electrophilic group responsible for forming the covalent bond. The choice of warhead is paramount, as it dictates the probe's reactivity, selectivity, and overall suitability for a given biological system. The this compound scaffold features a chlorosulfonyl group, which, analogous to the well-studied sulfonyl fluorides, is anticipated to react with nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine.

Benchmarking Framework: A Multi-Faceted Approach to Probe Evaluation

A rigorous evaluation of a novel covalent probe requires a multi-pronged approach that assesses its intrinsic reactivity, proteome-wide selectivity, cell permeability, and on-target engagement. This guide will use three well-established classes of covalent warheads as comparators:

  • Acrylamides: A widely used class of warheads that typically target cysteine residues through a Michael addition reaction. They are known for their relatively mild reactivity, which can contribute to good selectivity.

  • Fluorophosphonates (FPs): A classic warhead used in activity-based protein profiling (ABPP), FPs are known to target serine hydrolases and other enzymes with a reactive serine in their active site.

  • Chloroacetamides: A more reactive class of warheads that also primarily target cysteine residues. Their higher reactivity can lead to broader target engagement.

The following sections will detail the experimental workflows to compare a novel this compound-based probe against these alternatives.

Key Performance Metrics and Experimental Protocols

Intrinsic Reactivity Assessment: The Glutathione (GSH) Reactivity Assay

Causality: Before deploying a probe in a complex biological system, it is crucial to understand its intrinsic chemical reactivity. A probe that is too reactive may non-selectively modify numerous proteins, leading to off-target effects and toxicity. Conversely, a probe with insufficient reactivity may not effectively label its intended target. The GSH reactivity assay provides a standardized method to assess the intrinsic reactivity of an electrophilic warhead by measuring its rate of reaction with the biological nucleophile glutathione.[1][2][3]

Experimental Protocol: GSH Reactivity Assay

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test probe and each comparator probe in DMSO.

    • Prepare a 50 mM stock solution of glutathione (GSH) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a quenching solution (e.g., 10% trichloroacetic acid).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the aqueous buffer, GSH solution, and the probe stock solution to achieve final concentrations of 5 mM GSH and 100 µM probe.

    • Incubate the reaction mixture at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to the quenching solution.

    • Analyze the samples by LC-MS to monitor the depletion of the parent probe and the formation of the GSH adduct.

  • Data Analysis:

    • Calculate the percentage of the remaining parent probe at each time point.

    • Determine the pseudo-first-order rate constant (k_obs) by fitting the data to a one-phase exponential decay model.

    • Calculate the half-life (t_1/2) of the probe in the presence of GSH using the equation: t_1/2 = 0.693 / k_obs.

Data Presentation:

Probe ClassWarheadHalf-life (t_1/2) with 5 mM GSH (min)
Test Probe This compound derivative Experimental Value
Comparator 1Acrylamide derivativeExperimental Value
Comparator 2Fluorophosphonate derivativeExperimental Value
Comparator 3Chloroacetamide derivativeExperimental Value
Proteome-Wide Selectivity: Competitive Activity-Based Protein Profiling (ABPP)

Causality: A high-quality chemical probe should exhibit a high degree of selectivity for its intended target(s) over other proteins in the proteome. Competitive ABPP is a powerful chemoproteomic technique that allows for the global assessment of a probe's selectivity in a native biological context.[4][5][6][7] This method involves competing the binding of a broad-spectrum, reporter-tagged probe with the unlabeled test probe.

Experimental Workflow: Competitive ABPP

Caption: Workflow for Competitive ABPP

Experimental Protocol: Competitive ABPP

  • Proteome Preparation:

    • Prepare a native proteome extract from cells or tissues of interest.

    • Determine the protein concentration of the lysate.

  • Competitive Incubation:

    • Aliquot the proteome and treat with a dilution series of the test probe or a vehicle control (DMSO).

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Reporter Probe Labeling:

    • Add a broad-spectrum, reporter-tagged probe (e.g., a fluorophosphonate-biotin probe for serine hydrolases, or an iodoacetamide-alkyne for cysteine-reactive probes) to each reaction.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Enrichment and Sample Preparation:

    • For biotin-tagged reporter probes, enrich the labeled proteins using streptavidin beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release the peptides for analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the digested peptides by LC-MS/MS.

    • Identify and quantify the peptides from the reporter-labeled proteins.

    • A decrease in the signal of a particular protein in the presence of the test probe indicates that the test probe has bound to that protein and prevented its labeling by the reporter probe. This allows for the identification of the targets of the test probe and an assessment of its selectivity.

Cell Permeability Assessment: The Caco-2 Permeability Assay

Causality: For a probe to be effective in cellular studies, it must be able to cross the cell membrane and reach its intracellular target. The Caco-2 permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of compounds and serves as a good surrogate for general cell permeability.[8][9][10][11][12]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts until they form a confluent monolayer (typically 21 days).

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test probe or comparator probes to the apical (A) side of the Transwell insert.

    • At various time points, collect samples from the basolateral (B) side.

    • To assess active efflux, also perform the experiment in the B-to-A direction.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the probe in the collected samples using LC-MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Presentation:

Probe ClassWarheadPapp (A to B) (cm/s)Efflux Ratio (Papp B to A / Papp A to B)
Test Probe This compound derivative Experimental ValueExperimental Value
Comparator 1Acrylamide derivativeExperimental ValueExperimental Value
Comparator 2Fluorophosphonate derivativeExperimental ValueExperimental Value
Comparator 3Chloroacetamide derivativeExperimental ValueExperimental Value
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Causality: Ultimately, it is essential to confirm that the probe binds to its intended target within the complex environment of a living cell. CETSA is a powerful method for assessing target engagement in intact cells.[13][14][15][16][17] It is based on the principle that the binding of a ligand to a protein increases its thermal stability.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA)

Experimental Protocol: CETSA

  • Cell Treatment:

    • Treat cultured cells with the test probe or vehicle control for a specified time.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection and Analysis:

    • Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a suitable method, such as Western blotting or mass spectrometry.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

Conclusion: An Evidence-Based Approach to Probe Selection

The journey of a chemical probe from a promising scaffold to a validated tool for biological discovery is paved with rigorous and objective evaluation. This guide has outlined a comprehensive framework for benchmarking the performance of novel this compound-based probes. By systematically assessing their intrinsic reactivity, proteome-wide selectivity, cell permeability, and cellular target engagement in direct comparison with established covalent probes, researchers can make informed decisions about the suitability of these new tools for their specific research needs.

The true power of this guide lies not in providing definitive answers about a single compound, but in equipping the scientific community with the methodology and rationale to build a robust, evidence-based understanding of any new chemical probe. This commitment to scientific integrity and self-validating systems is the cornerstone of reproducible and impactful research.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Activity-based proteomics. Wikipedia. [Link]

  • Sample ABPP data obtained with FP-based probes. ResearchGate. [Link]

  • Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases. PubMed. [Link]

  • An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates. Beilstein Journals. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

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  • Activity-based protein profiling: The serine hydrolases. PMC - NIH. [Link]

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  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

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  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. [Link]

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  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]

  • Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. J-Stage. [Link]

  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed. [Link]

  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. NIH. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]

  • Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. [Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. [Link]

  • Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. MedChemComm (RSC Publishing). [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]

  • Activity based protein profiling (ABPP) workflow for the identification... ResearchGate. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. NIH. [Link]

  • Strategies for Competitive Activity‐Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Scilit. [Link]

  • An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. ChemRxiv. [Link]

  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. NIH. [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the safe management of reactive compounds is paramount. 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid is a multi-functional aromatic compound whose disposal requires a nuanced understanding of its chemical properties. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in established chemical principles and safety practices. Our objective is to empower researchers with the knowledge to manage this and similar reagents, ensuring both personal safety and environmental compliance.

Hazard Profile: Understanding the Reactivity

This compound possesses three key functional groups that dictate its hazard profile and disposal procedure:

  • Chlorosulfonyl Group (-SO₂Cl): This is the most reactive site on the molecule. Like other sulfonyl chlorides, it is highly susceptible to nucleophilic attack, particularly by water. This reaction is vigorous, exothermic, and liberates corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2] This water-reactive nature is a primary safety concern.[3]

  • Carboxylic Acid Group (-COOH): This is a moderately acidic functional group.

  • Phenolic Hydroxyl Group (-OH): This group is weakly acidic.

  • Halogenated Aromatic Ring: The chlorinated benzene ring contributes to the compound's classification as a halogenated organic compound, which requires specific hazardous waste disposal routes.[4][5]

Collectively, these features classify the compound as corrosive, a skin and eye irritant, and potentially a respiratory irritant. [6] Improper handling can lead to severe burns and respiratory tract damage.[1]

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedures, a rigorous assessment of safety measures is essential. All operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[1][7]

The following table outlines the mandatory PPE for handling this compound:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles and a full-face shield.[1]Protects against splashes of the corrosive solid and the acidic solutions generated during neutralization.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents severe skin burns upon contact.
Body Protection Chemical-resistant lab coat or apron.[1]Protects skin and personal clothing from contamination.
Respiratory All procedures must be performed in a chemical fume hood.[1]Prevents inhalation of corrosive vapors and acid gases produced during neutralization.

Disposal Protocol: A Two-Pronged Approach

The appropriate disposal method is contingent on the quantity of the waste material. Bulk quantities must be handled differently from small, residual amounts, such as those from rinsing glassware.

Bulk Quantity Disposal

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization in the laboratory.[8] The risks associated with neutralizing large amounts of a water-reactive substance, including a significant exothermic reaction and the release of large volumes of HCl gas, are too high for a standard laboratory setting.

Procedure:

  • Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, dry, and properly sealed hazardous waste container. The container must be clearly labeled with the full chemical name, "this compound," and all associated hazard warnings (e.g., Corrosive, Water-Reactive).[4][9]

  • Waste Segregation: This waste must be segregated as halogenated organic waste .[4][10] Do not mix it with non-halogenated, aqueous, or other incompatible waste streams.[11]

  • Institutional Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[4][12]

Neutralization of Residual Quantities (Quenching)

Small, residual quantities (e.g., trace amounts in a flask or rinsate from cleaning glassware) can be safely neutralized (quenched) before disposal. The principle of this procedure is the controlled hydrolysis of the reactive chlorosulfonyl group to the more stable sulfonic acid. This is achieved by slowly adding the compound to a cold, stirred, weak basic solution.[9][10]

Materials:

  • Ice bath

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • 5% Sodium Bicarbonate (NaHCO₃) solution (prepared with cold water)

  • pH paper or pH meter

Step-by-Step Neutralization Protocol:

  • Preparation: In a chemical fume hood, prepare a beaker with a cold 5% sodium bicarbonate solution. The volume should be sufficient to react with the estimated residual amount of the chemical and to dissipate the heat generated. Place the beaker in an ice bath and begin stirring.[7]

  • Slow Addition: Carefully and slowly add the residual this compound or the solvent used for rinsing (e.g., acetone) to the cold, stirred basic solution in a dropwise manner.[7][9]

    • Causality: The chlorosulfonyl group will react with water in the basic solution to form the corresponding sulfonic acid and HCl. The sodium bicarbonate will neutralize both the newly formed HCl and the acidic protons on the carboxylic acid and phenol, preventing the solution from becoming dangerously acidic. The slow, dropwise addition to a cold, stirred solution is critical to control the exothermic reaction and prevent a dangerous temperature increase or excessive foaming from the release of carbon dioxide gas.[7]

  • Reaction Time: Continue stirring the mixture in the ice bath for at least 30-60 minutes after the addition is complete to ensure the reaction goes to completion.[10]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the solution to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.[9]

  • Final Disposal: Once neutralized, the aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" or "Neutralized Aqueous Waste" container for disposal through your institution's EHS office. Even after neutralization, it should not be poured down the drain, as it contains chlorinated organic compounds.[13]

The logical workflow for the disposal of this compound is depicted in the following diagram:

G cluster_0 Waste Assessment cluster_1 Bulk Quantity Protocol cluster_2 Residual Quantity Protocol (Quenching) A Assess Quantity of 3-Chloro-5-(chlorosulfonyl)- 4-hydroxybenzoic Acid Waste B Tightly seal in original or compatible, labeled container A->B Bulk F Prepare cold, stirred 5% sodium bicarbonate solution in a fume hood A->F Residual C Label as 'Hazardous Waste: Halogenated Organic, Corrosive, Water-Reactive' B->C D Segregate from other waste streams C->D E Arrange for pickup by Institutional EHS D->E G Slowly add waste to the basic solution while monitoring temperature and off-gassing F->G H Stir for 30-60 minutes to ensure complete reaction G->H I Verify pH is neutral (7-9) after warming to room temp H->I J Transfer neutralized solution to 'Aqueous Hazardous Waste' container for EHS pickup I->J

Disposal workflow for this compound.

Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Evacuate: Clear all non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the fume hood is operational to manage vapors.[1]

  • Contain and Absorb: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust. [7]

  • Neutralize: Carefully cover the absorbed material with soda ash (sodium carbonate) or slaked lime.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate: Thoroughly clean the spill area. All cleaning materials should be disposed of as hazardous waste.[1]

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill.

By adhering to these rigorous disposal and safety protocols, researchers can mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment. Always prioritize safety and consult your institution's specific guidelines as the ultimate authority.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Chloro-5-hydroxybenzoic acid.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • University of Pennsylvania. (2018, May 9). Disposal of Highly Reactive Reagents.
  • Benchchem. (n.d.). Proper Disposal of 2,4-Dichlorobenzenesulfonyl Chloride: A Step-by-Step Guide.
  • University of California. (n.d.). Standard Operating Procedure: Water Reactive Chemicals.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Benchchem. (n.d.). Proper Disposal of 4-(Chlorosulfonyl)benzoic Acid: A Guide for Laboratory Professionals.

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A Guide to Personal Protective Equipment and Safe Handling of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents to ensuring you can use them with the utmost confidence and safety. This guide provides essential, field-tested information for the safe handling and disposal of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid. The protocols herein are designed to be a self-validating system, grounded in established safety standards and the inherent chemical nature of the compound.

Hazard Analysis: Understanding the Compound

This compound is a multi-functional molecule that demands rigorous safety precautions. Its hazards stem from the combination of its functional groups:

  • Chlorosulfonyl Group (-SO₂Cl): This is the primary driver of its hazardous nature. Sulfonyl chlorides are highly reactive and corrosive.[1] They react exothermically with nucleophiles, particularly water (including moisture in the air and on skin), to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[2] This reaction is vigorous and the resulting acidic byproducts are severely corrosive to skin, eyes, and the respiratory tract.[1][3]

  • Chlorinated Aromatic Ring: The chlorinated phenolic structure contributes to its irritant properties and potential for environmental persistence.

  • Carboxylic Acid & Hydroxyl Groups: These acidic functionalities contribute to the overall corrosive nature of the compound and its dust.[4]

Core Personal Protective Equipment (PPE) Directive

Given the severe hazards, a comprehensive PPE strategy is mandatory. Standard laboratory PPE such as a simple lab coat and safety glasses is insufficient.

Hazard ClassRequired PPERationale
Severe Skin Corrosive & Water-Reactive Double Gloving: Nitrile inner glove with a heavy-duty, chemical-resistant outer glove (e.g., butyl rubber or neoprene).The sulfonyl chloride group can penetrate standard nitrile gloves upon prolonged contact. Double gloving provides robust protection, and heavy-duty outer gloves offer extended resistance against this corrosive and reactive compound.[7]
Severe Eye Corrosive Chemical Splash Goggles AND a full Face Shield. Due to the high risk of severe, irreversible eye damage from splashes, a face shield must be worn in conjunction with, not in place of, chemical splash goggles.[8][9] This provides complete facial protection from splashes and fumes.
Corrosive & Irritant Dust/Fumes Chemical-Resistant Lab Coat or Apron. A chemical-resistant apron or a rubberized lab coat is necessary to protect the body from splashes and spills.[7][10] Standard cotton lab coats can absorb the chemical, holding it against the skin.
Respiratory Irritant Work exclusively within a certified Chemical Fume Hood. All handling of the solid and its solutions must be performed in a properly functioning chemical fume hood to control corrosive dust and vapors (especially HCl released upon contact with moisture).[8][11] For emergencies or situations exceeding fume hood capacity, a NIOSH-approved respirator with an acid gas cartridge is required.[11]
Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational protocol is critical. The following workflow minimizes exposure risk at every stage.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_spill Spill Response cluster_exposure Exposure Response prep1 Verify Fume Hood Functionality prep2 Don Full, Required PPE (See Table) prep1->prep2 prep3 Assemble All Glassware & Reagents (Dry) prep2->prep3 prep4 Prepare Neutralization Bath (Bicarb Solution + Ice) prep3->prep4 handle1 Carefully Weigh Solid (Avoid Dust Generation) handle2 Slowly Add to Solvent or Reaction Mixture handle1->handle2 handle3 Securely Cap Reaction Vessel handle2->handle3 emergency_spill Spill Occurs handle2->emergency_spill Potential Event emergency_exposure Personal Exposure handle2->emergency_exposure Potential Event clean1 Transfer Bulk Waste to 'Halogenated Organics' Bottle clean2 Quench Residuals/Glassware in Neutralization Bath clean1->clean2 clean3 Verify Neutralization (pH 7-9) clean2->clean3 clean4 Dispose of Aqueous Waste per Institutional Policy clean3->clean4 clean5 Clean Work Area clean4->clean5 spill1 Evacuate Area emergency_spill->spill1 expo1 Remove Contaminated PPE emergency_exposure->expo1 spill2 Cover with Inert Absorbent (Sand, Vermiculite) spill1->spill2 spill3 DO NOT USE WATER spill2->spill3 spill4 Collect & Place in Sealed Waste Container spill3->spill4 spill4->clean5 expo2 Flush Affected Area (Eye/Skin) for 15 min expo1->expo2 expo3 Seek Immediate Medical Attention expo2->expo3

Caption: Workflow for safe handling, cleanup, and emergency response.

Pre-Handling Protocol:

  • Verify Safety Equipment: Ensure the chemical fume hood is certified and operational.[8] Confirm that an emergency eyewash and shower station is accessible and unobstructed.[9][12]

  • Prepare for Spills: Have a spill kit ready containing an inert absorbent like sand, vermiculite, or dry lime.[12][13] Do not use combustible materials like paper towels or sawdust to absorb spills.

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.

Handling Protocol:

  • Inert Environment: All manipulations of the solid must be conducted inside a chemical fume hood.[11]

  • Weighing: When weighing the solid, use gentle motions to avoid creating airborne dust. Use a container that is appropriate for direct addition to the reaction vessel to minimize transfer steps.

  • Reaction Addition: Add the compound to the reaction solvent slowly and in portions. The reaction with many solvents or reagents can be exothermic.[8]

Emergency Response Plan

Immediate and correct action is vital in an emergency.

  • Skin Contact: Immediately remove all contaminated clothing while moving to an emergency shower.[9][12] Flush the affected skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes at an eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure complete rinsing.[1][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (use a barrier device to avoid direct contact). Seek immediate medical attention.[1]

  • Small Spill (in fume hood):

    • Ensure the fume hood sash is lowered.

    • Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[2][12]

    • NEVER add water to a sulfonyl chloride spill. [12]

    • Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste disposal.[13]

    • Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by a soap and water wash, collecting all cleaning materials as hazardous waste.

Disposal Plan

Proper disposal is critical to prevent laboratory and environmental contamination. Sulfonyl chloride waste must be neutralized before final disposal.

A. Bulk Waste:

  • Collect any unreacted this compound and contaminated materials in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[15]

  • This container must be sent for disposal through your institution's environmental health and safety (EHS) office.[16] Do not attempt to neutralize bulk quantities of the chemical yourself.

B. Residual Waste & Glassware Decontamination (Quenching): This procedure should only be performed by trained personnel in a chemical fume hood.

  • Preparation: Prepare a large beaker with a cold solution of 5-10% sodium bicarbonate (or another weak base) in water. Place this beaker in an ice bath to manage the exothermic reaction.[11][15]

  • Slow Addition: While vigorously stirring the cold basic solution, very slowly and carefully add the residual sulfonyl chloride solution or rinse the contaminated glassware with a solvent and add the rinsate dropwise to the quenching solution.[15] Always add the acid chloride to the base; never the other way around. Expect gas (CO₂) evolution.

  • Reaction & Verification: Allow the mixture to stir for at least one hour after the addition is complete to ensure full neutralization.[15] Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-9).[15]

  • Final Disposal: The neutralized aqueous solution should be transferred to your institution's designated "Aqueous Hazardous Waste" container for final disposal.[15]

By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can effectively manage the risks associated with this valuable but hazardous reagent, ensuring both scientific success and personal safety.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.